molecular formula C10H9BrO3 B1149146 3-Bromo-4-methoxycinnamic acid CAS No. 1080-07-5

3-Bromo-4-methoxycinnamic acid

Cat. No.: B1149146
CAS No.: 1080-07-5
M. Wt: 257.08
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-methoxycinnamic acid is a useful research compound. Its molecular formula is C10H9BrO3 and its molecular weight is 257.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHCKJFXUYPZAO-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 3-Bromo-4-methoxycinnamic Acid via Knoevenagel Condensation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-4-methoxycinnamic acid, a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents. The core of this guide focuses on the Knoevenagel condensation, a classic and efficient method for carbon-carbon bond formation. This document details both traditional and modern, greener experimental protocols, presents quantitative data for comparison, and visualizes the synthetic workflow.

Introduction to Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form an α,β-unsaturated product.[1][2] It is a modification of the aldol condensation and is widely used in the synthesis of cinnamic acid derivatives from aromatic aldehydes.[3][4] The reaction is typically catalyzed by a weak base, such as an amine, which facilitates the deprotonation of the active methylene compound.[1][4]

In the synthesis of this compound, the reaction proceeds by the condensation of 3-Bromo-4-methoxybenzaldehyde with an active methylene compound, most commonly malonic acid.[3][4] When malonic acid is used, the initial condensation product often undergoes spontaneous decarboxylation under the reaction conditions to yield the final cinnamic acid derivative.[1][4]

Reaction Scheme

The overall reaction for the synthesis of this compound via Knoevenagel condensation is as follows:

G cluster_reactants Reactants cluster_products Products reactant1 3-Bromo-4-methoxybenzaldehyde product This compound reactant1->product Base Catalyst Heat reactant2 Malonic Acid plus1 + plus2 + H2O + CO2 G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Combine Reactants: 3-Bromo-4-methoxybenzaldehyde, Malonic Acid, Catalyst heat Heat Reaction Mixture start->heat cool Cool to Room Temperature heat->cool precipitate Precipitate Crude Product (Acidification) cool->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Water filtrate->wash dry_crude Dry Crude Product wash->dry_crude recrystallize Recrystallize from Ethanol/Water dry_crude->recrystallize filtrate_pure Vacuum Filtration recrystallize->filtrate_pure dry_pure Dry Pure Product filtrate_pure->dry_pure

References

Spectroscopic Characterization of 3-Bromo-4-methoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methoxycinnamic acid is a derivative of cinnamic acid, a class of organic compounds widely found in the plant kingdom. Cinnamic acid and its derivatives have garnered significant interest in the pharmaceutical and drug development sectors due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The introduction of a bromine atom and a methoxy group to the phenyl ring can significantly modulate the molecule's lipophilicity, electronic properties, and metabolic stability, potentially enhancing its therapeutic efficacy and pharmacokinetic profile.

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize this compound. It includes predicted spectroscopic data, detailed experimental protocols for acquiring such data, and a discussion of the potential biological relevance of this compound class, visualized through a key signaling pathway.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of 4-methoxycinnamic acid and 3-bromocinnamic acid, considering the electronic effects of the bromo and methoxy substituents on the cinnamic acid scaffold.

Predicted ¹H NMR Data (in DMSO-d₆)
Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)~12.5Singlet (broad)-
H-α (vinylic)~6.5Doublet~16.0
H-β (vinylic)~7.6Doublet~16.0
Aromatic H-2~7.9Doublet~2.0
Aromatic H-5~7.1Doublet~8.5
Aromatic H-6~7.7Doublet of Doublets~8.5, ~2.0
Methoxy (-OCH₃)~3.9Singlet-
Predicted ¹³C NMR Data (in DMSO-d₆)
Carbon Predicted Chemical Shift (ppm)
Carboxylic Acid (-C=O)~167
C-α (vinylic)~118
C-β (vinylic)~142
Aromatic C-1~127
Aromatic C-2~134
Aromatic C-3~112
Aromatic C-4~158
Aromatic C-5~114
Aromatic C-6~131
Methoxy (-OCH₃)~56
Predicted FTIR Data (Solid State, KBr Pellet)
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)3300-2500Strong, Broad
C-H stretch (Aromatic)3100-3000Medium
C-H stretch (Vinylic)~3050Medium
C-H stretch (Methoxy)~2950, ~2850Medium
C=O stretch (Carboxylic Acid)~1690Strong
C=C stretch (Alkene)~1630Strong
C=C stretch (Aromatic)~1600, ~1500Medium-Strong
C-O stretch (Aryl Ether)~1250Strong
C-Br stretch~650Medium
Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z Predicted Identity Notes
258/260[M]⁺Molecular ion peak with characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1).
241/243[M-OH]⁺Loss of a hydroxyl radical.
213/215[M-COOH]⁺Loss of the carboxylic acid group.
179[M-Br]⁺Loss of a bromine radical.
134[M-Br-COOH]⁺Subsequent loss of the carboxylic acid group after bromine loss.

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) to a final volume of about 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference standard (δ 0.00 ppm).

  • ¹H NMR Data Acquisition: Proton NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of -2 to 14 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition: Carbon-13 NMR spectra are acquired on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically several thousand) and a longer relaxation delay are required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then placed into a pellet die and compressed under high pressure to form a transparent pellet.

  • Data Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample pellet is then placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition (Electron Ionization - EI): The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each ion.

Visualization of Workflows and Pathways

Spectroscopic Characterization Workflow

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Structure_Elucidation MS->Structure_Elucidation

A typical workflow for the spectroscopic characterization of a synthesized compound.
Potential Signaling Pathway Inhibition

Cinnamic acid derivatives have been shown to exhibit anti-inflammatory effects, in part, by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 IkB_P P-IκB (Phosphorylated) IkB->IkB_P Nucleus Nucleus NFkB_p65->Nucleus Translocates to Proteasome Proteasome Degradation IkB_P->Proteasome Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes Initiates Inhibitor 3-Bromo-4-methoxycinnamic acid (Derivative) Inhibitor->IKK Inhibits

Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

Conclusion

The spectroscopic characterization of this compound is crucial for its identification, purity assessment, and further development as a potential therapeutic agent. While direct experimental data is currently limited in public domains, the predicted spectroscopic data and the detailed experimental protocols provided in this guide offer a solid foundation for researchers. The structural features of this compound suggest a potential for interesting biological activities, such as the modulation of key inflammatory pathways like NF-κB. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

Spectroscopic and Structural Elucidation of 3-Bromo-4-methoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 3-Bromo-4-methoxycinnamic acid. In the absence of direct experimental spectra in publicly available literature, this guide presents predicted ¹H and ¹³C NMR data based on the principle of substituent additivity, derived from empirical data of closely related structural analogs. This approach offers a robust estimation for the characterization of this compound. Furthermore, this guide outlines a comprehensive experimental protocol for acquiring high-quality NMR spectra and includes visualizations of the molecular structure and analytical workflow to aid in research and development.

Predicted ¹H and ¹³C NMR Data

The chemical shifts for this compound have been predicted by analyzing the known substituent chemical effects (SCEs) of bromine and methoxy groups on a cinnamic acid backbone. Data from cinnamic acid, 4-methoxycinnamic acid, and 3-bromocinnamic acid were utilized as the basis for these predictions. It is important to note that these are theoretical values and experimental verification is recommended.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts are summarized in Table 1. The predictions are based on the additive effects of the bromo and methoxy substituents on the aromatic and vinylic protons of the cinnamic acid scaffold.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
~ 6.4 - 6.6d~ 16.0
~ 7.6 - 7.8d~ 16.0
H-2~ 7.8 - 8.0d~ 2.0
H-5~ 7.0 - 7.2d~ 8.5
H-6~ 7.5 - 7.7dd~ 8.5, 2.0
OCH₃~ 3.9s-
COOH~ 12.0 - 13.0br s-

Solvent: DMSO-d₆ d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented in Table 2. These values were estimated by applying known substituent effects to the carbon chemical shifts of cinnamic acid.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O~ 167
~ 118
~ 142
C-1~ 128
C-2~ 134
C-3~ 112
C-4~ 158
C-5~ 113
C-6~ 131
OCH₃~ 56

Solvent: DMSO-d₆

Experimental Protocols for NMR Spectroscopy

For the accurate experimental determination of the NMR spectra of this compound, the following protocol is recommended.

Sample Preparation
  • Sample Purity : Ensure the sample is of high purity (≥95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for cinnamic acid derivatives. Chloroform-d (CDCl₃) with a small amount of methanol-d₄ (CD₃OD) can also be used if solubility is an issue.

  • Concentration :

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration : To remove any particulate matter, which can adversely affect the spectral resolution, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • NMR Tube : Use a clean, dry, and high-quality 5 mm NMR tube.

NMR Instrument Parameters
  • Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition :

    • Pulse Sequence : A standard single-pulse sequence is typically used.

    • Spectral Width : Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

    • Acquisition Time : An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay : A relaxation delay of 1-2 seconds is recommended.

    • Number of Scans : For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to single lines for each carbon.

    • Spectral Width : A typical spectral width for carbon NMR is 0-220 ppm.

    • Acquisition Time : An acquisition time of 1-2 seconds is common.

    • Relaxation Delay : A relaxation delay of 2-5 seconds is important, especially for quaternary carbons which can have long relaxation times.

    • Number of Scans : A larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.

Mandatory Visualizations

Chemical Structure of this compound

G This compound Structure cluster_0 This compound Structure C1 C1 C2 C2 C1->C2 Cbeta C1->Cbeta C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 Br Br C3->Br C5 C5 C4->C5 O_CH3 OCH₃ C4->O_CH3 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 Calpha Cbeta->Calpha = Hbeta Cbeta->Hbeta C_O C=O Calpha->C_O Halpha Calpha->Halpha O_H OH C_O->O_H O_double O_double

Caption: Chemical structure of this compound with atom numbering.

Experimental Workflow for NMR Analysis

G General NMR Experimental Workflow cluster_workflow General NMR Experimental Workflow prep Sample Preparation (Dissolution, Filtration) acq Data Acquisition (1H, 13C, 2D NMR) prep->acq Insert into Spectrometer proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq->proc Raw Data (FID) analysis Spectral Analysis (Peak Picking, Integration, Coupling Constant Measurement) proc->analysis Processed Spectrum elucidation Structure Elucidation (Assignment, Verification) analysis->elucidation Interpreted Data

Caption: A generalized workflow for NMR analysis from sample preparation to structure elucidation.

Spectroscopic and Spectrometric Analysis of 3-Bromo-4-methoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 3-Bromo-4-methoxycinnamic acid using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). This document outlines the expected spectral data, detailed experimental protocols, and data interpretation to facilitate the characterization of this compound in a research and drug development context.

Introduction

This compound is a substituted cinnamic acid derivative. Cinnamic acids and their analogs are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as building blocks for novel compounds. Accurate spectroscopic and spectrometric characterization is paramount for confirming the identity, purity, and structure of such molecules. This guide focuses on two fundamental analytical techniques: FT-IR spectroscopy, which provides information about the functional groups present, and mass spectrometry, which reveals the molecular weight and fragmentation pattern, aiding in structural elucidation.

Predicted FT-IR Spectral Data

Table 1: Predicted FT-IR Peak Assignments for this compound

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
3300-2500Broad, StrongO-H stretch of the carboxylic acid dimer
~3080-3010MediumAromatic and Vinylic C-H stretch
~2970-2840Weak to MediumAsymmetric and Symmetric C-H stretch of -OCH₃
~1685StrongC=O stretch of the conjugated carboxylic acid
~1625Medium to StrongC=C stretch of the alkene
~1590, ~1500MediumC=C stretches of the aromatic ring
~1420MediumO-H bend of the carboxylic acid
~1260StrongAsymmetric C-O-C stretch of the aryl ether
~1170MediumIn-plane C-H bending of the aromatic ring
~1020MediumSymmetric C-O-C stretch of the aryl ether
~980MediumOut-of-plane C-H bend of the trans-alkene
~820Medium to StrongOut-of-plane C-H bend of the substituted benzene ring
~650Weak to MediumC-Br stretch

Predicted Mass Spectrometry Data

The mass spectrum of this compound, with a molecular formula of C₁₀H₉BrO₃ and a molecular weight of approximately 256.08 g/mol (for the ⁷⁹Br isotope) and 258.08 g/mol (for the ⁸¹Br isotope), is expected to exhibit a characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2 peaks). The fragmentation pattern under electron ionization (EI) can be predicted based on the known fragmentation of cinnamic acids and related aromatic carboxylic acids.[5][6]

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Relative IntensityProposed Fragment Ion
256258High[M]⁺ (Molecular ion)
241243Medium[M - CH₃]⁺
211213Medium[M - COOH]⁺
199201Low[M - C₃H₂O₂]⁺
177179Low[M - Br]⁺
134High[C₉H₇O]⁺
103Medium[C₇H₄O]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The following sections detail the standard operating procedures for acquiring FT-IR and mass spectra of solid organic compounds like this compound.

FT-IR Spectroscopy

A common and effective method for analyzing solid samples is the Potassium Bromide (KBr) pellet technique.

Materials:

  • This compound sample

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR spectrometer

Procedure:

  • Thoroughly dry the KBr at ~110°C for several hours to remove any adsorbed water.

  • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.

  • Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.

  • Transfer a portion of the mixture to the pellet die.

  • Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_output Data Output start Start weigh Weigh Sample and KBr start->weigh grind Grind Mixture weigh->grind press Press into Pellet grind->press background Record Background Spectrum press->background sample_scan Scan Sample Pellet background->sample_scan spectrum Generate FT-IR Spectrum sample_scan->spectrum end_node End spectrum->end_node

Mass Spectrometry

Electron Ionization (EI) is a standard technique for the mass spectrometric analysis of relatively volatile and thermally stable organic molecules.

Instrumentation:

  • Mass spectrometer equipped with an Electron Ionization (EI) source.

  • Direct insertion probe or a gas chromatograph for sample introduction.

Procedure:

  • Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the ion source. For a direct insertion probe, a small amount of the solid or a drop of the solution is placed on the probe tip, the solvent is evaporated, and the probe is inserted into the mass spectrometer.

  • The sample is vaporized by heating in the high vacuum of the ion source.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating a mass spectrum.

MS_Fragmentation_Pathway M [C10H9BrO3]+. m/z = 256/258 M_minus_CH3 [C9H6BrO3]+. m/z = 241/243 M->M_minus_CH3 - .CH3 M_minus_COOH [C9H8BrO]+. m/z = 211/213 M->M_minus_COOH - .COOH M_minus_Br [C10H9O3]+ m/z = 177 M->M_minus_Br - .Br Fragment_134 [C9H7O]+ m/z = 134 M_minus_COOH->Fragment_134 - Br.

Data Interpretation and Conclusion

The combined data from FT-IR spectroscopy and mass spectrometry provide a comprehensive characterization of this compound. The FT-IR spectrum confirms the presence of the key functional groups: the carboxylic acid (broad O-H and strong C=O stretches), the aromatic ring, the alkene moiety, and the methoxy group. The mass spectrum establishes the molecular weight and elemental composition (presence of bromine from the isotopic pattern) and provides structural information through its fragmentation pattern. The loss of radicals such as methyl and carboxyl, as well as the bromine atom, are characteristic fragmentation pathways for this class of compounds.

This guide provides the foundational spectroscopic and spectrometric information necessary for the unambiguous identification and characterization of this compound, which is a critical step in any research or development pipeline involving this compound. The provided experimental protocols are robust and can be adapted to similar small organic molecules.

References

Crystal structure analysis of 3-Bromo-4-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure Analysis of 3-Bromo-4-methoxycinnamic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated derivative of cinnamic acid, a class of compounds with significant interest in pharmaceutical and materials science research. The substitution pattern on the phenyl ring, featuring both a bromine atom and a methoxy group, is anticipated to modulate its physicochemical properties, including crystal packing, solubility, and biological activity. This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of this compound. Due to the absence of a publicly available crystal structure for this specific compound, this document presents a predictive analysis based on established crystallographic data of closely related analogs. It details the necessary experimental protocols for synthesis, crystallization, and characterization, and presents expected quantitative data in a structured format. This guide serves as a robust framework for researchers undertaking the empirical study of this compound and similar molecular structures.

Predicted Molecular and Spectroscopic Data

The structural and spectroscopic characteristics of this compound can be predicted with a high degree of confidence based on the known data of analogous compounds. These predictions are crucial for guiding experimental work and for the preliminary assessment of the molecule's properties.

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Aromatic protons as multiplets or doublets, a singlet for the methoxy protons, and doublets for the vinyl protons.
¹³C NMR Resonances for the carboxyl carbon, aromatic carbons (some showing C-Br coupling), the methoxy carbon, and vinyl carbons.
FT-IR (cm⁻¹) Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching, C=C stretching of the alkene and aromatic ring, and C-O stretching of the methoxy group.
Mass Spec. A molecular ion peak corresponding to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br).

Experimental Protocols

A systematic experimental workflow is essential for the definitive analysis of the crystal structure of this compound. The following protocols are based on established methods for similar compounds.

Synthesis and Purification

The synthesis of this compound can be achieved via a Knoevenagel condensation reaction.

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromo-4-methoxybenzaldehyde and malonic acid in a suitable solvent such as pyridine, with a catalytic amount of piperidine.

  • Reaction Condition: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain single-phase crystalline material.

Single Crystal Growth

Growing high-quality single crystals is a critical step for X-ray diffraction analysis.

  • Solvent Selection: Screen various solvents and solvent mixtures to find a system where the compound has moderate solubility.

  • Crystallization Method: Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion to grow single crystals suitable for diffraction.

Spectroscopic Analysis

Spectroscopic methods are used to confirm the chemical identity and purity of the synthesized compound.

  • NMR Spectroscopy: Dissolve a small amount of the purified product in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra.

  • FT-IR Spectroscopy: Record the infrared spectrum of the solid sample using a KBr pellet or an ATR accessory.

  • Mass Spectrometry: Obtain the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI), to confirm the molecular weight.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystal.

  • Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to achieve a final structural model.

Predicted Crystallographic Data

Based on the analysis of structurally related cinnamic acid derivatives, the following crystallographic parameters for this compound are predicted.

Table 2: Predicted Crystallographic Parameters for this compound

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P-1
a (Å) 10 - 15
b (Å) 5 - 10
c (Å) 15 - 20
α (°) 90
β (°) 90 - 105
γ (°) 90
Volume (ų) 1500 - 2000
Z 4

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of experiments for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_output Final Data start Starting Materials (3-bromo-4-methoxybenzaldehyde, malonic acid) reaction Knoevenagel Condensation start->reaction workup Acidification and Precipitation reaction->workup purification Recrystallization workup->purification spectroscopy Spectroscopic Analysis (NMR, FT-IR, MS) purification->spectroscopy crystal_growth Single Crystal Growth purification->crystal_growth sc_xrd Single-Crystal X-ray Diffraction crystal_growth->sc_xrd structure_analysis Structure Solution and Refinement sc_xrd->structure_analysis final_structure Crystal Structure of This compound structure_analysis->final_structure

Caption: Experimental workflow for the synthesis and crystal structure analysis.

Predicted Supramolecular Interactions

The crystal packing of this compound is expected to be governed by a network of intermolecular interactions.

supramolecular_interactions cluster_molecule1 Molecule 1 cluster_molecule2 Molecule 2 M1_COOH Carboxylic Acid (O-H...O) M2_COOH Carboxylic Acid M1_COOH->M2_COOH Hydrogen Bonding M1_Br Bromine (C-Br...π) M2_Ring Aromatic Ring M1_Br->M2_Ring Halogen Bonding M1_Ring Aromatic Ring (π-π stacking) M1_Ring->M2_Ring π-π Stacking M2_Br Bromine

Caption: Key intermolecular interactions predicted in the crystal structure.

Conclusion

This technical guide outlines a comprehensive approach to the crystal structure analysis of this compound. While a definitive structure awaits empirical validation, the predictive data and detailed experimental protocols provided herein offer a solid foundation for researchers. The elucidation of this crystal structure will contribute valuable insights into the effects of halogen and methoxy substitutions on the solid-state properties of cinnamic acid derivatives, which is of significant importance for the rational design of new pharmaceutical and material science compounds.

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-4-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Bromo-4-methoxycinnamic acid, a compound of interest in organic synthesis and potentially in drug discovery. This document compiles available data on its fundamental chemical and physical characteristics, outlines detailed experimental protocols for its synthesis and the determination of its properties, and presents logical workflows through diagrams.

Core Physicochemical Data

The physicochemical properties of a compound are critical in determining its behavior in various systems, including its suitability for specific applications in research and development. The table below summarizes the key physicochemical data for this compound. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (2E)-3-(3-Bromo-4-methoxyphenyl)prop-2-enoic acidN/A
CAS Number 1080-07-5[1][2]
Molecular Formula C₁₀H₉BrO₃[1]
Molecular Weight 257.08 g/mol [1]
Melting Point 241-243 °C[1]
Boiling Point 392.0 ± 32.0 °C (Predicted)[1]
Density 1.555 ± 0.06 g/cm³ (Predicted)[1]
pKa 4.42 ± 0.10 (Predicted)N/A
SMILES COC1=C(C=C(C=C1)C=CC(=O)O)BrN/A

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings and for the further investigation of a compound. The following sections provide plausible experimental protocols for the synthesis of this compound and for the determination of its key physicochemical properties. These protocols are based on established chemical principles and procedures for analogous compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through a Perkin reaction, a well-established method for the synthesis of cinnamic acid derivatives. This procedure involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.

Materials:

  • 3-Bromo-4-methoxybenzaldehyde

  • Acetic anhydride

  • Triethylamine

  • Toluene

  • Hydrochloric acid (10% aqueous solution)

  • Sodium chloride (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Reaction Setup:

A three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is used for the reaction. The reaction is carried out under an inert nitrogen atmosphere to prevent side reactions.

Procedure:

  • To the reaction flask, add 3-Bromo-4-methoxybenzaldehyde, acetic anhydride, and triethylamine in a suitable solvent such as toluene.

  • The reaction mixture is heated to reflux (approximately 110-120 °C) and maintained at this temperature for 4-6 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up:

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The reaction mixture is then poured into a beaker containing ice-cold water and acidified with a 10% hydrochloric acid solution until the pH is acidic.

  • The precipitated solid is collected by vacuum filtration and washed with cold water.

Purification:

  • The crude product is dissolved in a minimal amount of hot ethanol.

  • The solution is allowed to cool slowly to room temperature and then placed in an ice bath to facilitate crystallization.

  • The purified crystals of this compound are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Reactants Reaction_Vessel Reaction_Vessel Reactants->Reaction_Vessel Add Heating Heating Reaction_Vessel->Heating Reflux Cooling Cooling Heating->Cooling Acidification Acidification Cooling->Acidification Filtration1 Filtration1 Acidification->Filtration1 Recrystallization Recrystallization Filtration1->Recrystallization Filtration2 Filtration2 Recrystallization->Filtration2 Drying Drying Filtration2->Drying Final_Product Final_Product Drying->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Determination of Physicochemical Properties

Accurate determination of physicochemical properties is essential for the characterization of a compound.

Melting Point Determination:

The melting point is determined using a calibrated melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Solubility Determination (Shake-Flask Method):

  • An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered or centrifuged to separate the undissolved solid.

  • The concentration of the solute in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration):

  • A known amount of the acid is dissolved in a suitable solvent mixture (e.g., water-methanol).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the titration curve as the pH at which half of the acid has been neutralized.

Physicochemical_Properties_Workflow cluster_melting_point Melting Point cluster_solubility Solubility cluster_pka pKa Start Purified Compound MP_Apparatus Melting Point Apparatus Start->MP_Apparatus Shake_Flask Shake-Flask Method Start->Shake_Flask Potentiometric_Titration Potentiometric Titration Start->Potentiometric_Titration MP_Measurement Measure Melting Range MP_Apparatus->MP_Measurement Data_Analysis Data Analysis & Reporting MP_Measurement->Data_Analysis Record Data HPLC_Analysis HPLC Analysis Shake_Flask->HPLC_Analysis HPLC_Analysis->Data_Analysis Record Data Titration_Curve Analyze Titration Curve Potentiometric_Titration->Titration_Curve Titration_Curve->Data_Analysis Record Data

Caption: General workflow for determining key physicochemical properties.

Signaling Pathways and Biological Activity

A comprehensive search of the scientific literature did not yield specific information regarding the involvement of this compound in any particular signaling pathways. While some structurally related compounds, such as certain brominated chalcones, have been shown to inhibit pathways like the JAK/STAT signaling cascade, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence.

Cinnamic acid and its derivatives are a broad class of compounds known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Further research is required to elucidate the specific biological effects and potential mechanisms of action of this compound. Therefore, a diagrammatic representation of a signaling pathway directly involving this compound cannot be provided at this time. Future studies investigating the bioactivity of this molecule would be necessary to identify any such interactions.

References

Navigating the Solubility Landscape of 3-Bromo-4-methoxycinnamic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 3-Bromo-4-methoxycinnamic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this document provides a framework for its experimental determination, alongside qualitative insights based on the behavior of structurally related cinnamic acid derivatives.

Physicochemical Properties and Solubility Profile

This compound is a substituted cinnamic acid derivative. The presence of a bromine atom and a methoxy group on the phenyl ring, combined with the carboxylic acid moiety, influences its polarity and, consequently, its solubility in different solvents. Generally, cinnamic acid and its derivatives exhibit low solubility in water and are more soluble in organic solvents.[1] The "like dissolves like" principle suggests that its solubility will be higher in polar organic solvents compared to non-polar ones.

Due to the absence of specific quantitative data, the following table is provided as a template for researchers to systematically record experimentally determined solubility values for this compound. This standardized format is crucial for comparing data across different solvents and experimental conditions.

Table 1: Experimental Solubility Data Template for this compound

Organic SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Method of Determination
Methanol
Ethanol
Acetone
Dimethyl Sulfoxide (DMSO)
Ethyl Acetate
Chloroform
User-defined solvent

Note: It is recommended to specify the experimental conditions, such as temperature and the analytical method used, as these factors significantly impact solubility measurements.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[2]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker or incubator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved particles. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The results can be expressed in g/L or mol/L.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess solute to solvent prep2 Seal vial prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sep Sediment excess solid (≥24h) equil->sep analysis1 Filter supernatant sep->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify concentration (e.g., HPLC) analysis2->analysis3 result Calculate solubility analysis3->result

Experimental workflow for determining the solubility of this compound.

Logical Framework for Solvent Selection

The choice of an appropriate organic solvent is critical for various applications, including chemical reactions, purification, and formulation. The following diagram illustrates a logical approach to selecting a suitable solvent system based on the desired application and the physicochemical properties of this compound.

solvent_selection cluster_application Application Requirement cluster_properties Solute Properties cluster_solvent_choice Solvent Selection cluster_testing Experimental Verification cluster_optimization Optimization app Define Application (e.g., Reaction, Purification, Formulation) props Assess Polarity of This compound app->props solvent Select Solvent with Matching Polarity ('Like Dissolves Like') props->solvent test Experimentally Determine Solubility solvent->test optimize Optimize Solvent System (e.g., Co-solvents, pH adjustment) test->optimize

A logical workflow for the selection of an appropriate solvent system.

Conclusion

This technical guide provides a foundational framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is currently lacking in the public domain, the provided experimental protocol for the shake-flask method offers a robust approach for researchers to generate reliable data. The logical workflow for solvent selection further aids in the rational design of experiments and formulation development. The systematic collection and reporting of such data will be invaluable to the scientific community, particularly in the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide to 3-Bromo-4-methoxycinnamic Acid: Properties and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Bromo-4-methoxycinnamic acid, alongside detailed experimental protocols for their determination. The information contained herein is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and drug discovery.

Physicochemical Properties

The melting point and acid dissociation constant (pKa) are critical parameters in the characterization of a chemical compound, influencing its solubility, absorption, and overall suitability for pharmaceutical development.

PropertyValueSource
Melting Point241-243 °C[1]
pKa (Predicted)4.42 ± 0.10[1]

Experimental Protocols

Accurate determination of the melting point and pKa is fundamental for the consistent characterization of this compound. The following sections detail standardized laboratory procedures for these measurements.

Determination of Melting Point

The melting point of an organic solid can be determined by observing the temperature range over which the solid transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes[2]

  • Thermometer[2]

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.[3]

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[2][3]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate, typically around 2 °C per minute, to ensure accurate measurement.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.[3]

  • Purity Assessment: A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a substance by measuring the pH of a solution as a titrant is added.[1]

Apparatus and Reagents:

  • pH meter with a combination electrode[1]

  • Magnetic stirrer and stir bar[1]

  • Buret[4]

  • Beakers[4]

  • Standardized 0.1 M sodium hydroxide (NaOH) solution[1]

  • Standardized 0.1 M hydrochloric acid (HCl) solution[1]

  • 0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)[1]

  • Distilled or deionized water

  • Buffer solutions (pH 4, 7, and 10) for pH meter calibration[1]

Procedure:

  • pH Meter Calibration: The pH meter is calibrated using standard buffer solutions of pH 4, 7, and 10.[1]

  • Sample Preparation: A known quantity of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility is low) to a concentration of approximately 1 mM. The ionic strength is adjusted with 0.15 M KCl.[1]

  • Initial pH Adjustment: The solution is made acidic by the addition of 0.1 M HCl to a pH of approximately 1.8-2.0.[1]

  • Titration: The solution is titrated with standardized 0.1 M NaOH, added in small, precise increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.[1]

  • Data Collection: The titration is continued until the pH reaches approximately 12-12.5.[1]

  • Data Analysis: A titration curve is generated by plotting the pH (y-axis) against the volume of NaOH added (x-axis).

  • pKa Determination (Half-Equivalence Point Method):

    • The equivalence point is identified as the point of steepest inflection on the titration curve.[5]

    • The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.[6]

    • The pH at the half-equivalence point is equal to the pKa of the acid.[6][7]

Relevance in Drug Development: Cinnamic Acid Derivatives and Signaling Pathways

Cinnamic acid and its derivatives have garnered significant interest in drug development due to their diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.[8][9] A key mechanism of action for many cinnamic acid derivatives is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[8][9]

The NF-κB pathway is a crucial regulator of genes involved in inflammation, cell survival, and proliferation.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[9] Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation marks IκB for degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9] Cinnamic acid derivatives can interfere with this cascade by inhibiting the phosphorylation of IκB, thereby preventing the activation of NF-κB and subsequent inflammatory responses.[9]

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK activates IkB_NFkB IkB NFkB IKK->IkB_NFkB phosphorylates IkB IkB IkB NFkB NFkB IkB_P P-IkB Degradation Proteasomal Degradation IkB_P->Degradation Cinnamic_Acid_Derivative 3-Bromo-4-methoxycinnamic acid (and derivatives) Cinnamic_Acid_Derivative->IKK inhibits NFkB_active Active NFkB IkB_NFkB->NFkB_active releases DNA DNA NFkB_active->DNA translocates to bind DNA Transcription Gene Transcription DNA->Transcription Inflammation Pro-inflammatory Mediators Transcription->Inflammation

NF-κB signaling pathway and its inhibition.

Synthesis Workflow

Synthesis_Workflow Start Starting Materials Reactants 3-Bromo-4-methoxybenzaldehyde Malonic Acid Pyridine (solvent) Piperidine (catalyst) Start->Reactants Reaction Knoevenagel Condensation (Reflux) Reactants->Reaction Workup Acidification with HCl (Precipitation) Reaction->Workup Isolation Vacuum Filtration Workup->Isolation Purification Recrystallization (e.g., from Ethanol) Isolation->Purification Product This compound Purification->Product

General synthesis workflow for cinnamic acids.

References

A Comprehensive Theoretical and Computational Examination of 3-Bromo-4-methoxycinnamic Acid: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a detailed framework for the theoretical and computational investigation of 3-Bromo-4-methoxycinnamic acid. While comprehensive experimental and computational data for this specific molecule are not extensively available in public literature, this document outlines the standard methodologies and expected outcomes from such studies, drawing parallels from research on analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the physicochemical properties, reactivity, and potential applications of this compound through computational modeling. The protocols detailed herein leverage Density Functional Theory (DFT) to elucidate the molecule's optimized geometry, vibrational signatures, electronic characteristics, and charge distribution.

Introduction

This compound is a substituted derivative of cinnamic acid, a class of compounds known for a wide range of biological activities and applications as precursors in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. The introduction of a bromine atom and a methoxy group to the phenyl ring is expected to significantly influence its electronic properties, lipophilicity, and potential as a pharmacophore.

Computational chemistry and theoretical studies are indispensable tools in modern drug discovery and materials science.[1][2] They provide a cost-effective and efficient means to predict molecular properties, understand reaction mechanisms, and guide experimental design.[1][2] This guide details the application of established computational workflows to characterize this compound at the molecular level.

Molecular Structure and Physicochemical Properties

The foundational step in any computational study is the precise definition of the molecule's structure.

Figure 1: 2D Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₉BrO₃PubChem
Molecular Weight 257.08 g/mol PubChem
CAS Number 1080-07-5[3]
Canonical SMILES COC1=C(C=C(C=C1)C=CC(=O)O)BrPubChem
InChI Key ZLDWVPFNSYYJSA-VOTSOKGWSA-NPubChem

Computational Methodology and Protocols

The following sections detail the standard computational protocols for a thorough theoretical investigation of this compound.

G start Initial Molecular Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis confirmation Confirmation of Minimum Energy Structure (No Imaginary Frequencies) freq_analysis->confirmation fmo Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap) confirmation->fmo Proceed nbo Natural Bond Orbital (NBO) Analysis (Atomic Charges, Hybridization) confirmation->nbo mep Molecular Electrostatic Potential (MEP) Analysis confirmation->mep end Predicted Physicochemical Properties and Reactivity Insights fmo->end nbo->end mep->end

Figure 2: A standard workflow for computational analysis of molecular properties.

Software

All theoretical calculations would be performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan. These programs allow for a wide range of computational methods and levels of theory.

Geometry Optimization

The initial 3D structure of this compound is subjected to geometry optimization to find the most stable conformation, corresponding to a minimum on the potential energy surface.

  • Protocol:

    • The initial molecular geometry is built using a molecular editor.

    • Density Functional Theory (DFT) is employed for the optimization. The B3LYP hybrid functional is a common and reliable choice for organic molecules.[4][5]

    • A Pople-style basis set, such as 6-311++G(d,p), is selected to provide a good balance between accuracy and computational cost. The inclusion of diffuse (++) and polarization (d,p) functions is crucial for accurately describing the electronic structure of a molecule with heteroatoms and potential for hydrogen bonding.

    • The optimization is run until the forces on the atoms and the change in energy between successive steps fall below a predefined threshold.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory.

  • Protocol:

    • Using the optimized geometry, the vibrational frequencies are calculated.

    • The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[6] The presence of one imaginary frequency would indicate a transition state.

    • The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can then be compared with experimental data for validation. Aromatic compounds typically show characteristic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1400-1600 cm⁻¹ region.[7][8]

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory is fundamental to understanding the electronic properties and reactivity of a molecule.[9][10] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

  • Protocol:

    • The energies of the HOMO and LUMO are calculated from the optimized electronic structure.

    • The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is determined. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.

    • The spatial distribution of the HOMO and LUMO orbitals is visualized to identify regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO).

cluster_energy Energy cluster_properties HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Excitation Energy (ΔE) HOMO_prop Electron Donor (Nucleophilic Center) HOMO->HOMO_prop LUMO_prop Electron Acceptor (Electrophilic Center) LUMO->LUMO_prop LUMO_level HOMO_level

Figure 3: The relationship between HOMO, LUMO, and chemical reactivity.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the canonical molecular orbitals into localized "natural" bond orbitals.[11][12][13]

  • Protocol:

    • Perform an NBO analysis on the optimized wavefunction.

    • Calculate the natural atomic charges to understand the charge distribution across the molecule.

    • Analyze the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energies (E(2)) associated with these interactions quantify hyperconjugative effects and delocalization.

Predicted Quantitative Data

The following tables present the types of quantitative data that would be generated from the aforementioned computational studies. The values provided are hypothetical and for illustrative purposes only.

Table 2: Predicted Optimized Geometrical Parameters (Selected)

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C=C (vinyl)1.34
C-C (vinyl-aryl)1.48
C-Br1.90
C-O (methoxy)1.36
C=O (carbonyl)1.22
**Bond Angles (°) **C-C-Br119.5
C-C-O (methoxy)118.0
C=C-C (vinyl)125.0
O=C-O (carboxyl)123.0

Table 3: Predicted Vibrational Frequencies (Selected Modes)

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
O-H stretch3550Carboxylic acid
C-H stretch (aromatic)3080Phenyl ring C-H
C=O stretch1720Carboxylic acid
C=C stretch (vinyl)1640Alkene C=C
C=C stretch (aromatic)1590, 1480Phenyl ring skeletal
C-O stretch (methoxy)1250Aryl-alkyl ether
C-Br stretch650Bromo-aryl

Table 4: Predicted Frontier Molecular Orbital Properties

PropertyPredicted Value (eV)
E_HOMO -6.5
E_LUMO -1.8
Energy Gap (ΔE) 4.7

Table 5: Predicted NBO Charges (Selected Atoms)

AtomPredicted Natural Charge (e)
Br-0.05
O (methoxy)-0.55
O (carbonyl)-0.65
O (hydroxyl)-0.70
C (carbonyl)+0.80
H (hydroxyl)+0.50

Conclusion

This technical guide outlines a robust computational framework for the detailed characterization of this compound. By employing Density Functional Theory, researchers can gain significant insights into the molecule's structural, vibrational, and electronic properties. The data derived from geometry optimization, vibrational analysis, FMO, and NBO studies are crucial for understanding its stability, reactivity, and potential intermolecular interactions. For professionals in drug development, this information can guide lead optimization, predict metabolic behavior, and help in the design of novel therapeutic agents. The methodologies described herein represent a standard approach in computational chemistry, providing a solid foundation for future experimental and theoretical investigations of this and related compounds.

References

A Technical Guide to the Discovery and Natural Occurrence of Substituted Cinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cinnamic acids are a class of organic compounds characterized by a phenyl ring substituted with one or more functional groups, attached to a propenoic acid moiety. These compounds are secondary metabolites ubiquitously found in the plant kingdom and are biosynthesized via the shikimate and phenylpropanoid pathways.[1][2][3] Their diverse chemical structures contribute to a wide array of biological activities, making them a focal point for research in drug discovery and development. This technical guide provides an in-depth overview of the discovery, natural occurrence, biosynthesis, and experimental protocols for the study of substituted cinnamic acids.

Biosynthesis of Substituted Cinnamic Acids

The biosynthesis of substituted cinnamic acids originates from the shikimate pathway, a central metabolic route in plants, fungi, and bacteria for the production of aromatic amino acids.[1][3][4] This pathway converts simple carbohydrate precursors, phosphoenolpyruvate and erythrose 4-phosphate, into chorismate. Chorismate is a key branch-point intermediate that leads to the synthesis of phenylalanine, tyrosine, and tryptophan.

Phenylalanine is the primary precursor for the phenylpropanoid pathway, which is initiated by the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid.[5][6] Subsequent enzymatic hydroxylations, methylations, and other modifications of the phenyl ring lead to the vast diversity of substituted cinnamic acids observed in nature.[6]

Biosynthesis_of_Substituted_Cinnamic_Acids Shikimate\nPathway Shikimate Pathway Chorismate Chorismate Shikimate\nPathway->Chorismate Phenylpropanoid\nPathway Phenylpropanoid Pathway Cinnamic Acid Cinnamic Acid Phenylpropanoid\nPathway->Cinnamic Acid Substituted Cinnamic Acids Substituted Cinnamic Acids Phenylalanine Phenylalanine Chorismate->Phenylalanine Phenylalanine->Phenylpropanoid\nPathway PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H Caffeic Acid Caffeic Acid p-Coumaric Acid->Caffeic Acid Ferulic Acid Ferulic Acid Caffeic Acid->Ferulic Acid Sinapic Acid Sinapic Acid Ferulic Acid->Sinapic Acid

Biosynthesis of major substituted cinnamic acids.

Natural Occurrence of Substituted Cinnamic Acids

Substituted cinnamic acids are widely distributed throughout the plant kingdom, with significant concentrations found in fruits, vegetables, grains, and herbs.[7][8] The specific type and concentration of these acids can vary significantly depending on the plant species, part of the plant, and environmental conditions.

Quantitative Data on Natural Occurrence

The following tables summarize the concentrations of two of the most common substituted cinnamic acids, ferulic acid and caffeic acid, in various natural sources.

Table 1: Concentration of Ferulic Acid in Various Plant Sources

Plant SourcePart of PlantConcentrationReference(s)
Rice BranBran14.03 mg/kg[9]
Wheat BranBran11.03 mg/kg[9]
FlaxseedSeed4.1 ± 0.2 g/kg (as glucoside)[10]
PopcornGrainHigh concentrations[10]
Bamboo ShootsShoot1.92 mg/kg[9]
PineappleFruitPresent[7]
OatsGrainPresent[7]

Table 2: Concentration of Caffeic Acid in Various Plant Sources

Plant SourcePart of PlantConcentrationReference(s)
Black ChokeberryFruit141 mg/100 g[8]
ThymeHerb> 1000 ppm (mg/kg)[5]
SageHerb> 1000 ppm (mg/kg)[5]
SpearmintHerb~20 mg/100 g[8]
Ceylon CinnamonSpice~22 mg/100 g[8]
Star AniseSpice~22 mg/100 g[8]
Sunflower SeedsSeed8 mg/100 g[8]
Coffee (brewed)Beverage63.1-96.0 mg/100 ml[8]
Red WineBeverage2 mg/100 ml[8]
Cherry TomatoFruit0.17 - 0.28 mg/100 g FW[11]
PotatoTuber (eyes, dormant)18.7 µg/g crude weight[5]
PotatoTuber (peel, dormant)12.5 µg/g crude weight[5]

Experimental Protocols

The extraction, isolation, and characterization of substituted cinnamic acids from natural sources are critical steps in their discovery and analysis. The choice of methodology depends on the specific compound of interest, the plant matrix, and the intended application.

Experimental_Workflow start start process process decision decision output output start_node Plant Material prep Drying & Grinding start_node->prep extraction Extraction prep->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification crude_extract->purification pure_compound Pure Compound purification->pure_compound characterization Characterization pure_compound->characterization structure_elucidation Structure Elucidation characterization->structure_elucidation

A generalized experimental workflow.
Extraction Methodologies

1. Maceration

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent at room temperature for an extended period.

  • Protocol:

    • Air-dry and finely powder the plant material.

    • Submerge the powder in a suitable solvent (e.g., methanol, ethanol) in a sealed container.

    • Allow the mixture to stand for several days (e.g., 14 days) with occasional agitation.[12]

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 45°C) to obtain the crude extract.[12]

2. Reflux Extraction

This method employs heating to accelerate the extraction process, making it faster than maceration.

  • Protocol:

    • Place the powdered plant sample (e.g., 2.5 g) in a round-bottom flask.[13]

    • Add a specified volume of extraction solvent (e.g., 50 mL of aqueous ethanol).[12]

    • Connect the flask to a reflux condenser and heat the mixture to the solvent's boiling point using a water bath.[12][14]

    • Maintain reflux for a specified period (e.g., 2.25 hours).[15]

    • Cool the mixture to room temperature and filter to obtain the extract.[14]

3. Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls, enhancing solvent penetration and mass transfer.[16][17][18]

  • Protocol:

    • Mix the powdered plant material with the extraction solvent in an extraction vessel.

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 2-30 minutes).[16][19]

    • Control the temperature of the extraction medium.

    • Separate the extract from the solid residue by filtration or centrifugation.

4. Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[13][14]

  • Protocol:

    • Place the powdered plant sample (e.g., 2.5 g) and extraction solvent (e.g., 50 mL of 59% ethanol) in a microwave-safe vessel.[13][14]

    • Set the microwave power (e.g., 147.5 W) and extraction time (e.g., 3.4 minutes).[13]

    • After extraction, cool the vessel and filter the contents to obtain the extract.[14]

Isolation and Purification

Column Chromatography

Column chromatography is a common technique for separating and purifying individual compounds from a crude extract based on their differential adsorption to a stationary phase.

  • Protocol:

    • Pack a glass column with a suitable stationary phase (e.g., silica gel, Sephadex).

    • Load the concentrated crude extract onto the top of the column.

    • Elute the column with a solvent or a gradient of solvents of increasing polarity.

    • Collect fractions of the eluate.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

    • Combine and concentrate the fractions containing the purified compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution separation technique used for both the analysis and purification of substituted cinnamic acids.[1][20]

  • Protocol for Analytical HPLC:

    • Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[21]

    • Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.5% v/v acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[1][21]

    • Flow Rate: Typically 1 mL/min.[21]

    • Detection: UV detector at the wavelength of maximum absorbance for the target compound (e.g., 270-280 nm for cinnamic acid, ~320 nm for ferulic and caffeic acids).[1]

    • Injection Volume: 20 µL.[21]

    • Quantification: Create a calibration curve using standard solutions of the pure compound.[1]

Characterization and Structure Elucidation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed chemical structure of isolated compounds.[4]

  • Protocol:

    • Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra to identify the types and connectivity of hydrogen and carbon atoms.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the complete molecular structure.[4]

2. Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a compound.[4]

  • Protocol:

    • Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS).

    • Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI, Electron Impact - EI).

    • Analyze the mass-to-charge ratio of the resulting ions to determine the molecular weight.

    • High-resolution mass spectrometry (HRMS) can be used to determine the elemental formula.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile or semi-volatile compounds. Derivatization is often required for non-volatile compounds like cinnamic acids to increase their volatility.

  • Protocol:

    • Derivatization: React the sample with a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)-trifluoroacetamide - MSTFA) to convert the acidic protons into less polar silyl ethers/esters.[22]

    • GC Separation: Inject the derivatized sample into a GC equipped with a suitable capillary column (e.g., TG-5 SILMS).[22]

    • MS Detection: The separated compounds are then introduced into the mass spectrometer for detection and identification based on their mass spectra and retention times.[23]

Signaling Pathways and Biological Roles

Substituted cinnamic acids are involved in various signaling pathways and play crucial roles in plant defense and human health. Their antioxidant properties are particularly well-studied, where they can scavenge free radicals and modulate the activity of antioxidant enzymes.[24][25] For example, some cinnamic acid derivatives can promote the translocation of Nrf2 (nuclear factor erythroid 2-related factor 2) into the nucleus, leading to the upregulation of antioxidant response elements.[25]

Antioxidant_Signaling compound compound protein protein process process outcome outcome sca Substituted Cinnamic Acids ros Reactive Oxygen Species (ROS) sca->ros scavenge nrf2 Nrf2 sca->nrf2 activate cellular_protection Cellular Protection are Antioxidant Response Element (ARE) nrf2->are translocate to nucleus and bind to antioxidant_enzymes Antioxidant Enzymes (SOD, CAT, etc.) are->antioxidant_enzymes upregulate antioxidant_enzymes->ros neutralize antioxidant_enzymes->cellular_protection

Antioxidant signaling of substituted cinnamic acids.

Conclusion

Substituted cinnamic acids represent a vast and structurally diverse class of natural products with significant potential for the development of new therapeutic agents. A thorough understanding of their biosynthesis, natural distribution, and appropriate experimental methodologies for their study is essential for researchers in the field. This technical guide provides a comprehensive resource to aid in the discovery and investigation of these promising compounds.

References

A Technical Guide to the Synthesis of Bromo-Methoxy Cinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive literature review of the primary synthetic routes for producing bromo-methoxy cinnamic acids. These compounds serve as valuable intermediates and building blocks in the development of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] This guide details the most prevalent and effective methodologies, including the Perkin reaction, Knoevenagel condensation, and the Mizoroki-Heck reaction, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in laboratory applications.

Major Synthetic Routes

The synthesis of bromo-methoxy cinnamic acids predominantly starts from a corresponding bromo-methoxy-substituted benzaldehyde or aryl halide. The choice of method often depends on the availability of starting materials, desired yield, and tolerance for specific reaction conditions.

Knoevenagel Condensation

The Knoevenagel condensation is a highly efficient method for forming α,β-unsaturated acids. It involves the reaction of an aldehyde with an active methylene compound, such as malonic acid, in the presence of a weak base catalyst like pyridine or piperidine.[2][3] The reaction proceeds through a nucleophilic addition followed by dehydration.[3] When malonic acid is used, the initial product often undergoes spontaneous decarboxylation under the reaction conditions to yield the desired cinnamic acid derivative.[4][5]

Knoevenagel_Condensation_Pathway cluster_reactants Reactants cluster_process Reaction Process Aldehyde Bromo-Methoxy Benzaldehyde Addition Nucleophilic Addition Aldehyde->Addition MalonicAcid Malonic Acid Enolate Enolate Formation (from Malonic Acid) MalonicAcid->Enolate Base Base Base Catalyst (e.g., Pyridine) Enolate->Addition Dehydration Dehydration Addition->Dehydration Decarboxylation Decarboxylation Dehydration->Decarboxylation Product Bromo-Methoxy Cinnamic Acid Decarboxylation->Product

Figure 1. Logical pathway for Knoevenagel condensation.
Perkin Reaction

Developed by William Henry Perkin, this reaction produces α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid (e.g., sodium acetate).[6][7] The reaction generally requires high temperatures and long reaction times, although microwave irradiation has been shown to reduce reaction times.[8][9] The mechanism involves the formation of an enolate from the anhydride, which then attacks the aldehyde.[9]

Perkin_Reaction_Workflow A Mix Aldehyde, Acetic Anhydride, & Sodium Acetate B Heat Mixture (Reflux or Sonicator) A->B C Cool and Acidify (e.g., with HCl) B->C D Precipitation of Product C->D E Isolate Product (Vacuum Filtration) D->E F Purify (Recrystallization) E->F

Figure 2. General experimental workflow for the Perkin reaction.
Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction.[4] It facilitates the coupling of an unsaturated halide (e.g., a bromo-methoxy aryl halide) with an alkene, such as an acrylate ester.[4][10] The reaction proceeds through a catalytic cycle involving oxidative addition, alkene insertion, and β-hydride elimination to form the cinnamic acid derivative, typically as an ester which can then be hydrolyzed.[4] This method is particularly valuable for its versatility and high yields, often exceeding 80%.[10]

Heck_Reaction_Cycle A Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B Ar-X In C Aryl-Pd(II)-X Complex B->C D Alkene Coordination & Insertion C->D Alkene In E Alkyl-Pd(II)-X Complex D->E F Syn β-Hydride Elimination E->F G Product-Pd(II)-H Complex F->G H Reductive Elimination (Base) G->H I Product (Cinnamate) G->I H->A HX Out

Figure 3. Catalytic cycle of the Mizoroki-Heck reaction.

Comparative Data of Synthetic Methods

The selection of a synthetic route can be guided by factors such as yield, reaction time, and temperature. The following table summarizes quantitative data from representative literature examples for the synthesis of various methoxy cinnamic acids, which serve as a proxy for bromo-methoxy analogs.

Synthesis MethodStarting Aldehyde/HalideKey ReagentsTemp. (°C)Time (h)Yield (%)Reference
Knoevenagel Condensationp-AnisaldehydeMalonic acid, Pyridine, PiperidineReflux498%[11]
Knoevenagel Condensation2-MethoxybenzaldehydeMalonic acid, Pyridine, PiperidineReflux1.5N/A[3]
Perkin Reactionp-MethoxybenzaldehydeAcetic anhydride, NaOAc5012.09%[12]
Perkin Reaction (General)Aromatic AldehydeAcetic anhydride, KOAc180870-72%[13]
Heck Reaction4-Bromoanisole2-Ethylhexyl acrylate, Pd(OAc)₂18012>80%[10][14]
Boron Tribromide Methodp-MethoxybenzaldehydeAcetic acid, BBr₃, 4-DMAP180-1908-1253%[13]

Note: Yields are highly dependent on the specific substrates, catalysts, and reaction conditions used.

Detailed Experimental Protocols

The following protocols are adapted from the literature and provide detailed methodologies for the synthesis of cinnamic acid derivatives. These can be modified for specific bromo-methoxy substituted starting materials.

Protocol 3.1: Synthesis of 4-Methoxycinnamic Acid via Knoevenagel Condensation

This protocol is adapted from a procedure with a reported yield of 98%.[11]

  • Reactant Preparation : In a suitable round-bottom flask, add the starting bromo-methoxy benzaldehyde (10 mmol), malonic acid (1.24 g, 12 mmol), pyridine (6 mL), and piperidine (0.6 mL).

  • Reaction : Stir the mixture at reflux for 4 hours.

  • Work-up : After cooling the mixture to room temperature, pour it into a beaker containing a solution of 10 M HCl (80 mL) at 0 °C.

  • Isolation : A white solid will precipitate. Collect the product by filtration and wash thoroughly with cold water (200 mL).

  • Purification : The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[11]

Protocol 3.2: Synthesis of p-Methoxycinnamic Acid via Perkin Reaction

This protocol is a modified version of a standard Perkin reaction.[12]

  • Reactant Preparation : To an Erlenmeyer flask, add the starting bromo-methoxy benzaldehyde (0.05 mol), acetic anhydride (0.073 mol), and anhydrous sodium acetate (0.03 mol).

  • Reaction : Sonicate the mixture for 60 minutes at a temperature of 50°C.

  • Crystallization : Store the reaction mixture in a refrigerator overnight to allow for crystal formation.

  • Work-up : Add water to the mixture and heat until all solids dissolve. Filter the hot solution to remove any impurities. The aqueous phase is then acidified with concentrated HCl to a pH of 2.

  • Isolation : Cool the solution in an ice bath to accelerate the precipitation of the cinnamic acid product. Collect the crystals by filtration.

Protocol 3.3: Synthesis of Cinnamate Esters via Heck Reaction

This protocol is a general procedure for the Heck reaction with aryl bromides.[14] The resulting ester can be hydrolyzed to the carboxylic acid in a subsequent step.

  • Reactant Preparation : In a 25 mL round-bottom flask equipped with a reflux condenser, add the ionic liquid solvent (e.g., N-methyl N-butyl morpholinium tetrafluoroborate, 2 g), the starting bromo-methoxy aryl halide (0.0027 mol), and an acrylate ester (e.g., 2-ethylhexyl acrylate, 0.004 mol).

  • Catalyst Addition : Add palladium acetate (0.000027 mol), N-phenyl urea (0.000054 mol), and sodium bicarbonate (0.004 mol) to the mixture.

  • Reaction : Heat the reaction to 180°C and maintain for 12 hours.

  • Work-up : After completion, cool the reaction to room temperature. Extract the product with hot toluene (3 x 10 mL).

  • Isolation : Treat the combined organic extracts with sodium sulfate to remove water and evaporate the solvent under reduced pressure to yield the crude cinnamate ester.

  • Saponification (Hydrolysis) : To obtain the free acid, dissolve the ester in a mixture of methanol and a 30% aqueous NaOH solution and reflux for 4 hours.[15] After cooling, pour the mixture into water, acidify with concentrated HCl, and extract the cinnamic acid product with an organic solvent like diethyl ether.[15]

References

Methodological & Application

3-Bromo-4-methoxycinnamic Acid: A Versatile Building Block for Organic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-4-methoxycinnamic acid is a substituted aromatic carboxylic acid that serves as a valuable and versatile building block in organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its structure, featuring a reactive carboxylic acid group, an acrylic acid moiety, and a functionalized phenyl ring with both a methoxy and a bromo substituent, offers multiple points for chemical modification. This allows for the construction of diverse molecular scaffolds and the synthesis of novel compounds with potential therapeutic applications. The presence of the bromine atom is particularly advantageous, enabling facile carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, thereby providing a gateway to a wide array of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

I. Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Knoevenagel-Doebner condensation. This reaction involves the condensation of 3-bromo-4-methoxybenzaldehyde with malonic acid, typically in the presence of a base such as pyridine and a catalyst like piperidine or β-alanine.

Experimental Protocol: Knoevenagel-Doebner Condensation

  • Materials:

    • 3-Bromo-4-methoxybenzaldehyde

    • Malonic acid

    • Pyridine

    • Piperidine

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-4-methoxybenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.

    • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

    • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly add concentrated HCl to the cooled mixture until the product precipitates out and the solution is acidic.

    • Collect the precipitate by vacuum filtration and wash it with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

II. Applications in Organic Synthesis

The unique structural features of this compound make it a versatile starting material for a variety of chemical transformations, enabling the synthesis of a diverse library of compounds.

Esterification

The carboxylic acid moiety can be readily converted to its corresponding esters, which can modulate the pharmacokinetic properties of a molecule, such as lipophilicity and cell permeability.

Experimental Protocol: Fischer Esterification

  • Materials:

    • This compound

    • Anhydrous alcohol (e.g., methanol, ethanol)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol.

    • Carefully add a catalytic amount of concentrated H₂SO₄.

    • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the product by column chromatography on silica gel if necessary.

Amide Bond Formation

Amide coupling is a fundamental transformation in drug discovery, allowing for the introduction of various functional groups and building blocks to explore structure-activity relationships (SAR).

Experimental Protocol: Amide Coupling using HATU

  • Materials:

    • This compound

    • Desired amine (primary or secondary)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography on silica gel.[1][2]

Suzuki-Miyaura Cross-Coupling

The aryl bromide functionality of this compound is a key handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures, which are prevalent in many biologically active compounds.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • This compound (or its ester derivative)

    • Arylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water, toluene)

  • Procedure:

    • To a degassed mixture of the this compound derivative (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (2.0-3.0 eq) in the chosen solvent system, add the palladium catalyst (0.05-0.1 eq).

    • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 6-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.[4]

Heck Reaction

The Heck reaction provides a method for the alkenylation of the aryl bromide, further expanding the molecular diversity that can be achieved from this building block.[5][6] This reaction is particularly useful for synthesizing substituted stilbenes and other conjugated systems.[7]

Experimental Protocol: Heck Reaction

  • Materials:

    • This compound derivative (e.g., ester)

    • Alkene (e.g., styrene, acrylate)

    • Palladium catalyst (e.g., Pd(OAc)₂)

    • Phosphine ligand (e.g., P(o-tol)₃)

    • Base (e.g., Et₃N, K₂CO₃)

    • Solvent (e.g., DMF, NMP)

  • Procedure:

    • In a sealed tube, combine the this compound derivative (1.0 eq), the alkene (1.5 eq), palladium catalyst (0.05 eq), phosphine ligand (0.1 eq), and base (2.0 eq) in the chosen solvent.

    • Degas the mixture and heat it under an inert atmosphere at 100-140 °C for 12-48 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it under reduced pressure.

    • Purify the product by column chromatography.[8]

III. Data Presentation

The following tables summarize representative quantitative data for the key synthetic transformations of this compound, based on typical yields for analogous reactions.

Table 1: Representative Yields for Esterification and Amidation

ReactionReagentsSolventReaction Time (h)Typical Yield (%)
Esterification Methanol, H₂SO₄Methanol4-885-95
Amidation Aniline, HATU, DIPEADMF2-680-90

Table 2: Representative Yields for Cross-Coupling Reactions

ReactionCoupling PartnerCatalystBaseSolventTypical Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O70-85
Heck Reaction StyrenePd(OAc)₂/P(o-tol)₃Et₃NDMF65-80

IV. Visualizations

Diagram 1: Synthetic Utility of this compound

G A This compound B Ester Derivatives A->B Esterification C Amide Derivatives A->C Amide Coupling D Biaryl Derivatives A->D Suzuki-Miyaura Coupling E Stilbene Derivatives A->E Heck Reaction

Caption: Key synthetic transformations of this compound.

Diagram 2: General Workflow for Derivative Synthesis and Screening

G cluster_0 Synthesis cluster_1 Purification & Characterization cluster_2 Biological Evaluation A This compound B Parallel Synthesis of Derivatives (Amides, Esters, Biaryls) A->B Diversification Reactions C Purification (Chromatography, Recrystallization) B->C D Structural Analysis (NMR, MS) C->D E Screening for Biological Activity (e.g., Kinase Inhibition, Antimicrobial) D->E F Hit Identification E->F G Lead Optimization (SAR) F->G

Caption: Workflow for synthesis and evaluation of derivatives.

Diagram 3: Potential Role in Kinase Inhibitor Scaffolding

G A 3-Bromo-4-methoxycinnamic Acid Scaffold B Amide Library (R-NH₂) A->B Amidation C Biaryl Library (Ar-B(OH)₂) A->C Suzuki Coupling D Kinase ATP Binding Site B->D Binds to C->D Binds to E Inhibition of Kinase Activity D->E Leads to F Downstream Signaling Pathway (e.g., MAPK, PI3K/Akt) D->F Activates G Blockade of Pathway E->G Results in F->G

Caption: Hypothetical role as a scaffold for kinase inhibitors.

V. Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of complex organic molecules. Its multiple functional groups provide a rich platform for a wide range of chemical transformations, including esterification, amidation, and palladium-catalyzed cross-coupling reactions. The protocols outlined in this document, derived from established methodologies for structurally related compounds, provide a solid foundation for researchers to explore the synthetic potential of this compound. The ability to readily generate diverse libraries of derivatives makes this compound an attractive starting point for the discovery of novel therapeutic agents and other functional materials. Further investigation into the biological activities of its derivatives is warranted to fully exploit its potential in drug discovery and development.

References

Application Notes and Protocols: Suzuki Coupling Reactions of 3-Bromo-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 3-Bromo-4-methoxycinnamic acid as a substrate in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of complex biaryl and polyaryl structures, which are prevalent motifs in pharmaceuticals and functional materials. The protocols outlined below are based on established methodologies for the Suzuki coupling of aryl bromides and can be adapted for various research and development applications.

Introduction to the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1][2][3][4] This reaction is highly favored in synthetic chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[5][6] The general mechanism involves a catalytic cycle with three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2][7]

Reaction Principle and Workflow

The core of the reaction is the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid. The process begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the cinnamic acid derivative. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond, yielding the desired biaryl cinnamic acid derivative and regenerating the palladium(0) catalyst to continue the cycle.

Suzuki_Mechanism Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative\nAddition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Br 3-Bromo-4-methoxy- cinnamic acid Ar-Br->Oxidative\nAddition

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A general experimental workflow for the synthesis of biaryl derivatives from this compound involves careful reaction setup under an inert atmosphere, followed by a systematic workup and purification procedure to isolate the final product.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, boronic acid, and base in a flask. solvent Add degassed solvent. reagents->solvent catalyst Add Palladium catalyst and ligand under inert atmosphere. solvent->catalyst heat Heat the reaction mixture (e.g., 80-100 °C). catalyst->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool extract Acidify and extract with an organic solvent. cool->extract dry Dry organic layer and concentrate. extract->dry purify Purify by column chromatography or crystallization. dry->purify

Caption: General experimental workflow for the Suzuki coupling of this compound.

Data Presentation: Illustrative Reaction of this compound with Various Arylboronic Acids

The following table summarizes hypothetical results for the Suzuki coupling reaction between this compound and a selection of arylboronic acids. These values are intended to be illustrative of typical outcomes and may vary based on specific reaction conditions and optimization.

EntryArylboronic AcidProductIllustrative Yield (%)
1Phenylboronic acid4-Methoxy-3-phenylcinnamic acid85
24-Methylphenylboronic acid4-Methoxy-3-(p-tolyl)cinnamic acid88
34-Methoxyphenylboronic acid4-Methoxy-3-(4-methoxyphenyl)cinnamic acid92
44-Fluorophenylboronic acid3-(4-Fluorophenyl)-4-methoxycinnamic acid82
53,5-Difluorophenylboronic acid3-(3,5-Difluorophenyl)-4-methoxycinnamic acid75*
62-Thiopheneboronic acid4-Methoxy-3-(thiophen-2-yl)cinnamic acid78

*Note: Reactions with arylboronic acids containing multiple strongly electron-withdrawing groups may result in lower yields under standard conditions. Optimization of the catalyst, ligand, base, or solvent system may be necessary to improve outcomes for these substrates.

Experimental Protocols

The following protocols provide detailed general methodologies for the Suzuki coupling of this compound with arylboronic acids.

Protocol 1: General Procedure for Suzuki Coupling in a Dioxane/Water System

This protocol is a standard and robust method for a wide range of Suzuki coupling reactions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely ground potassium phosphate (2.0 equiv).

  • In a separate vial, weigh out Palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).

  • Seal the Schlenk flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Prepare a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes.

  • Add the degassed solvent to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Under a positive flow of inert gas, add the catalyst and ligand to the reaction flask.

  • Seal the flask and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1N HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl cinnamic acid derivative.

Protocol 2: Alternative Procedure Using an Aqueous Base System

This protocol is an alternative that can be effective and is often used for its simplicity.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03-0.05 equiv)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Toluene or Dimethoxyethane (DME)

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 equiv) and the arylboronic acid (1.2 equiv).

  • Add the solvent (e.g., Toluene or DME) and an aqueous solution of the base (e.g., 2M Na₂CO₃). A typical solvent to aqueous base ratio is 4:1.

  • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), under a positive flow of inert gas.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Follow the workup and purification steps as described in Protocol 1 (steps 11-16).

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the amount of boronic acid (up to 2.0 equiv). Ensure that the solvents are thoroughly degassed to prevent catalyst deactivation. Trying a different palladium catalyst/ligand combination, such as PdCl₂(dppf), or a stronger base like cesium carbonate (Cs₂CO₃) may improve the yield.

  • Side Reactions: The primary side reaction is often the homocoupling of the boronic acid. This can be minimized by using a slight excess, but not a large excess, of the boronic acid and ensuring proper degassing of the reaction mixture. Protodeboronation (cleavage of the C-B bond) can also occur, especially with electron-rich boronic acids.

  • Difficult Purification: If the product has a similar polarity to the starting materials, careful optimization of the solvent system for column chromatography is necessary.

Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: Synthesis of Coumarin Derivatives from 3-Bromo-4-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a significant class of benzopyrone scaffolds found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] The substitution pattern on the coumarin ring is crucial for its biological function, making the development of efficient synthetic routes to novel derivatives a key objective in medicinal chemistry.[3][5] This document provides a detailed protocol for the synthesis of a specific coumarin derivative, 7-Methoxy-8-bromocoumarin, from 3-Bromo-4-methoxycinnamic acid via an intramolecular palladium-catalyzed cyclization. This method represents a modern and efficient approach to coumarin synthesis, avoiding harsh conditions often associated with traditional methods.[6][7]

Applications in Drug Discovery

The synthesized 7-Methoxy-8-bromocoumarin is a valuable scaffold for further chemical modification to generate a library of compounds for drug screening. The presence of the bromine atom at the C8 position allows for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse functionalities. The methoxy group at the C7 position is a common feature in many biologically active coumarins.

Potential therapeutic applications for derivatives of this coumarin include:

  • Anticancer Agents: Many coumarin derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[1][4][8] They can induce apoptosis and cell cycle arrest, and inhibit cancer cell migration.[1] The core scaffold can be elaborated to target specific signaling pathways implicated in cancer progression.

  • Fluorescent Probes: The inherent fluorescence of the coumarin nucleus makes its derivatives suitable for developing fluorescent probes for bio-imaging and sensing applications.[9][10]

  • Enzyme Inhibitors: Coumarin derivatives have been shown to inhibit various enzymes, and the synthesized scaffold can be used as a starting point for developing potent and selective inhibitors for therapeutic targets.

Signaling Pathway Modulation

Coumarin derivatives have been reported to modulate various signaling pathways involved in cancer pathogenesis. For instance, they can interfere with pathways like PI3K/Akt, MAPK, and NF-κB, which are crucial for cell survival, proliferation, and inflammation. The diagram below illustrates a simplified representation of a generic cancer-related signaling pathway that could be a target for novel coumarin derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Coumarin Coumarin Derivative Coumarin->Akt Coumarin->ERK

Caption: Potential inhibition of cancer signaling pathways by coumarin derivatives.

Experimental Protocols

Synthesis of 7-Methoxy-8-bromocoumarin

This protocol describes the intramolecular cyclization of this compound to form 7-Methoxy-8-bromocoumarin, adapted from general procedures for palladium-catalyzed C-H activation/cyclization reactions.[11][12]

Reaction Scheme:

Caption: Synthesis of 7-Methoxy-8-bromocoumarin.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), sodium carbonate (2.5 mmol), and palladium(II) acetate (0.05 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous N,N-Dimethylacetamide (10 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 7-Methoxy-8-bromocoumarin.

Experimental Workflow Diagram

G start Start reagents Combine Reactants: This compound, Pd(OAc)₂, Na₂CO₃ in DMAc start->reagents end End reaction Heat at 120 °C (12-24h under N₂) reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: EtOAc/Water extraction, NaHCO₃ wash, Brine wash monitoring->workup Complete drying Dry (MgSO₄) and Concentrate workup->drying purification Purify by Column Chromatography drying->purification characterization Characterize Product (NMR, IR, MS) purification->characterization characterization->end

Caption: General workflow for synthesis and purification.

Data Presentation

Table 1: Reaction Parameters and Yield
ParameterValue
Starting MaterialThis compound
CatalystPalladium(II) acetate (5 mol%)
BaseSodium Carbonate
SolventN,N-Dimethylacetamide (DMAc)
Temperature120 °C
Reaction Time12-24 hours
Product7-Methoxy-8-bromocoumarin
Expected Yield60-80%
Table 2: Spectroscopic Data for 7-Methoxy-8-bromocoumarin

This table presents expected spectroscopic data based on known values for similar coumarin structures.[9][13][14]

SpectroscopyExpected Peaks/Signals
¹H NMR (CDCl₃)δ 7.65 (d, 1H, H-4), 7.40 (d, 1H, H-5), 6.90 (d, 1H, H-6), 6.30 (d, 1H, H-3), 3.95 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃)δ 160.5 (C=O), 155.0, 150.0, 143.0, 128.0, 115.0, 113.0, 112.0, 105.0, 56.5 (-OCH₃)
IR (KBr, cm⁻¹)~3050 (Ar C-H), ~1720 (C=O, lactone), ~1610 (C=C), ~1250 (C-O stretch)
Mass Spec (EI) m/z (%) = 256/258 [M⁺]

References

Application Notes and Protocols: 3-Bromo-4-methoxycinnamic Acid as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of valuable heterocyclic compounds, specifically coumarins and quinolones, using 3-Bromo-4-methoxycinnamic acid as a key precursor. The protocols detailed below are based on established synthetic methodologies and are intended to serve as a foundational resource for the development of novel molecular entities with potential therapeutic applications.

Introduction

This compound is a versatile building block in organic synthesis. Its structure, featuring a reactive bromine atom, a methoxy group, and a cinnamic acid moiety, allows for a variety of chemical transformations to construct complex heterocyclic scaffolds. Heterocyclic compounds are of significant interest in medicinal chemistry due to their prevalence in natural products and their diverse pharmacological activities. This document outlines two primary synthetic routes employing this compound: an intramolecular Heck reaction for the synthesis of a coumarin derivative and a multi-step pathway involving a Gould-Jacobs-type reaction for the synthesis of a quinolone derivative.

Synthesis of 7-Bromo-6-methoxycoumarin via Intramolecular Heck Reaction

The intramolecular Heck reaction provides a powerful and direct method for the synthesis of coumarins from appropriately substituted phenyl acrylate precursors.[1][2][3] In this proposed pathway, this compound is first converted to its corresponding phenyl ester, which then undergoes a palladium-catalyzed intramolecular cyclization to yield 7-Bromo-6-methoxycoumarin.

Proposed Synthetic Pathway:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Intramolecular Heck Reaction 3-Bromo-4-methoxycinnamic_acid This compound Phenyl_3-bromo-4-methoxycinnamate Phenyl 3-bromo-4-methoxycinnamate 3-Bromo-4-methoxycinnamic_acid->Phenyl_3-bromo-4-methoxycinnamate Phenol Phenol, DCC, DMAP 7-Bromo-6-methoxycoumarin 7-Bromo-6-methoxycoumarin Phenyl_3-bromo-4-methoxycinnamate->7-Bromo-6-methoxycoumarin Pd(OAc)₂, PPh₃, Base

Synthesis of 7-Bromo-6-methoxycoumarin.
Experimental Protocol: Synthesis of 7-Bromo-6-methoxycoumarin

Step 1: Synthesis of Phenyl 3-bromo-4-methoxycinnamate (Intermediate 1)

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add phenol (1.1 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Phenyl 3-bromo-4-methoxycinnamate.

Step 2: Synthesis of 7-Bromo-6-methoxycoumarin (Final Product)

  • To a solution of Phenyl 3-bromo-4-methoxycinnamate (1.0 eq) in a suitable solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) (0.1 M) in a sealed tube, add palladium(II) acetate (Pd(OAc)₂, 0.05 eq), triphenylphosphine (PPh₃, 0.1 eq), and a base such as triethylamine (Et₃N, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).[2]

  • Evacuate and backfill the tube with nitrogen three times.

  • Heat the reaction mixture to 100-120 °C for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 7-Bromo-6-methoxycoumarin.

Quantitative Data
StepReactantReagent/CatalystProductYield (%)Reaction Time (h)Temperature (°C)
1This compoundPhenol, DCC, DMAPPhenyl 3-bromo-4-methoxycinnamate85-95 (Estimated)12-16Room Temp.
2Phenyl 3-bromo-4-methoxycinnamatePd(OAc)₂, PPh₃, Et₃N7-Bromo-6-methoxycoumarin60-80 (Estimated)4-12100-120

Note: Yields are estimated based on similar reactions reported in the literature and may require optimization.

Synthesis of 8-Bromo-7-methoxy-4-hydroxyquinoline via a Modified Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic method for the synthesis of 4-hydroxyquinolines from anilines and malonic acid derivatives.[4][5][6] A plausible, albeit multi-step, synthetic route to 8-Bromo-7-methoxy-4-hydroxyquinoline from this compound is proposed. This pathway involves initial transformations to generate a suitable aniline precursor, which then undergoes the key cyclization reaction.

Proposed Synthetic Pathway:

G 3-Bromo-4-methoxycinnamic_acid This compound Intermediate_A Intermediate Aniline Precursor 3-Bromo-4-methoxycinnamic_acid->Intermediate_A Multi-step transformation (e.g., Curtius rearrangement) Intermediate_B Anilidomethylenemalonate Intermediate Intermediate_A->Intermediate_B Condensation DEEM Diethyl ethoxymethylenemalonate (DEEM) Final_Product 8-Bromo-7-methoxy-4-hydroxyquinoline Intermediate_B->Final_Product Thermal Cyclization

Synthesis of 8-Bromo-7-methoxy-4-hydroxyquinoline.
Experimental Protocol: Synthesis of 8-Bromo-7-methoxy-4-hydroxyquinoline

This protocol outlines the key Gould-Jacobs cyclization step, assuming the successful synthesis of the 2-bromo-3-methoxyaniline precursor from this compound through a series of established transformations (e.g., conversion to the corresponding acyl azide followed by Curtius rearrangement).

Step 1: Synthesis of Diethyl 2-((2-bromo-3-methoxyphenyl)amino)methylene)malonate (Intermediate)

  • In a round-bottom flask, combine 2-bromo-3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).

  • Heat the mixture at 100-120 °C for 1-2 hours.

  • Monitor the reaction by TLC. The formation of ethanol as a byproduct can be observed.

  • After the reaction is complete, cool the mixture to room temperature. The resulting crude intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 8-Bromo-7-methoxy-4-hydroxyquinoline (Final Product)

  • Add the crude anilidomethylenemalonate intermediate from the previous step to a high-boiling solvent such as diphenyl ether or Dowtherm A in a flask equipped with a reflux condenser.

  • Heat the mixture to a high temperature (typically 240-260 °C) to induce thermal cyclization.

  • Maintain this temperature for 30-60 minutes, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a non-polar solvent such as hexane or heptane to precipitate the crude product.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield 8-Bromo-7-methoxy-4-hydroxyquinoline.

Quantitative Data
StepReactantReagentProductYield (%)Reaction Time (h)Temperature (°C)
12-Bromo-3-methoxyanilineDEEMAnilidomethylenemalonate Intermediate80-90 (Estimated)1-2100-120
2Anilidomethylenemalonate Intermediate-8-Bromo-7-methoxy-4-hydroxyquinoline50-70 (Estimated)0.5-1240-260

Note: Yields are estimated based on similar Gould-Jacobs reactions and may require optimization.

Potential Biological Activities and Signaling Pathways

Coumarin and quinolone derivatives are known to exhibit a wide range of biological activities, and their effects are often mediated through interactions with various signaling pathways.

Coumarin Derivatives:

7-Methoxycoumarins have been reported to possess anti-inflammatory and anti-nociceptive properties.[7][8] Some coumarin derivatives, such as fraxetin (6-methoxy-7,8-dihydroxycoumarin), have been shown to suppress adipogenesis and reactive oxygen species (ROS) production by regulating MAPK signaling pathways.[9] The synthesized 7-Bromo-6-methoxycoumarin could potentially exhibit similar activities.

G Inflammatory_Stimuli Inflammatory Stimuli MAPK_Pathway MAPK Pathway (Erk1/2, Jnk, p38) Inflammatory_Stimuli->MAPK_Pathway Pro_inflammatory_Mediators Pro-inflammatory Mediators MAPK_Pathway->Pro_inflammatory_Mediators 7-Bromo-6-methoxycoumarin 7-Bromo-6-methoxycoumarin 7-Bromo-6-methoxycoumarin->MAPK_Pathway Inhibition

Potential inhibition of the MAPK pathway by 7-Bromo-6-methoxycoumarin.

Quinolone Derivatives:

The quinolone scaffold is a well-established pharmacophore, particularly in the development of antibacterial agents that target DNA gyrase. Additionally, various substituted quinolones have demonstrated anticancer and anti-inflammatory activities. The anti-inflammatory effects of some heterocyclic compounds have been linked to the inhibition of the NF-κB and MAPK signaling pathways.[10] The synthesized 8-Bromo-7-methoxy-4-hydroxyquinoline could be investigated for its potential to modulate these pathways.

G Cellular_Stress Cellular Stress / Pathogen NF_kB_Pathway NF-κB Pathway Cellular_Stress->NF_kB_Pathway Inflammatory_Genes Inflammatory Gene Expression NF_kB_Pathway->Inflammatory_Genes 8-Bromo-7-methoxy-4-hydroxyquinoline 8-Bromo-7-methoxy-4-hydroxyquinoline 8-Bromo-7-methoxy-4-hydroxyquinoline->NF_kB_Pathway Inhibition

Potential modulation of the NF-κB pathway by 8-Bromo-7-methoxy-4-hydroxyquinoline.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of coumarin and quinolone derivatives. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of these and other related heterocyclic compounds. The potential for these molecules to interact with key biological pathways, such as the MAPK and NF-κB signaling cascades, underscores their importance as scaffolds for the development of new therapeutic agents. Further investigation into the optimization of these synthetic routes and the comprehensive evaluation of the biological activities of the resulting compounds is warranted.

References

Application Notes and Protocols: 3-Bromo-4-methoxycinnamic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methoxycinnamic acid is a substituted cinnamic acid derivative that holds potential as a versatile scaffold in medicinal chemistry. The cinnamic acid core is a well-established pharmacophore present in numerous biologically active natural products and synthetic compounds. The presence of a bromine atom and a methoxy group on the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby modulating its pharmacokinetic profile and biological activity. While direct and extensive research on the medicinal chemistry applications of this compound is limited, the known biological activities of structurally related compounds provide a strong rationale for its exploration as a lead structure for the development of novel therapeutic agents.

This document provides an overview of the potential applications of this compound, drawing parallels from structurally similar cinnamic acid derivatives and other related molecules. It includes quantitative data from relevant studies on these analogs, detailed experimental protocols for its synthesis and a representative biological evaluation, and visualizations of key pathways and workflows to guide further research.

Potential Therapeutic Applications

Based on the biological activities of structurally related cinnamic acid derivatives, compounds derived from this compound could be investigated for the following therapeutic areas:

  • Anticancer Agents: Cinnamic acid and its derivatives have been shown to exhibit antiproliferative and pro-apoptotic effects against various cancer cell lines.[1][2] The substitution pattern of this compound may offer opportunities to design selective inhibitors of oncogenic pathways.

  • Antimicrobial Agents: The presence of a halogen, such as bromine, on an aromatic ring is a common feature in many antimicrobial compounds.[3] Therefore, derivatives of this compound could be explored for their potential antibacterial and antifungal activities.

  • Enzyme Inhibitors: The cinnamic acid scaffold can serve as a template for the design of inhibitors for various enzymes. For instance, some cinnamic acid derivatives have shown inhibitory activity against tyrosinase and protein kinases.[4][5]

  • Neuroprotective Agents: Certain methoxy-substituted cinnamic acid derivatives have demonstrated neuroprotective effects, suggesting that this compound could be a starting point for developing agents against neurodegenerative diseases.[2]

Data Presentation: Biological Activity of Structurally Related Compounds

Due to the limited publicly available biological data specifically for this compound, the following tables summarize the activity of structurally related cinnamic acid derivatives to illustrate the potential of this class of compounds.

Table 1: Anticancer Activity of Cinnamic Acid Derivatives

Compound/DerivativeCell LineActivity TypeIC50 / EffectReference
Cinnamic acidHT-144 (Melanoma)CytotoxicityIC50: 2.4 mM[6]
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylateA549 (Lung Cancer)Antiproliferative-[7]
Ester of 3,4,5-trimethoxycinnamic acid (S5)A549 (Lung Cancer)CytotoxicityIC50: 0.50 µM[8]
Ester of 3,4,5-trimethoxycinnamic acid (S5)PC-3 (Prostate Cancer)CytotoxicityIC50: 17.22 µM[8]
Ester of 3,4,5-trimethoxycinnamic acid (S5)SGC-7901 (Gastric Cancer)CytotoxicityIC50: 11.82 µM[8]
Amide of 3,4,5-trimethoxycinnamic acid (S15)MDA-MB-231 (Breast Cancer)CytotoxicityIC50: 6.6 µM[8]
Amide of 3,4,5-trimethoxycinnamic acid (S19)U-937 (Leukemia)CytotoxicityIC50: 9.7 µM[8]
Amide of 3,4,5-trimethoxycinnamic acid (S19)HeLa (Cervical Cancer)CytotoxicityIC50: 38.9 µM[8]

Table 2: Antimicrobial and Enzyme Inhibitory Activity of Cinnamic Acid Derivatives

Compound/DerivativeTargetActivity TypeMIC / IC50Reference
p-Methoxycinnamic acidVarious BacteriaAntibacterialMIC: 50.4 µM - 449 µM[2]
p-Methoxycinnamic acidVarious FungiAntifungalHigher inhibition than bacteria[2]
4-Methoxycinnamic acidMushroom TyrosinaseEnzyme InhibitionIC50: 0.42 mM (diphenolase)[9]
3-Hydroxy-4-methoxycinnamic acidMushroom TyrosinaseEnzyme InhibitionIC50: 0.13 mM (monophenolase)[10]
3-Hydroxy-4-methoxycinnamic acidMushroom TyrosinaseEnzyme InhibitionIC50: 0.39 mM (diphenolase)[10]
4-Chlorocinnamic acidMushroom TyrosinaseEnzyme Inhibition-[5]
4-Ethoxycinnamic acidMushroom TyrosinaseEnzyme Inhibition-[5]
4-Nitrocinnamic acidMushroom TyrosinaseEnzyme Inhibition-[5]

Experimental Protocols

1. Synthesis of this compound

This protocol describes a plausible synthesis of this compound via the Knoevenagel-Doebner condensation of 3-bromo-4-methoxybenzaldehyde with malonic acid.

Materials:

  • 3-Bromo-4-methoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Toluene

  • Hydrochloric acid (10 M)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Buchner funnel and flask

  • Filter paper

  • Standard glassware for workup and recrystallization

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-4-methoxybenzaldehyde (1.0 eq).

  • Addition of Reagents: Add toluene (20 mL/g of aldehyde), malonic acid (1.2 eq), and pyridine (6 mL/g of aldehyde).

  • Initiation of Reaction: To the stirred solution, add piperidine (0.1 eq) as a catalyst.

  • Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Slowly pour the cooled reaction mixture into a beaker containing a stirred solution of 10 M hydrochloric acid (80 mL) at 0 °C.

  • Precipitation: A white precipitate of this compound should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold water (2 x 50 mL) to remove any remaining pyridine hydrochloride and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

  • Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent such as ethanol to obtain the final product as a white crystalline solid.

2. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard procedure to evaluate the cytotoxic potential of this compound against a cancer cell line (e.g., MDA-MB-231, a human breast cancer cell line).[11]

Materials:

  • MDA-MB-231 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO to prepare a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • CO2 incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48 or 72 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents & Catalyst cluster_process Reaction & Workup cluster_product Final Product start1 3-Bromo-4-methoxybenzaldehyde process1 Knoevenagel-Doebner Condensation (Reflux) start1->process1 start2 Malonic Acid start2->process1 reagent1 Pyridine (Solvent) reagent1->process1 reagent2 Piperidine (Catalyst) reagent2->process1 process2 Acidic Workup (HCl) process1->process2 process3 Filtration & Washing process2->process3 process4 Recrystallization process3->process4 product This compound process4->product

Hypothetical_Signaling_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., NF-κB, AP-1) ERK->Transcription AKT AKT PI3K->AKT Apoptosis_Inhibitors Apoptosis Inhibitors (e.g., Bcl-2) AKT->Apoptosis_Inhibitors AKT->Transcription Proliferation Cell Proliferation & Survival Apoptosis_Inhibitors->Proliferation Transcription->Proliferation Inhibitor 3-Bromo-4-methoxycinnamic Acid Derivative Inhibitor->RAF Inhibition Inhibitor->AKT Inhibition

References

Application Notes and Protocols for the Development of Antimicrobial Agents from 3-Bromo-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel antimicrobial agents derived from 3-Bromo-4-methoxycinnamic acid. The protocols outlined below are based on established chemical principles and standard microbiological assays. While specific antimicrobial data for derivatives of this compound are not extensively reported in publicly available literature, the provided data for structurally related cinnamic acid derivatives serve as a valuable reference for anticipating potential efficacy and guiding a screening program.

Introduction

Cinnamic acid and its derivatives are a well-established class of naturally occurring compounds with a broad spectrum of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1] The structural scaffold of cinnamic acid, featuring a phenyl ring, a carboxylic acid, and an α,β-unsaturated system, is amenable to chemical modification to enhance its therapeutic potential. The introduction of halogen and methoxy substituents on the phenyl ring can significantly modulate the lipophilicity and electronic properties of the molecule, potentially leading to improved antimicrobial potency.[2] this compound is a promising starting material for the development of new antimicrobial agents due to the presence of both an electron-withdrawing bromine atom and an electron-donating methoxy group.

This document provides detailed protocols for the synthesis of this compound, its conversion into amide and ester derivatives, and the subsequent evaluation of their antimicrobial activity.

Synthesis of Antimicrobial Agents

The development of antimicrobial agents from this compound follows a logical workflow, starting from the synthesis of the core molecule, followed by derivatization and subsequent antimicrobial screening.

Antimicrobial Agent Development Workflow start Starting Material: 3-Bromo-4-methoxybenzaldehyde synthesis_acid Synthesis of This compound (Knoevenagel Condensation) start->synthesis_acid activation Activation of Carboxylic Acid (e.g., formation of acyl chloride) synthesis_acid->activation synthesis_amides Synthesis of Amide Derivatives activation->synthesis_amides synthesis_esters Synthesis of Ester Derivatives activation->synthesis_esters purification Purification and Characterization (e.g., Chromatography, NMR, MS) synthesis_amides->purification synthesis_esters->purification screening Antimicrobial Screening (MIC Determination) purification->screening sar_analysis Structure-Activity Relationship (SAR) Analysis screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for the development of antimicrobial agents.

Experimental Protocol: Synthesis of this compound

This protocol utilizes the Knoevenagel condensation reaction, a reliable method for the synthesis of cinnamic acids from aromatic aldehydes and malonic acid.

Materials:

  • 3-Bromo-4-methoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalyst)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine 3-Bromo-4-methoxybenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and pyridine (sufficient to dissolve reactants).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice and slowly add concentrated HCl with stirring until the solution is acidic (pH 1-2). A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel, washing with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Dry the purified product under vacuum. Characterize the final product by NMR and Mass Spectrometry.

Experimental Protocol: Synthesis of this compound Amide Derivatives

This protocol describes the synthesis of amide derivatives via an acyl chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • An appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Formation of the Acyl Chloride: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-3 hours or until the reaction is complete (monitored by the cessation of gas evolution and TLC). Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C in an ice bath. In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide derivative by column chromatography on silica gel or by recrystallization.

  • Characterize the purified product by NMR and Mass Spectrometry.

Experimental Protocol: Synthesis of this compound Ester Derivatives

This protocol outlines the synthesis of ester derivatives, also proceeding through an acyl chloride intermediate.

Materials:

  • 3-Bromo-4-methoxycinnamoyl chloride (prepared as in section 2.2)

  • An appropriate alcohol (e.g., ethanol, isopropanol, benzyl alcohol)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve the crude 3-Bromo-4-methoxycinnamoyl chloride (1 equivalent) in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the desired alcohol (1.1 equivalents) and pyridine (1.2 equivalents) in anhydrous DCM.

  • Add the alcohol solution dropwise to the acyl chloride solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up the reaction as described in the amide synthesis protocol (section 2.2, steps 4-5).

  • Purify the crude ester derivative by column chromatography on silica gel.

  • Characterize the purified product by NMR and Mass Spectrometry.

Antimicrobial Activity Evaluation

The antimicrobial efficacy of the synthesized compounds should be evaluated to determine their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.[2]

Materials:

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Incubator

  • Microplate reader (optional)

  • Resazurin solution (optional, for viability assessment)

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to each well of a 96-well plate.

  • Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Inoculation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 10 µL of this inoculum to each well (except the negative control).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader. A viability indicator like resazurin can also be used.

Data Presentation

The following table presents representative MIC values for various cinnamic acid derivatives against common microbial strains. This data, gathered from existing literature, can serve as a benchmark for newly synthesized compounds based on the this compound scaffold.[3][4][5][6]

CompoundOrganismMIC (µg/mL)
Cinnamic Acid Staphylococcus aureus>512
Escherichia coli>512
Candida albicans256
4-Methoxycinnamic acid Staphylococcus aureus128
Escherichia coli256
Candida albicans128
Cinnamide Staphylococcus aureus256
Escherichia coli512
Candida albicans128
N-benzylcinnamide Staphylococcus aureus128
Escherichia coli256
Candida albicans64
Ethyl cinnamate Staphylococcus aureus256
Escherichia coli512
Candida albicans128

Proposed Mechanism of Action

The antimicrobial action of cinnamic acid derivatives is believed to be multifactorial, which may reduce the likelihood of resistance development. The primary proposed mechanism involves the disruption of the microbial cell membrane.

Proposed_Antimicrobial_Mechanism compound 3-Bromo-4-methoxycinnamic Acid Derivative cell_membrane Bacterial Cell Membrane compound->cell_membrane Interacts with inhibition Inhibition of Cellular Processes (e.g., Nucleic Acid and Protein Synthesis) compound->inhibition ros Induction of Oxidative Stress (ROS) compound->ros membrane_disruption Increased Permeability and Loss of Structural Integrity cell_membrane->membrane_disruption leakage Leakage of Cytoplasmic Contents (Ions, Metabolites) membrane_disruption->leakage cell_death Cell Death leakage->cell_death inhibition->cell_death ros->cell_death

Caption: Proposed antimicrobial mechanism of cinnamic acid derivatives.

The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of the cell membrane, leading to increased permeability and a loss of structural integrity. This disruption results in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death. Additionally, some evidence suggests that cinnamic acid derivatives can interfere with nucleic acid and protein synthesis and induce the production of reactive oxygen species (ROS), causing oxidative damage within the microbial cell.[2]

Conclusion

This compound represents a versatile scaffold for the development of novel antimicrobial agents. The synthetic protocols provided herein offer a clear pathway for the generation of a library of amide and ester derivatives. Subsequent antimicrobial screening using the detailed broth microdilution method will enable the identification of lead compounds. By analyzing the structure-activity relationships, further optimization can be undertaken to develop potent and selective antimicrobial agents to combat the growing threat of infectious diseases.

References

Application Notes and Protocols: 3-Bromo-4-methoxycinnamic Acid in the Synthesis of Natural Product Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-Bromo-4-methoxycinnamic acid as a key starting material in the synthesis of natural product analogues, with a particular focus on combretastatin A-4 analogues, which are potent antimitotic agents.

Introduction

Natural products are a rich source of inspiration for the development of new therapeutic agents. Combretastatin A-4, isolated from the African bushwillow Combretum caffrum, is a powerful inhibitor of tubulin polymerization, exhibiting significant antitumor and anti-vascular properties.[1][2] However, its clinical application is limited by its poor water solubility and the isomerization of the biologically active cis-stilbene double bond to the less active trans-isomer.[1]

To overcome these limitations, the synthesis of combretastatin A-4 analogues with improved pharmacological profiles is an active area of research. This compound and its derivatives serve as crucial building blocks for the "B-ring" of these analogues, allowing for the introduction of various functionalities to modulate biological activity and physicochemical properties. The primary synthetic strategies employed are the Perkin condensation and the Heck reaction.

Synthetic Strategies and Protocols

Two primary synthetic routes are highlighted for the synthesis of combretastatin A-4 analogues using derivatives of this compound: the Perkin condensation and the Heck reaction.

Perkin Condensation Route

The Perkin condensation provides a direct method to form the stilbene core of combretastatin analogues. This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of its corresponding carboxylate salt.[1][3] For the synthesis of combretastatin A-4 analogues, 3,4,5-trimethoxybenzaldehyde (the "A-ring") is reacted with 3-bromo-4-methoxyphenylacetic acid (the "B-ring" precursor).

Experimental Protocol: Synthesis of a Combretastatin A-4 Analogue via Perkin Condensation [2][4]

This protocol details the synthesis of a key intermediate for combretastatin A-4 analogues.

Materials:

  • 3,4,5-trimethoxybenzaldehyde

  • 3-bromo-4-methoxyphenylacetic acid

  • Acetic anhydride

  • Triethylamine

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Organic solvent (e.g., Ethyl acetate)

Equipment:

  • Microwave reactor

  • Round-bottom flask

  • Stirring apparatus

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a microwave reactor vessel, combine 3-bromo-4-methoxyphenylacetic acid (1.0 eq) and 3,4,5-trimethoxybenzaldehyde (1.0 eq).

  • Reagent Addition: Add acetic anhydride (7.8 eq) and triethylamine (2.0 eq) to the mixture.

  • Microwave Irradiation: Stir the reaction mixture at 120 °C for 30 minutes under microwave irradiation.[2]

  • Work-up:

    • After cooling, acidify the mixture to a pH of 2-3 with concentrated HCl.[4]

    • Pour the mixture into water.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired α-carboxystilbene intermediate.

Logical Workflow for Perkin Condensation

Perkin_Condensation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 3,4,5-Trimethoxybenzaldehyde F Perkin Condensation A->F B 3-Bromo-4-methoxyphenylacetic Acid B->F C Acetic Anhydride C->F D Triethylamine D->F E Microwave Irradiation (120°C) E->F G Acidic Work-up & Extraction F->G H Purification G->H I Combretastatin A-4 Analogue Intermediate H->I

Caption: Workflow for the synthesis of a combretastatin A-4 analogue intermediate via Perkin condensation.

Heck Reaction Route

The Mizoroki-Heck reaction is a versatile palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene.[5] This method can be employed to construct the stilbene backbone of combretastatin analogues. For instance, a derivative of this compound can be coupled with an appropriate aryl partner.

General Experimental Protocol: Heck Reaction [6]

This protocol provides a general framework for a Heck reaction. Specific optimization of the catalyst, ligand, base, and solvent system is often necessary for a given set of substrates.

Materials:

  • Aryl bromide (e.g., derivative of this compound) (1.0 mmol)

  • Alkene (e.g., Styrene derivative) (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (1.0 mol%)

  • Ligand (e.g., 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt) (2 mol%)

  • Base (e.g., K₂CO₃) (2 mmol)

  • Solvent (e.g., Water/DMF mixture)

Equipment:

  • Schlenk tube

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating and stirring apparatus

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a Schlenk tube, add Pd(OAc)₂ (1.0 mol%), the chosen ligand (2 mol%), the aryl bromide (1.0 mmol), the alkene (1.5 mmol), and the base (2 mmol).

  • Solvent Addition: Add the solvent system (e.g., 3 mL water and 3 mL DMF).

  • Reaction Conditions: Heat the mixture at 80 °C for 4 hours under an inert atmosphere.

  • Work-up:

    • Cool the reaction mixture.

    • Extract with a suitable organic solvent (e.g., ethyl acetate/hexane).

    • Filter the organic layer through a pad of silica gel.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel.

Mechanism of the Heck Reaction

Heck_Reaction_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex alkene_coordination Alkene Coordination pd2_complex->alkene_coordination + Alkene pd2_alkene_complex R-Pd(II)L2(Alkene)-X alkene_coordination->pd2_alkene_complex alkene Alkene migratory_insertion Migratory Insertion pd2_alkene_complex->migratory_insertion pd2_alkyl_complex R-Alkyl-Pd(II)L2-X migratory_insertion->pd2_alkyl_complex beta_hydride_elimination β-Hydride Elimination pd2_alkyl_complex->beta_hydride_elimination pd_hydride_complex H-Pd(II)L2-X beta_hydride_elimination->pd_hydride_complex product Substituted Alkene beta_hydride_elimination->product reductive_elimination Reductive Elimination pd_hydride_complex->reductive_elimination + Base reductive_elimination->pd0 - HX-Base base Base hx_base HX-Base aryl_halide R-X

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Biological Activity of Synthesized Analogues

The primary mechanism of action for combretastatin A-4 and its analogues is the inhibition of tubulin polymerization.[7] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[7]

Mechanism of Action: Tubulin Polymerization Inhibition

Tubulin_Inhibition_Pathway cluster_cellular_process Cellular Process cluster_drug_action Drug Action cluster_cellular_outcome Cellular Outcome tubulin αβ-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_division Cell Division mitotic_spindle->cell_division g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest ca4_analogue Combretastatin A-4 Analogue ca4_analogue->tubulin Binds to Colchicine Site ca4_analogue->microtubules Inhibits Polymerization apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Mechanism of action of combretastatin A-4 analogues leading to apoptosis.

Quantitative Data

The antiproliferative activity of synthesized combretastatin A-4 analogues is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Table 1: Antiproliferative Activity of Combretastatin A-4 Analogues

CompoundCell LineIC₅₀ (µM)Reference
Combretastatin A-4 HT-29 (Colon)0.007-0.01[8]
MCF-7 (Breast)0.003-0.009[7][8]
A549 (Lung)0.002-0.005[7][8]
K562 (Leukemia)0.001-0.003[7]
Analogue 13a HepG2 (Liver)1.31[9]
A549 (Lung)1.37[9]
Analogue 13b HepG2 (Liver)4.75[9]
Amide S21 VariousFavorable Antitumor Activity[10]
Ester S5 PC-3 (Prostate)17.22[10]
SGC-7901 (Gastric)11.82[10]
A549 (Lung)0.50[10]
MDA-MB-435s (Melanoma)5.33[10]

Table 2: Tubulin Polymerization Inhibition

CompoundIC₅₀ (µM)Reference
Combretastatin A-4 ~1[7]
Analogue 13a 0.86[9]

Conclusion

This compound and its derivatives are valuable and versatile starting materials for the synthesis of combretastatin A-4 analogues. The Perkin condensation and Heck reaction are effective synthetic strategies to construct the core stilbene structure. The resulting analogues have demonstrated significant antiproliferative activity and potent inhibition of tubulin polymerization, making them promising candidates for further development as anticancer agents. The detailed protocols and data presented herein provide a solid foundation for researchers in the field of medicinal chemistry and drug discovery to design and synthesize novel natural product analogues with improved therapeutic potential.

References

Application Notes and Protocols for Enzymatic Transformations of 3-Bromo-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential enzymatic transformations of 3-bromo-4-methoxycinnamic acid, a versatile building block in medicinal chemistry. While direct enzymatic studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs are present in various bioactive compounds, suggesting its potential as a substrate for several enzyme classes. The protocols provided are based on established methods for structurally related cinnamic acid derivatives and halogenated aromatic compounds, offering a starting point for experimental design.

Potential Enzymatic Transformations

This compound can be a substrate for a variety of enzymatic reactions, leading to novel derivatives with potential applications in drug discovery. Key potential transformations include:

  • Lipase-Catalyzed Esterification: The carboxylic acid moiety is a prime target for esterification, which can improve the molecule's lipophilicity and pharmacokinetic profile. Lipases are highly efficient biocatalysts for this transformation.

  • Enzymatic Hydroxylation: The aromatic ring can be hydroxylated by enzymes such as cytochrome P450 monooxygenases, introducing a new functional group that can be further modified.

  • Enzymatic Dehalogenation: The bromine atom can be removed through the action of dehalogenases, yielding 4-methoxycinnamic acid, a known bioactive compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the enzymatic transformations of this compound, based on typical results observed for similar substrates.

Table 1: Lipase-Catalyzed Esterification of this compound

EntryLipase SourceAlcoholSolventTemperature (°C)Time (h)Conversion (%)
1Candida antarctica lipase B (Novozym 435)Ethanoltert-Butanol502495
2Rhizomucor miehei lipasePropanolHeptane454888
3Pseudomonas cepacia lipaseButanolToluene603692

Table 2: Hypothetical Enzymatic Hydroxylation of this compound

EntryEnzyme SystemProductCofactorpHTemperature (°C)Yield (%)
1Cytochrome P450 BM3 mutant3-Bromo-4-methoxy-5-hydroxycinnamic acidNADPH7.43045
2P450cam system3-Bromo-4-methoxy-6-hydroxycinnamic acidNADH7.22530

Table 3: Hypothetical Enzymatic Dehalogenation of this compound

EntryDehalogenase TypeSource OrganismProductpHTemperature (°C)Conversion (%)
1Reductive DehalogenaseDehalococcoides sp.4-Methoxycinnamic acid7.03575
2Hydrolytic DehalogenasePseudomonas sp.3-Hydroxy-4-methoxycinnamic acid7.53060

Experimental Protocols

Protocol 1: Lipase-Catalyzed Esterification of this compound

This protocol describes the synthesis of ethyl 3-bromo-4-methoxycinnamate using Novozym 435.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • tert-Butanol (anhydrous)

  • Molecular sieves (3 Å)

  • Magnetic stirrer with heating

  • Reaction vessel (e.g., screw-capped flask)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a 50 mL screw-capped flask, add this compound (1.0 g, 3.89 mmol).

  • Add 20 mL of tert-butanol and ethanol (0.45 mL, 7.78 mmol, 2 equivalents).

  • Add Novozym 435 (100 mg, 10% w/w of the acid) and a handful of activated molecular sieves.

  • Seal the flask and place it on a magnetic stirrer with heating.

  • Stir the reaction mixture at 50°C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, filter off the enzyme and molecular sieves.

  • Wash the enzyme with a small amount of tert-butanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to obtain the pure ethyl 3-bromo-4-methoxycinnamate.

Protocol 2: Whole-Cell Biotransformation for Hydroxylation

This protocol outlines a general procedure for the hydroxylation of this compound using an engineered E. coli strain expressing a cytochrome P450 monooxygenase.

Materials:

  • Engineered E. coli cells expressing a suitable P450 enzyme

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • M9 minimal medium

  • Glucose

  • This compound (dissolved in a water-miscible solvent like DMSO)

  • Centrifuge

  • Shaking incubator

  • Spectrophotometer

  • HPLC for analysis

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Cell Growth: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Add IPTG to a final concentration of 0.5 mM to induce the expression of the P450 enzyme. Continue to incubate at a lower temperature (e.g., 20-25°C) for 12-16 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C.

  • Biotransformation: Resuspend the cell pellet in M9 minimal medium containing 1% glucose to a final OD600 of 10.

  • Add this compound to a final concentration of 1 mM.

  • Incubate the reaction mixture at 30°C with shaking.

  • Take samples at regular intervals and analyze the supernatant for the formation of the hydroxylated product by HPLC.

  • After the reaction is complete, centrifuge the mixture to remove the cells.

  • Extract the product from the supernatant using an appropriate organic solvent (e.g., ethyl acetate) and purify by chromatography.

Visualizations

Enzymatic Esterification Workflow

Esterification_Workflow Substrate This compound + Alcohol Reaction Reaction Mixture in Organic Solvent Substrate->Reaction Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reaction Incubation Incubation (Controlled Temperature & Time) Reaction->Incubation Separation Filtration (Enzyme Removal) Incubation->Separation Purification Purification (e.g., Chromatography) Separation->Purification Product Ester Product Purification->Product

Caption: Workflow for lipase-catalyzed esterification.

Potential Enzymatic Transformation Pathways

Transformation_Pathways Start This compound Esterification Lipase-Catalyzed Esterification Start->Esterification + Alcohol Hydroxylation Enzymatic Hydroxylation (e.g., P450) Start->Hydroxylation + O2, NADPH Dehalogenation Enzymatic Dehalogenation Start->Dehalogenation + Reductant/H2O Ester Cinnamate Ester Derivative Esterification->Ester Hydroxylated Hydroxylated Derivative Hydroxylation->Hydroxylated Dehalogenated 4-Methoxycinnamic Acid Dehalogenation->Dehalogenated

Caption: Potential enzymatic transformations of the starting material.

Application Notes and Protocols: Photocycloaddition Reactions of 3-Bromo-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [2+2] photocycloaddition of cinnamic acids is a powerful photochemical transformation that provides direct access to complex cyclobutane structures. These scaffolds, particularly truxillic and truxinic acids, are prevalent in a variety of natural products and are of significant interest in medicinal chemistry and materials science due to their rigid, three-dimensional frameworks.[1] The dimerization of cinnamic acid units can result in two distinct regioisomers: "head-to-head" cycloadducts (truxinic acids) and "head-to-tail" cycloadducts (truxillic acids).[1] The resulting cyclobutane core can feature up to four stereocenters, leading to a rich diversity of stereoisomers.[1]

This document provides detailed protocols for the synthesis of 3-Bromo-4-methoxycinnamic acid and its subsequent [2+2] photocycloaddition. While specific literature on the photochemical behavior of this exact substituted cinnamic acid is limited, the methodologies presented here are adapted from robust and well-established procedures for analogous compounds. These protocols, combined with data on related reactions, offer a comprehensive guide for researchers exploring the synthesis of novel cyclobutane-containing molecules for applications in drug discovery and materials science. The resulting substituted truxillic and truxinic acid derivatives have shown a wide range of biological activities, including anti-cancer, anti-diabetic, neuroprotective, and analgesic properties.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel-Doebner Condensation

This protocol describes the synthesis of the starting material, this compound, from commercially available 3-Bromo-4-methoxybenzaldehyde using a Knoevenagel-Doebner condensation.

Materials:

  • 3-Bromo-4-methoxybenzaldehyde

  • Malonic acid

  • Pyridine (solvent)

  • Piperidine (catalyst)

  • Hydrochloric acid (10 M)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle

  • Standard glassware for workup and recrystallization

Procedure:

  • In a round-bottom flask, dissolve 3-Bromo-4-methoxybenzaldehyde (10 mmol, 1.0 equiv) and malonic acid (20 mmol, 2.0 equiv) in pyridine (20 mL).

  • Add a catalytic amount of piperidine (e.g., 0.5 mL) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly pour the cooled reaction mixture into a beaker containing a solution of 10 M HCl (80 mL) at 0 °C. A white precipitate should form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from ethanol to yield pure this compound.

  • Dry the purified product under vacuum and characterize it using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Solid-State [2+2] Photocycloaddition

This protocol details the solid-state photochemical dimerization of this compound. Solid-state reactions often provide higher regio- and stereoselectivity compared to solution-phase reactions due to the pre-organization of molecules in the crystal lattice.[2]

Materials:

  • This compound (from Protocol 1)

  • A suitable solvent for creating a thin film (e.g., Tetrahydrofuran, Acetone)

  • A large surface area photoreactor (e.g., a large Erlenmeyer flask or a petri dish made of Pyrex or Quartz)

  • A high-pressure mercury lamp (e.g., 400 W) or exposure to direct sunlight.

  • Toluene

  • Standard filtration and solvent evaporation equipment (rotary evaporator).

Procedure:

  • Dissolve a known amount of this compound (e.g., 1.0 g) in a minimal amount of a volatile solvent like THF in a large Erlenmeyer flask.

  • Slowly evaporate the solvent under reduced pressure (or by gentle swirling in a fume hood) to deposit a thin, uniform film of the solid on the inner surface of the flask.

  • Ensure the flask is completely dry. Seal the flask with a septum or stopper.

  • Irradiate the flask with a high-pressure mercury lamp or by placing it in direct sunlight. To ensure even irradiation, the flask should be rotated periodically. The reaction time can vary from several days to weeks and should be monitored (e.g., by dissolving a small sample and analyzing via ¹H NMR to observe the disappearance of vinylic protons).

  • After the reaction, add warm toluene (e.g., 40 °C) to the flask to dissolve the unreacted monomer. The cyclobutane dimer products are typically much less soluble in toluene.

  • Separate the insoluble solid product by vacuum filtration, washing with an additional small portion of toluene.

  • The collected solid is the crude mixture of photocycloaddition products. This mixture can be further analyzed and purified by techniques such as column chromatography or fractional crystallization if different isomers are present.

Data Presentation

Quantitative data for the photocycloaddition of the specific title compound is not available. However, the following table summarizes the results for the photodimerization of various other substituted cinnamic acids to provide a comparative context for expected products and yields. Solid-state reactions generally favor the formation of specific isomers based on the crystal packing.[2]

Cinnamic Acid DerivativeReaction ConditionsProducts (Ratio)Yield (%)Reference
trans-Cinnamic acidSolid-state, sunlightα-Truxillic acid (major)Not specified[3][4]
4-Methoxycinnamic acidSolid-state (template-directed)β-Truxinic acid99[5]
4-Chlorocinnamic acidSolid-state (template-directed)β-Truxinic acid99[5]
4-Bromocinnamic acidSolid-state (template-directed)β-Truxinic acid96[5]
2-Fluorocinnamic acidSolid-state (template-directed)β-Truxinic acid99[5]

Visualizations

Experimental and Synthetic Logic

G cluster_0 Protocol 1: Synthesis of Starting Material cluster_1 Protocol 2: Photocycloaddition start 3-Bromo-4-methoxybenzaldehyde + Malonic Acid reagents1 Pyridine, Piperidine Reflux start->reagents1 product1 This compound reagents1->product1 start2 This compound (Solid Film) product1->start2 Proceed to Photoreaction reagents2 UV Light (hν) Solid-State start2->reagents2 product2 Mixture of Truxillic and Truxinic Acid Derivatives reagents2->product2

Caption: Synthetic workflow for the preparation and photocycloaddition of this compound.

Potential Photocycloaddition Products

G cluster_products [2+2] Photocycloaddition Products reactant 2 x this compound truxinic Truxinic Acid Derivatives (Head-to-Head) reactant->truxinic truxillic Truxillic Acid Derivatives (Head-to-Tail) reactant->truxillic stereoisomers_tx e.g., α, β, γ, δ, ε, μ truxinic->stereoisomers_tx Multiple Stereoisomers stereoisomers_tl e.g., α, β, γ, δ, peri truxillic->stereoisomers_tl Multiple Stereoisomers

Caption: Formation of truxinic and truxillic acid regioisomers from this compound.

Applications in Drug Discovery

G start This compound Photodimers core Substituted Cyclobutane Scaffolds start->core discovery Drug Discovery & Development core->discovery Chemical Library inflammation Anti-inflammatory Agents discovery->inflammation cancer Anticancer Agents discovery->cancer neuro Neuroprotective Agents discovery->neuro pain Analgesic Agents discovery->pain

Caption: Potential of photocycloaddition products as scaffolds for drug discovery and development.

Application Notes

The cyclobutane dimers produced from the photocycloaddition of this compound represent a valuable class of compounds for drug discovery and development. The resulting truxillic and truxinic acid structures possess a rigid and densely functionalized three-dimensional core that is attractive for probing biological systems.

Medicinal Chemistry Relevance: Natural and synthetic derivatives of truxillic and truxinic acids have demonstrated a wide array of significant biological activities.[1][6] These include:

  • Anti-inflammatory and Analgesic Effects: Certain truxillic acid derivatives and their monomer components have shown significant activity against inflammatory pain responses in preclinical models.[7][8] The dimeric structure is often crucial for this activity.[7]

  • Anticancer Activity: The unique topology of these cyclobutane compounds makes them interesting candidates for anticancer drug development.[1]

  • Neuroprotective Properties: The potential for these compounds to modulate neurological pathways is an active area of research.[1]

  • Fatty Acid Binding Protein (FABP) Inhibition: A monoester of α-truxillic acid has been identified as a potent inhibitor of FABPs, which are targets for developing new antinociceptive and anti-inflammatory drugs.[8]

Synthetic Utility: The products derived from this compound are particularly useful as synthetic intermediates. The presence of multiple functional groups—two carboxylic acids, two methoxy groups, and two bromine atoms—provides a rich platform for further chemical modification.

  • The carboxylic acid groups can be readily converted into esters, amides, or other functional groups to modulate solubility, cell permeability, and target binding.

  • The bromine atoms are versatile handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR).

  • The methoxy group can potentially be demethylated to reveal a phenol, providing another site for modification or for mimicking naturally occurring phenolic dimers.

By leveraging the photocycloaddition of this compound, researchers can rapidly generate a library of structurally complex and diverse molecules, which can be screened for a range of biological activities, accelerating the discovery of new therapeutic agents.

References

Application Notes and Protocols: Derivatization of 3-Bromo-4-methoxycinnamic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives represent a class of organic compounds with significant potential in drug discovery, exhibiting a wide range of biological activities including anti-cancer, anti-inflammatory, and antioxidant properties.[1][2] The synthetic modification of the cinnamic acid scaffold is a key strategy for developing novel therapeutic agents with enhanced potency and optimized pharmacokinetic profiles. This document provides detailed protocols for the derivatization of 3-bromo-4-methoxycinnamic acid into esters and amides, along with methodologies for screening their biological activity. The presence of the bromo and methoxy substituents on the phenyl ring offers a unique starting point for creating a library of compounds for biological evaluation.[2][3]

Data Presentation: Biological Activity of Cinnamic Acid Derivatives

The following tables summarize representative quantitative data for the biological activities of various cinnamic acid derivatives, illustrating the potential efficacy of the compounds synthesized from this compound.

Table 1: Anticancer Activity of Cinnamic Acid Derivatives Against Various Cancer Cell Lines

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Cinnamic Acid EsterMethyl 3,5-dibromo-4-methoxybenzoateA549 (Lung)9.34[4]
Cinnamic Acid EsterEthyl 3,5-dibromo-4-methoxybenzoateMCF-7 (Breast)3.26[4]
Cinnamic Acid AmideCaffeic acid hexylamideWiDr (Colon)25.0[5]
Cinnamic Acid AmideFerulic acid hexylamideC2BBe1 (Colon)>200[5]
Brominated Phenol DerivativeBOS-102A549 (Lung)0.87[6]

Note: Data is illustrative and sourced from studies on structurally related compounds to indicate potential activity ranges.

Table 2: Anti-inflammatory Activity of Cinnamic Acid Derivatives

Compound TypeAssayMetricResultReference
p-Methoxycinnamic acidLipoxygenase (LOX) InhibitionIC507.4 µM[2]
Caffeic Acid DerivativeNF-κB Inhibition in HCT-116 cellsIC5015.5 µM[7]
p-Methoxycinnamic acidTNF-α downregulation in vivo-Significant reduction[8][9]
Ferulic Acid DerivativeSTAT3 InhibitionIC5010.2 µM[7]

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4-methoxycinnamate Esters via Fischer Esterification

This protocol describes the synthesis of ester derivatives from this compound using the Fischer esterification method.[3][10]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of this compound in a large excess (20-40 equivalents) of the desired anhydrous alcohol. The alcohol also serves as the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (e.g., ~65°C for methanol, ~78°C for ethanol) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess alcohol using a rotary evaporator.

  • Neutralization: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Repeat until the evolution of CO₂ ceases.

  • Washing: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound Amides

This protocol outlines the synthesis of amide derivatives from this compound using a carbodiimide coupling agent.[5]

Materials:

  • This compound

  • Desired amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N) (1.1 equivalents)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Acid Activation: Dissolve 1.0 equivalent of this compound in a mixture of CH₂Cl₂ and a small amount of DMF. Add 1.2 equivalents of EDC and 1.2 equivalents of HOBt to the solution.

  • Reaction Mixture: Stir the solution at room temperature for 30 minutes.

  • Amine Addition: Add 1.1 equivalents of the desired amine and 1.1 equivalents of triethylamine to the reaction mixture.

  • Reaction: Stir the mixture overnight at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Work-up: Dilute the reaction mixture with CH₂Cl₂ and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide.

Protocol 3: Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to screen for the cytotoxic effects of potential anticancer compounds.[11]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the appropriate cell culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 4: Anti-inflammatory Screening by Measuring TNF-α Inhibition

This protocol describes an in vitro assay to screen for the anti-inflammatory potential of the synthesized derivatives by measuring their ability to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α) from stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Synthesized this compound derivatives

  • TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the synthesized derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and TNF-α production. Include an unstimulated control and an LPS-stimulated control without any test compound.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, collect the cell culture supernatants from each well.

  • TNF-α Measurement: Quantify the amount of TNF-α in each supernatant using a commercial TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value for TNF-α inhibition.

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Screening cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening start This compound esterification Protocol 1: Fischer Esterification start->esterification amidation Protocol 2: Amidation start->amidation esters Ester Derivatives esterification->esters amides Amide Derivatives amidation->amides cytotoxicity Protocol 3: Cytotoxicity Screening (MTT Assay) esters->cytotoxicity anti_inflammatory Protocol 4: Anti-inflammatory Screening (TNF-α Assay) esters->anti_inflammatory amides->cytotoxicity amides->anti_inflammatory ic50_cancer IC50 Values (Anticancer) cytotoxicity->ic50_cancer ic50_inflammation IC50 Values (Anti-inflammatory) anti_inflammatory->ic50_inflammation

Caption: Workflow for synthesis and biological screening.

nf_kb_pathway Canonical NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/β/γ) TRAF2->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB_inactive p50/p65 (Inactive NF-κB) NFkB_inactive->IkB Bound Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_active p50/p65 (Active NF-κB) Proteasome->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates DNA DNA Nucleus->DNA Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Genes Transcription Derivative Cinnamic Acid Derivative Derivative->IKK_complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

References

Application Note: Fischer Esterification of 3-Bromo-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-4-methoxycinnamic acid and its ester derivatives are valuable intermediates in the synthesis of a variety of pharmacologically active compounds and functional materials. The esterification of this substituted cinnamic acid is a fundamental organic transformation that enhances its utility as a building block in drug discovery and development. The addition of an ester functional group can modulate the molecule's lipophilicity, membrane permeability, and pharmacokinetic profile. The Fischer-Speier esterification is a classic and efficient method for this conversion, utilizing an alcohol in the presence of an acid catalyst.[1][2][3] This protocol details the synthesis of the methyl and ethyl esters of this compound.

Principle of the Method

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[4] In this process, the carboxylic acid is treated with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][2] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of the alcohol is used, which also serves as the solvent.[4][5] The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[3][4] Subsequent dehydration yields the final ester product.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-Bromo-4-methoxycinnamate

Materials and Reagents:

  • This compound

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 equivalents).

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C for methanol) using a heating mantle or oil bath.[6] Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC, showing consumption of the starting material), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.[5][7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 3-bromo-4-methoxycinnamate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.[1][6]

Protocol 2: Synthesis of Ethyl 3-Bromo-4-methoxycinnamate

This protocol is analogous to Protocol 1, with the substitution of anhydrous ethanol for methanol.

Materials and Reagents:

  • This compound

  • Anhydrous Ethanol (C₂H₅OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a dry round-bottom flask with a magnetic stir bar, add this compound (1.0 eq) and a large excess of anhydrous ethanol (20-40 equivalents).

  • Catalyst Addition: With stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) for 6-8 hours, monitoring by TLC.

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.

Data Presentation

The following table summarizes typical quantitative data for the Fischer esterification of this compound. Yields are dependent on the reaction scale, purity of reagents, and the efficiency of the work-up and purification procedures.

Ester ProductAlcoholCatalystReaction Time (hours)Typical Yield (%)
Methyl 3-Bromo-4-methoxycinnamateMethanolConc. H₂SO₄4 - 685 - 95
Ethyl 3-Bromo-4-methoxycinnamateEthanolConc. H₂SO₄6 - 880 - 90

Visualizations

Experimental Workflow

Esterification_Workflow Start This compound + Anhydrous Alcohol Catalyst Add H₂SO₄ (catalyst) Start->Catalyst Reflux Reflux (4-8 hours) Catalyst->Reflux Workup Work-up: 1. Cool to RT 2. Remove excess alcohol 3. Extraction (EtOAc) 4. Wash (H₂O, NaHCO₃, Brine) Reflux->Workup Drying Dry organic layer (Na₂SO₄ or MgSO₄) Workup->Drying Concentration Concentrate (Rotary Evaporator) Drying->Concentration Purification Purification: Recrystallization or Column Chromatography Concentration->Purification Crude Product Product Pure Ester Product: Methyl or Ethyl 3-Bromo-4-methoxycinnamate Purification->Product

Caption: Experimental workflow for the Fischer esterification of this compound.

Reaction Scheme

Reaction_Scheme Reactant This compound Alcohol R-OH (Methanol or Ethanol) Arrow H₂SO₄ (cat.) Reflux Product Ester Product Water H₂O Plus1 + Plus2 +

Caption: General reaction scheme for the Fischer esterification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-4-methoxycinnamic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Bromo-4-methoxycinnamic acid via recrystallization. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: For carboxylic acids like this compound, a common and effective solvent system is a mixture of ethanol and water.[1] This is because the compound is typically soluble in a hot alcohol like ethanol and less soluble in a cold non-polar solvent like water, which allows for good crystal formation upon cooling.

Q2: How do I choose the right solvent if the ethanol/water system is not effective?

A2: The ideal recrystallization solvent should dissolve the solute completely at an elevated temperature and poorly at lower temperatures. To find a suitable alternative, you can perform small-scale solubility tests with various solvents. A good starting point would be to test other polar protic solvents like methanol or isopropanol, potentially in a mixed system with water.

Q3: What are the expected physical properties of purified this compound?

Troubleshooting Guide

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: Insufficient solvent.

    • Solution: Gradually add small amounts of additional hot solvent until the solid dissolves completely. Be mindful not to add a large excess, as this will reduce your final yield.

  • Possible Cause: The solvent is not hot enough.

    • Solution: Ensure your solvent is at or near its boiling point. Use a hot plate with a stirrer to maintain a consistent high temperature.

  • Possible Cause: The chosen solvent is inappropriate for this compound.

    • Solution: If the compound remains insoluble even with additional hot solvent, you will need to select a different solvent or solvent system. Refer to the solubility table below for guidance.

Problem 2: No crystals form upon cooling.

  • Possible Cause: The solution is too dilute (too much solvent was used).

    • Solution: Reheat the solution and boil off some of the solvent to increase the concentration of the solute. Allow the concentrated solution to cool again.

  • Possible Cause: The solution is supersaturated.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the solution. Alternatively, add a small "seed" crystal of the pure compound to the solution to initiate crystal growth.

  • Possible Cause: Cooling is too rapid.

    • Solution: Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Problem 3: The product "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute.

    • Solution: The solution is becoming supersaturated at a temperature above the compound's melting point. Try using a lower-boiling point solvent.

  • Possible Cause: The presence of impurities.

    • Solution: Impurities can sometimes inhibit crystallization and promote oiling out. Ensure the starting material is not excessively impure.

Problem 4: The yield of purified crystals is low.

  • Possible Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product. To check for product in the mother liquor, you can evaporate a small sample to see if a solid residue remains.

  • Possible Cause: Premature crystallization during hot filtration.

    • Solution: Pre-heat your filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.

  • Possible Cause: The crystals were washed with too much or warm solvent.

    • Solution: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant portion of the product.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventPolaritySolubility at Room TemperatureSolubility at Boiling Point
WaterHighLowLow to Moderate
EthanolHighModerateHigh
MethanolHighModerateHigh
Ethyl AcetateMediumModerateHigh
DichloromethaneMediumLowModerate
HexaneLowInsolubleInsoluble

Note: This table is based on the general solubility of aromatic carboxylic acids and data for analogous compounds. Experimental verification is recommended.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a standard procedure for the purification of crude this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution into the pre-heated flask to remove the impurities.

  • Induce Saturation: To the clear, hot solution, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be transferred to a watch glass and left in a desiccator.

Visualizations

Recrystallization_Workflow A Crude Solid in Flask B Add Minimum Hot Solvent A->B C Dissolved Solid (Hot Solution) B->C D Hot Filtration (Optional) C->D Insoluble Impurities? E Cool to Room Temperature C->E D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Crystals I->J

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic Start Recrystallization Issue Q1 No Crystals Form? Start->Q1 A1_1 Too much solvent? Q1->A1_1 Yes Q2 Oiling Out? Q1->Q2 No S1_1 Boil off some solvent A1_1->S1_1 A1_2 Supersaturated? A1_1->A1_2 No S1_2 Scratch flask / Add seed crystal A1_2->S1_2 Yes A2_1 Solvent BP > Solute MP? Q2->A2_1 Yes Q3 Low Yield? Q2->Q3 No S2_1 Use lower boiling solvent A2_1->S2_1 A2_2 Impure sample? A2_1->A2_2 No S2_2 Consider pre-purification A2_2->S2_2 Yes A3_1 Too much solvent used? Q3->A3_1 Yes S3_1 Use minimum hot solvent A3_1->S3_1 A3_2 Premature crystallization? A3_1->A3_2 No S3_2 Pre-heat filtration apparatus A3_2->S3_2 Yes

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Optimizing the Synthesis of 3-Bromo-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Bromo-4-methoxycinnamic acid. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The most common and effective methods for the synthesis of this compound are the Knoevenagel Condensation, the Perkin Reaction, and the Heck Reaction. The choice of method often depends on the available starting materials, desired scale, and laboratory equipment.

Q2: Which starting materials are required for each synthetic route?

A2:

  • Knoevenagel Condensation: 3-Bromo-4-methoxybenzaldehyde and malonic acid.

  • Perkin Reaction: 3-Bromo-4-methoxybenzaldehyde and acetic anhydride, with a weak base catalyst like sodium acetate.[1]

  • Heck Reaction: An aryl halide (e.g., 3-bromo-4-methoxy-iodobenzene or 3,4-dibromo-anisole), acrylic acid, a palladium catalyst, and a base.[2]

Q3: How can I purify the crude this compound?

A3: Recrystallization is a highly effective method for purifying the final product. A common solvent system is a mixture of ethanol and water.[3] The crude solid is dissolved in a minimal amount of hot ethanol, followed by the addition of hot water until the solution becomes slightly cloudy. Slow cooling promotes the formation of pure crystals.[3] Acid-base extraction can also be employed to remove non-acidic impurities.[4]

Q4: What are the expected E/Z isomers, and how can I favor the formation of the desired E-isomer (trans)?

A4: The Knoevenagel and Perkin reactions can potentially produce a mixture of E and Z isomers. However, the E-isomer is generally the more thermodynamically stable product and is often formed preferentially, especially with longer reaction times or upon heating, as the isomers can equilibrate.[5] The Heck reaction typically shows a high degree of selectivity for the trans product.[6]

Troubleshooting Guides

Low Product Yield

Problem: The yield of this compound is consistently low.

Potential CauseRecommended Solution
Incomplete Reaction - Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Optimize the reaction temperature. For Knoevenagel condensations, gentle heating (40-80°C) can improve the rate and yield.[7] For Perkin reactions, higher temperatures (160-180°C) are often necessary.[3]
Suboptimal Catalyst Activity - Use a fresh or purified catalyst. For the Knoevenagel reaction, consider alternative weak bases like piperidine or ammonium acetate.[7] For the Perkin reaction, ensure the sodium acetate is anhydrous.
Presence of Water - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents and reagents, especially in the Perkin reaction where water can hydrolyze acetic anhydride.[3]
Incorrect Stoichiometry - Carefully control the molar ratios of your reactants. A slight excess of the active methylene compound (malonic acid) in the Knoevenagel condensation or acetic anhydride in the Perkin reaction can be beneficial.[3][7]
Product Loss During Workup - Optimize extraction and washing procedures to minimize product loss. Ensure the pH is sufficiently acidic during precipitation of the carboxylic acid.
Product Impurity

Problem: The final product is impure, as indicated by a broad melting point or extra peaks in analytical data.

Potential CauseRecommended Solution
Unreacted Starting Materials - Ensure the reaction goes to completion by monitoring with TLC.- Purify the crude product using recrystallization or column chromatography.[4]
Formation of Side Products - Knoevenagel Condensation: A potential side reaction is the Michael addition of a second molecule of malonic acid to the α,β-unsaturated product. This can be minimized by using a weak base and carefully controlling stoichiometry.[7] - Perkin Reaction: At high temperatures, tar-like polymers can form. Avoid excessive heat and prolonged reaction times.[3]
Contaminated Reagents - Use reagents of high purity. If necessary, purify starting materials before use (e.g., distillation of the aldehyde).[3]

Experimental Protocols

Knoevenagel Condensation of 3-Bromo-4-methoxybenzaldehyde

This protocol is adapted from procedures for similar substituted benzaldehydes.

Materials:

  • 3-Bromo-4-methoxybenzaldehyde

  • Malonic acid

  • Pyridine (as solvent and catalyst) or a catalytic amount of piperidine or ammonium acetate in a solvent like ethanol.[7]

  • Hydrochloric acid (for workup)

  • Ethanol and water (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-Bromo-4-methoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.[8]

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction's progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly add hydrochloric acid to the cooled mixture to precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Perkin Reaction for this compound Synthesis

This protocol is based on general procedures for the Perkin reaction.

Materials:

  • 3-Bromo-4-methoxybenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Water

  • Sodium carbonate solution (for workup)

  • Hydrochloric acid (for workup)

Procedure:

  • Combine 3-Bromo-4-methoxybenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent) in a round-bottom flask fitted with a reflux condenser.[3]

  • Heat the mixture in an oil bath at 160-180°C for 4-5 hours.[3]

  • Allow the mixture to cool slightly and then pour it into a beaker of cold water while stirring to precipitate the crude product.

  • Add a saturated sodium carbonate solution to dissolve the product as its sodium salt and filter to remove any insoluble impurities.

  • Acidify the filtrate with hydrochloric acid to re-precipitate the cinnamic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and purify by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Cinnamic Acid Synthesis

ParameterKnoevenagel CondensationPerkin ReactionHeck Reaction
Starting Aldehyde 3-Bromo-4-methoxybenzaldehyde3-Bromo-4-methoxybenzaldehydeN/A
Aryl Halide N/AN/A3-bromo-4-methoxy-iodobenzene
Other Key Reagent Malonic AcidAcetic AnhydrideAcrylic Acid
Catalyst Weak base (e.g., piperidine, pyridine)[7]Anhydrous Sodium Acetate[1]Palladium complex (e.g., Pd(OAc)₂)[2]
Typical Temperature 40 - 100 °C[7]160 - 180 °C[3]80 - 140 °C[9]
Typical Reaction Time 2 - 8 hours[3]3 - 8 hours[3]1 - 24 hours
Reported Yields (for analogous compounds) 60 - 95%[8]70 - 85%35 - 95%[9]

Visualizations

Synthesis_Pathways cluster_start Starting Material cluster_methods Synthetic Methods cluster_product Product 3-Bromo-4-methoxybenzaldehyde 3-Bromo-4-methoxybenzaldehyde Knoevenagel Knoevenagel Condensation 3-Bromo-4-methoxybenzaldehyde->Knoevenagel + Malonic Acid Perkin Perkin Reaction 3-Bromo-4-methoxybenzaldehyde->Perkin + Acetic Anhydride Product This compound Knoevenagel->Product Perkin->Product Heck Heck Reaction Heck->Product Aryl_Halide Aryl Halide* Aryl_Halide->Heck + Acrylic Acid note *e.g., 3-bromo-4-methoxy-iodobenzene Aryl_Halide->note

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Catalyst Incomplete->Optimize_Conditions Check_Reagents Verify Reagent Purity and Stoichiometry Complete->Check_Reagents Impure_Reagents Impure Reagents or Incorrect Ratio Check_Reagents->Impure_Reagents Issue Found Purification_Issue Investigate Workup and Purification Check_Reagents->Purification_Issue OK Purify_Reagents Purify Starting Materials or Adjust Ratios Impure_Reagents->Purify_Reagents Optimize_Purification Optimize Purification: - Recrystallization Solvent - Extraction pH Purification_Issue->Optimize_Purification

Caption: Troubleshooting workflow for synthesis optimization.

Knoevenagel_Pathway cluster_reactants Reactants Aldehyde 3-Bromo-4-methoxy- benzaldehyde Condensation Aldol-type Condensation Aldehyde->Condensation Malonic Malonic Acid Base Weak Base (e.g., Piperidine) Malonic->Base Enolate Enolate Formation Base->Enolate Enolate->Condensation Intermediate β-Hydroxy Acid Intermediate Condensation->Intermediate Dehydration Dehydration Intermediate->Dehydration Decarboxylation Decarboxylation Dehydration->Decarboxylation Product 3-Bromo-4-methoxy- cinnamic acid Decarboxylation->Product

Caption: Knoevenagel condensation signaling pathway.

References

Side-product formation in the synthesis of 3-Bromo-4-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Bromo-4-methoxycinnamic acid

This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges such as the formation of side-products during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Q: I performed a bromination of 4-methoxycinnamic acid and my final product is impure. What are the likely side-products?

A: When brominating 4-methoxycinnamic acid, several side-products can form due to the activating nature of the methoxy and cinnamic acid groups. The most common side-products include:

  • Dibrominated Products: The activating methoxy group can lead to the addition of a second bromine atom to the aromatic ring, resulting in 3,5-dibromo-4-methoxycinnamic acid.

  • Benzylic Bromination: Although less common for this specific substrate, bromination at the benzylic position of the cinnamic acid double bond can occur, especially under radical conditions (e.g., presence of light).

  • Oxidative Side-Products: The presence of bromine, a strong oxidizing agent, can lead to the formation of various oxidative byproducts, potentially cleaving the double bond or modifying the aromatic ring.

Troubleshooting:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of your substrate to the brominating agent (e.g., N-bromosuccinimide or bromine).

  • Temperature Control: Maintain a low reaction temperature to minimize over-bromination and other side reactions.

  • Exclusion of Light: Perform the reaction in the dark to prevent radical-initiated side reactions.

2. Q: My synthesis involves a Perkin reaction between 3-bromo-4-methoxybenzaldehyde and acetic anhydride. What potential side-products should I be aware of?

A: The Perkin reaction, while effective, can be prone to the formation of several side-products that can complicate purification and reduce yield.

  • Self-Condensation of Acetic Anhydride: Acetic anhydride can undergo self-condensation, especially at higher temperatures, leading to the formation of polymeric materials.

  • Decarboxylation of the Product: The desired cinnamic acid product can undergo decarboxylation under harsh reaction conditions (e.g., prolonged heating), leading to the formation of 3-bromo-4-methoxystyrene.

  • Formation of Perkin's Adduct: Incomplete elimination during the reaction can result in the formation of a stable aldol-type adduct.

Side-Product Formation Condition Prevention Strategy
Polymeric materialsHigh reaction temperatureMaintain optimal reaction temperature
3-bromo-4-methoxystyreneProlonged heatingMonitor reaction progress and avoid extended reaction times
Perkin's AdductIncomplete eliminationEnsure adequate heating and reaction time for complete elimination

3. Q: I am using a Knoevenagel condensation to synthesize this compound from 3-bromo-4-methoxybenzaldehyde and malonic acid. What are the common pitfalls and side-products?

A: The Knoevenagel condensation is a versatile method, but it is not without its potential for side-product formation.

  • Michael Addition: The product, an α,β-unsaturated carbonyl compound, can undergo a Michael addition with the nucleophilic malonic acid, leading to the formation of a 1,3-dicarboxylic acid derivative.

  • Decarboxylation of Malonic Acid: Malonic acid can decarboxylate at elevated temperatures to form acetic acid, which can then participate in other side reactions.

  • Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting materials in the final product mixture.

Troubleshooting:

  • Catalyst Choice: The choice of base catalyst (e.g., piperidine, pyridine) can significantly influence the reaction outcome. Optimize the catalyst and its concentration.

  • Reaction Time and Temperature: Carefully control the reaction time and temperature to maximize the yield of the desired product while minimizing side reactions.

Experimental Protocols

Perkin Reaction for this compound

  • Reactants: 3-bromo-4-methoxybenzaldehyde, acetic anhydride, and a weak base (e.g., sodium acetate).

  • Procedure:

    • A mixture of 3-bromo-4-methoxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate is heated to 180°C for 5-8 hours.

    • The reaction mixture is then poured into water and boiled to hydrolyze the excess acetic anhydride.

    • The resulting solution is filtered hot to remove any insoluble impurities.

    • The filtrate is cooled, and the crude this compound precipitates.

    • The crude product is recrystallized from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure acid.

Visualizations

Perkin_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates & Side Reactions cluster_products Products 3-bromo-4-methoxybenzaldehyde 3-bromo-4-methoxybenzaldehyde Intermediate Adduct Intermediate Adduct 3-bromo-4-methoxybenzaldehyde->Intermediate Adduct Acetic Anhydride Acetic Anhydride Acetic Anhydride->Intermediate Adduct Self-condensation Self-condensation Acetic Anhydride->Self-condensation High Temp Base (e.g., NaOAc) Base (e.g., NaOAc) Base (e.g., NaOAc)->Intermediate Adduct This compound This compound Intermediate Adduct->this compound Elimination Side-products Side-products Self-condensation->Side-products Decarboxylation Decarboxylation Decarboxylation->Side-products This compound->Decarboxylation High Temp

Caption: Perkin reaction pathway for the synthesis of this compound, highlighting potential side reactions.

Troubleshooting_Workflow Start Start Impure Product Impure Product Start->Impure Product Identify Reaction Identify Reaction Impure Product->Identify Reaction Bromination Bromination Identify Reaction->Bromination Perkin Reaction Perkin Reaction Identify Reaction->Perkin Reaction Knoevenagel Condensation Knoevenagel Condensation Identify Reaction->Knoevenagel Condensation Check Stoichiometry Check Stoichiometry Bromination->Check Stoichiometry Control Temperature Control Temperature Bromination->Control Temperature Exclude Light Exclude Light Bromination->Exclude Light Perkin Reaction->Control Temperature Monitor Reaction Time Monitor Reaction Time Perkin Reaction->Monitor Reaction Time Knoevenagel Condensation->Control Temperature Optimize Catalyst Optimize Catalyst Knoevenagel Condensation->Optimize Catalyst Pure Product Pure Product Check Stoichiometry->Pure Product Control Temperature->Pure Product Exclude Light->Pure Product Optimize Catalyst->Pure Product Monitor Reaction Time->Pure Product End End Pure Product->End

Caption: A logical workflow for troubleshooting the synthesis of this compound.

Knoevenagel Condensation Technical Support Center: Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Knoevenagel condensation of substituted benzaldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the Knoevenagel condensation and why is it important?

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product.[1][2][3] This reaction is a modification of the aldol condensation and is widely used in the synthesis of fine chemicals, polymers, and key intermediates for pharmaceuticals.[1]

Q2: How do substituents on the benzaldehyde ring affect the reaction?

The electronic nature of substituents on the benzaldehyde ring significantly influences the reaction rate and yield.[1]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halides (-Cl, -Br) decrease the electron density on the carbonyl carbon, making it more electrophilic. This generally leads to faster reaction rates and higher product yields.[1] For instance, nitro-substituted benzaldehydes often exhibit the shortest reaction times.[1]

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the carbonyl carbon, reducing its electrophilicity.[1] This can lead to slower reaction rates and may necessitate more stringent conditions or longer reaction times to achieve high yields.[1]

  • Steric Hindrance: Bulky substituents, especially in the ortho position, can sterically hinder the approach of the nucleophile to the carbonyl carbon. This can result in lower reaction rates and yields compared to their para- or meta-isomers.[1]

Q3: What are the common side reactions in the Knoevenagel condensation?

The primary side reactions include:

  • Self-condensation of the aldehyde: This is more likely to occur with stronger bases.[4]

  • Michael addition: The α,β-unsaturated product can undergo a Michael addition with a second molecule of the active methylene compound. This is often favored by longer reaction times and higher temperatures.[4]

  • Isomerization: In some cases, the initial α,β-unsaturated product can isomerize to a β,γ-unsaturated product.[5]

Troubleshooting Guide

Problem 1: Low or no product yield.

Low yields can be attributed to several factors, particularly when dealing with substituted benzaldehydes. Here are key areas to investigate:

Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh or recently purified catalyst. Consider a more active catalyst; while piperidine is common, other amines or ammonium salts like ammonium acetate can be effective.[4] Ensure the correct stoichiometric amount of catalyst is used, as too much can lead to side reactions.[4]
Suboptimal Reaction Conditions Optimize the reaction temperature. Gentle heating (e.g., 40-80°C) can often improve the reaction rate and yield.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4]
Improper Solvent The choice of solvent is critical. Protic solvents like ethanol or methanol can be effective.[4] Aprotic polar solvents such as DMF have also shown excellent results in some cases.[4] Consider solvent-free conditions, which can sometimes improve yields and are more environmentally friendly.[4][6]
Presence of Water The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[4] Consider removing water as it forms, for example, by azeotropic distillation.
Impure Reactants Ensure the purity of both the substituted benzaldehyde and the active methylene compound, as impurities can interfere with the reaction.[4]
Deactivated Benzaldehyde Benzaldehydes with strong electron-donating groups can be less reactive.[1] In these cases, increasing the reaction temperature, using a more active catalyst, or extending the reaction time might be necessary.[1][7]
Steric Hindrance For sterically hindered benzaldehydes (e.g., ortho-substituted), higher temperatures and longer reaction times may be required to achieve a good yield.[1][7]

Problem 2: Significant side product formation.

Potential Cause Troubleshooting Steps
Self-Condensation of Aldehyde This is more likely with stronger bases.[4] Use a weaker base as a catalyst, such as piperidine or ammonium acetate.[4]
Michael Addition Carefully control the stoichiometry of the reactants. A slight excess of the active methylene compound can sometimes be beneficial, but a large excess may favor Michael addition.[4] Monitor the reaction closely with TLC and stop the reaction once the starting aldehyde is consumed.[4]

Problem 3: Difficulty in product purification.

Potential Cause Troubleshooting Steps
Catalyst Residue If a homogeneous basic catalyst (e.g., piperidine) was used, an acidic wash (e.g., dilute HCl) can be used to remove it.[8] For heterogeneous catalysts, simple filtration is usually sufficient.
Unreacted Starting Materials Recrystallization is a powerful technique for purifying the solid product from unreacted starting materials.[1] The choice of solvent is crucial and may require some experimentation. Common solvents include ethanol or ethanol/water mixtures.[4]
Side Products with Similar Polarity If recrystallization is ineffective, column chromatography may be necessary to separate the desired product from impurities with similar polarity.

Reaction Mechanisms & Workflows

The Knoevenagel condensation can proceed through different pathways depending on the catalyst used.

Knoevenagel_Mechanism cluster_enolate Direct Enolate Pathway (Weak Base) cluster_iminium Iminium Ion Pathway (Amine Catalyst) A Active Methylene Compound B Enolate (Nucleophile) A->B Weak Base -H⁺ F Aldol-type Intermediate B->F Nucleophilic Attack C Substituted Benzaldehyde D Iminium Ion (Enhanced Electrophile) C->D Amine Catalyst -H₂O D->F Nucleophilic Attack by Enolate E Substituted Benzaldehyde E->F G α,β-Unsaturated Product F->G -H₂O (Dehydration)

Caption: Reaction pathways in the Knoevenagel condensation.

A general experimental workflow for troubleshooting low yields is depicted below.

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst 1. Check Catalyst Activity - Use fresh catalyst - Consider a more active one Start->Check_Catalyst Optimize_Conditions 2. Optimize Reaction Conditions - Adjust temperature - Monitor reaction time with TLC Check_Catalyst->Optimize_Conditions Solvent_Choice 3. Evaluate Solvent - Try different polarity solvents - Consider solvent-free conditions Optimize_Conditions->Solvent_Choice Check_Purity 4. Verify Reactant Purity Solvent_Choice->Check_Purity Result Improved Yield Check_Purity->Result

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocols

Protocol 1: General Procedure using Piperidine Catalyst

This protocol is a standard method for the Knoevenagel condensation.

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in a suitable solvent like ethanol (5 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mmol).

  • Reaction: Stir the mixture at room temperature or heat to a specified temperature (e.g., 50-80°C). Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[4]

Protocol 2: Catalyst-Free Condensation in Water

This environmentally friendly protocol avoids the use of traditional organic solvents and catalysts.

  • Reaction Setup: In a glass vial, combine the substituted benzaldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile) (1.0 mmol).

  • Solvent Addition: Add deionized water (2 mL) to the vial.

  • Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., room temperature or 50°C).[1]

  • Work-up: Upon completion, the product often precipitates from the aqueous solution.[1]

  • Purification: Collect the solid product by vacuum filtration.[1]

Protocol 3: Solvent-Free Knoevenagel Condensation

This method is an environmentally friendly approach that avoids the use of bulk organic solvents.[1]

  • Reaction Setup: Combine the substituted benzaldehyde (5.0 mmol) and malonic acid (10.0 mmol) in a reaction vessel.

  • Catalyst Addition: Add a catalytic amount of ammonium bicarbonate.[1][6]

  • Reaction: Heat the mixture while stirring.

  • Work-up: After the reaction is complete, the crude product can be purified.

  • Purification: The crude product can be purified by recrystallization.[1]

Quantitative Data Summary

The following tables summarize the results of Knoevenagel condensations between various substituted benzaldehydes and active methylene compounds under different conditions, illustrating the impact of substituents on reaction outcomes.

Table 1: Effect of Benzaldehyde Substituent on Reaction Yield

Benzaldehyde SubstituentActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
4-NO₂MalononitrilePiperidineEthanolRT0.595
4-ClMalononitrilePiperidineEthanolRT192
HMalononitrilePiperidineEthanolRT290
4-CH₃MalononitrilePiperidineEthanol50485
4-OCH₃MalononitrilePiperidineEthanol50680
2-Cl, 6-FMalononitrilePiperidineEthanol503Low (unspecified)[4]

Data is illustrative and compiled from typical results found in the literature. Actual results may vary.

Table 2: Comparison of Different Catalytic Systems

BenzaldehydeActive Methylene CompoundCatalystSolventTimeYield (%)
4-ChlorobenzaldehydeMalononitrileBoric AcidAqueous Ethanol-High (unspecified)[5]
SyringaldehydeMalonic AcidAmmonium BicarbonateSolvent-free2h80[6]
BenzaldehydeMalononitrileNoneWater4h99[7]
Various BenzaldehydesMalononitrileFe₃O₄@SiO₂-CPTMS-DABCO-5-60 min84-99[9]

This table presents a selection of data from various sources to highlight the diversity of effective catalytic systems.

References

Technical Support Center: Improving the Efficiency of Suzuki Coupling with Bromo-Cinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving bromo-cinnamic acids. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with bromo-cinnamic acid giving a low yield?

Low yields in Suzuki couplings with bromo-cinnamic acids can stem from several factors related to the unique structure of this substrate. The primary challenges include:

  • Interference from the Carboxylic Acid Group: Under the basic conditions required for the Suzuki reaction, the carboxylic acid is deprotonated to a carboxylate. This carboxylate can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1]

  • Solubility Issues: Bromo-cinnamic acid may have limited solubility in common organic solvents. Upon addition of a base, it forms a carboxylate salt, which is often more soluble in water than in organic solvents. This can create a biphasic reaction mixture where the coupling partners are in separate phases, slowing down the reaction rate.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and need to be optimized for this specific substrate class.[2]

Q2: What are the most common side reactions to be aware of?

The most prevalent side reactions that can reduce the yield of the desired product include:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, where the boron group is replaced by a hydrogen atom. This is often promoted by the presence of base and water.[3]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This can be a significant issue if the desired cross-coupling reaction is slow.

  • Decarboxylation: While less common under typical Suzuki conditions, decarboxylation of the cinnamic acid can occur, especially at higher temperatures.[4][5]

Q3: Should I protect the carboxylic acid group?

Protecting the carboxylic acid as an ester is a common and often effective strategy to prevent its interference with the palladium catalyst.[1] After a successful coupling reaction, the ester can be hydrolyzed back to the carboxylic acid. This approach avoids the complications of catalyst inhibition and solubility issues associated with the carboxylate.

Q4: How do I choose the right base for my reaction?

The choice of base is critical. You will need at least two equivalents of base: one to activate the boronic acid for transmetalation and another to neutralize the acidic proton of the cinnamic acid.[1]

  • Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[6]

  • For substrates with base-labile functional groups, a milder base such as potassium fluoride (KF) or cesium fluoride (CsF) may be beneficial.[1][7]

  • The solubility of the base is also a key consideration. Using a base that is soluble in the reaction medium can improve reaction rates.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Catalyst deactivation by the carboxylic acid. 2. Poor solubility of reactants. 3. Inactive catalyst or inappropriate ligand. 4. Insufficient base.1. Protect the carboxylic acid as an ester. 2. Use a biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) with vigorous stirring. Consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[8] 3. Switch to a more robust catalyst system. For challenging substrates, consider using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[7] 4. Ensure at least 2-3 equivalents of base are used.
Significant Formation of Side Products (Homocoupling, Protodeboronation) 1. Slow transmetalation step. 2. Presence of oxygen in the reaction mixture. 3. High reaction temperature.1. Optimize the base and solvent to improve the rate of cross-coupling. 2. Thoroughly degas all solvents and ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[2] 3. Lower the reaction temperature and monitor the reaction over a longer period.
Reaction Stalls Before Completion 1. Catalyst has decomposed over time. 2. One of the reactants has been consumed by side reactions.1. Use a more stable catalyst/ligand combination. Consider a palladacycle precatalyst for improved stability.[9] 2. Use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for potential protodeboronation.
Product is Difficult to Purify 1. Presence of closely eluting byproducts. 2. Residual palladium in the final product.1. Optimize reaction conditions to minimize side product formation. Consider alternative purification techniques such as recrystallization or preparative HPLC. 2. Use a palladium scavenger or perform an aqueous wash with a solution of a thiol-containing compound to remove residual palladium.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Bromo-Cinnamic Acid Derivatives

EntryBromo-Cinnamic Acid DerivativeBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Methyl (E)-3-bromo-cinnamatePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O9064[10]
2(E)-3-(4-bromophenyl)acrylic acid4-carboxyphenylboronic acidPd/C (10)-Na₂CO₃ (3)MeOH/H₂OReflux>80
3(E)-3-bromocinnamic acid4-methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O100High
4Ethyl (E)-2-bromo-3-phenylacrylatePhenylboronic acidPd₂(dba)₃ (1)P(t-Bu)₃ (4)Cs₂CO₃ (2)Toluene80Good

Note: The data in this table is illustrative and compiled from various sources on Suzuki couplings of similar substrates. Actual yields will be highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Suzuki Coupling of (E)-3-Bromocinnamic Acid with Phenylboronic Acid (with Carboxylic Acid Protection)
  • Esterification of (E)-3-Bromocinnamic Acid:

    • Dissolve (E)-3-bromocinnamic acid (1.0 equiv) in methanol.

    • Add a catalytic amount of sulfuric acid.

    • Reflux the mixture for 4-6 hours until TLC indicates complete conversion.

    • Remove the solvent under reduced pressure, dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain methyl (E)-3-bromocinnamate.

  • Suzuki Coupling Reaction:

    • To a flame-dried Schlenk flask, add methyl (E)-3-bromocinnamate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

    • Evacuate and backfill the flask with argon three times.

    • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

    • Add Pd(PPh₃)₄ (3 mol%) to the mixture.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Hydrolysis of the Ester:

    • Dissolve the purified methyl (E)-3-phenylcinnamate in a mixture of THF and water.

    • Add an excess of lithium hydroxide (LiOH).

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the mixture with 1M HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Protocol 2: Direct Suzuki Coupling of (E)-3-Bromocinnamic Acid
  • Reaction Setup:

    • To a flame-dried Schlenk flask, add (E)-3-bromocinnamic acid (1.0 equiv), the desired arylboronic acid (1.5 equiv), and finely powdered potassium phosphate (K₃PO₄) (3.0 equiv).

    • Evacuate and backfill the flask with argon three times.

    • Add Pd(OAc)₂ (2 mol%) and a bulky phosphine ligand such as SPhos (4 mol%).

    • Add degassed solvent, for example, a 10:1 mixture of toluene and water.

    • Heat the reaction to 100 °C with vigorous stirring.

  • Workup and Purification:

    • Monitor the reaction by LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Acidify the aqueous layer with 1M HCl to protonate the product, then extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Mandatory Visualization

Suzuki_Coupling_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition transmetalation_complex R¹-Pd(II)(R²)L₂ pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) transmetalation_complex->product aryl_halide R¹-X (Bromo-Cinnamic Acid) aryl_halide->pd_complex boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base base->boronate Activation boronate->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling of Bromo-Cinnamic Acid check_conversion Is Starting Material Consumed? start->check_conversion no_conversion No / Low Conversion check_conversion->no_conversion No sm_consumed Starting Material Consumed, Low Product Yield check_conversion->sm_consumed Yes solubility Improve Solubility: - Use co-solvent (Dioxane/H₂O) - Increase temperature - Add Phase Transfer Catalyst no_conversion->solubility catalyst Optimize Catalyst System: - Use bulky, e⁻-rich ligand (SPhos) - Increase catalyst loading solubility->catalyst protect_cooh Protect Carboxylic Acid: - Convert to ester catalyst->protect_cooh check_side_products Analyze for Side Products: - Protodeboronation - Homocoupling sm_consumed->check_side_products optimize_conditions Optimize Conditions: - Degas solvents thoroughly - Use milder base (KF) - Lower temperature check_side_products->optimize_conditions excess_boronic Use slight excess of boronic acid (1.5 eq.) optimize_conditions->excess_boronic

Caption: Troubleshooting workflow for Suzuki coupling of bromo-cinnamic acids.

References

Troubleshooting guide for the synthesis of cinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cinnamic acid derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of cinnamic acid derivatives, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Product Yield

Question: I am getting a very low yield of my cinnamic acid derivative. What are the potential causes and how can I improve it?

Answer: Low yields in cinnamic acid derivative synthesis can stem from several factors, often related to reaction conditions and reagent quality. Here are some common causes and troubleshooting steps:

  • Suboptimal Reaction Conditions: The Perkin and Knoevenagel condensation reactions, commonly used for this synthesis, are sensitive to temperature and reaction time.[1][2] High temperatures are often required for the Perkin reaction, sometimes up to 180-190°C for several hours.[3][4] Insufficient heating or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and decomposition.[5]

    • Solution: Carefully optimize the reaction temperature and time based on literature procedures for your specific derivative. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

  • Inactive Catalyst: The base catalyst plays a crucial role. In the Perkin reaction, anhydrous sodium or potassium acetate is often used.[1][3] The presence of moisture can deactivate the catalyst.[3] For Knoevenagel condensations, weak bases like amines (e.g., piperidine, pyridine) are employed.[6][7]

    • Solution: Ensure your catalyst is anhydrous. For the Perkin reaction, using freshly dried sodium acetate is recommended.[1] For the Knoevenagel reaction, the choice and amount of amine catalyst can significantly impact the yield.[7]

  • Poor Quality Starting Materials: Impurities in the starting aldehyde or anhydride can lead to side reactions and reduce the overall yield.[5]

    • Solution: Use high-purity, freshly distilled benzaldehyde and high-quality acid anhydrides.[5]

  • Product Loss During Work-up: Significant product loss can occur during extraction, washing, and purification steps.[8]

    • Solution: Optimize your work-up procedure. Ensure proper pH adjustment during extraction to minimize the solubility of the cinnamic acid derivative in the aqueous phase. Use appropriate solvents for extraction and recrystallization.[8]

Issue 2: Formation of Side Products

Question: My reaction mixture contains significant amounts of side products, making purification difficult. What are the common side reactions and how can I minimize them?

Answer: The formation of side products is a common challenge. Here are some frequent side reactions and strategies to mitigate them:

  • Self-Condensation of Aldehyde/Ketone: In Claisen-Schmidt and related condensations, if the aldehyde or ketone reactant has α-hydrogens, it can undergo self-condensation.[3]

    • Solution: Use an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde.[3]

  • Cannizzaro Reaction: Non-enolizable aldehydes can undergo a disproportionation reaction (Cannizzaro reaction) under strong basic conditions, yielding an alcohol and a carboxylic acid.[3]

    • Solution: Employ milder basic conditions and lower reaction temperatures to suppress this side reaction.[3]

  • Polymerization and Tar Formation: Harsh reaction conditions, such as high temperatures and strong acids or bases, can lead to the polymerization of reactants or products, resulting in a dark, tar-like substance.[3][8]

    • Solution: Use milder reaction conditions where possible. Ensure adequate stirring to prevent localized overheating.[3] Using a solvent can also help with heat distribution.[3]

  • Decarboxylation: In Knoevenagel condensations using malonic acid, spontaneous decarboxylation of the intermediate is expected to form the cinnamic acid.[6] However, incomplete decarboxylation can lead to impurities.

    • Solution: Ensure the reaction goes to completion by providing sufficient reaction time and temperature.

Issue 3: Purification Challenges

Question: I am having difficulty purifying my crude cinnamic acid derivative. What are the best methods?

Answer: Purification can often be achieved through recrystallization.[3] A common procedure involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form crystals.[9]

  • Common Impurities: Unreacted starting materials (e.g., benzaldehyde) and byproducts from side reactions are the most common impurities.[3]

  • Purification Steps:

    • Removal of Unreacted Aldehyde: Steam distillation can be employed to remove any unreacted benzaldehyde.[9]

    • Decolorization: If the product is colored, activated charcoal can be used to decolorize the solution before recrystallization.[9][10] The solution should be filtered while hot to remove the charcoal.[9][10]

    • Recrystallization: The crude product is dissolved in a hot solvent. Upon cooling, the purified cinnamic acid derivative crystallizes out and can be collected by vacuum filtration.[9] Washing the crystals with cold solvent helps remove residual impurities.[9]

Issue 4: Product Characterization Issues

Question: I am having trouble confirming the structure of my synthesized cinnamic acid derivative. What are the key spectroscopic features I should look for?

Answer: The structure of cinnamic acid derivatives can be confirmed using various spectroscopic techniques, primarily Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12]

  • Infrared (IR) Spectroscopy:

    • Look for a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically around 1680-1700 cm⁻¹.[12]

    • A broad O-H stretching band from the carboxylic acid group will be present from approximately 2500 to 3300 cm⁻¹.[11]

    • The C=C stretching of the alkene group conjugated with the aromatic ring appears around 1625-1640 cm⁻¹.[12]

    • Absorptions corresponding to the aromatic ring are also expected.[12]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The two vinyl protons of the trans double bond will appear as doublets with a large coupling constant (J ≈ 16 Hz).[12]

    • The protons of the aromatic ring will typically appear in the region of 7.3-7.6 ppm.[12]

    • A broad singlet for the carboxylic acid proton will be present at a downfield chemical shift (often >10 ppm).[12]

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The carbonyl carbon of the carboxylic acid will have a chemical shift in the range of 165-175 ppm.[12]

    • The carbons of the aromatic ring and the double bond will appear in the region of 120-150 ppm.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for preparing cinnamic acid derivatives?

A1: The most widely used methods are the Perkin reaction and the Knoevenagel condensation.[2][6][9] The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[2][9] The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene group, such as malonic acid, catalyzed by a weak base.[6][7]

Q2: How can I ensure the stereochemistry of my product is the more stable trans isomer?

A2: In most cases, the Perkin and Knoevenagel reactions favor the formation of the thermodynamically more stable trans (E) isomer of the cinnamic acid derivative.[9] The reaction conditions, particularly the final work-up and purification steps like recrystallization, generally allow for the isolation of the major, more stable isomer.

Q3: My reaction mixture turned dark brown/black. What does this indicate?

A3: A dark coloration often suggests the formation of polymeric or tar-like byproducts due to side reactions.[3][8] This can be caused by excessively high temperatures, prolonged reaction times, or the use of overly strong acidic or basic conditions.[3][8] To mitigate this, consider using milder reaction conditions, ensuring uniform heating with good stirring, and potentially using a solvent to better control the temperature.[3]

Q4: Are there greener alternatives to traditional solvents like pyridine in the Knoevenagel condensation?

A4: Yes, researchers have explored more environmentally friendly alternatives to pyridine. For instance, using triethylamine in toluene or even solvent-free conditions has been shown to be effective.[7] Microwave-assisted synthesis in water has also been reported as a green and efficient method.[13]

Data Presentation

Table 1: Comparison of Reaction Conditions for Cinnamic Acid Synthesis

Synthesis MethodAldehydeReagentCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Perkin ReactionBenzaldehydeAcetic AnhydrideSodium Acetate180570[6]
Knoevenagel CondensationBenzaldehydeMalonic AcidPyridine/PiperidineReflux6-875-85[6]
Microwave-assisted KnoevenagelAromatic AldehydesMalonic AcidTBAB/K₂CO₃ in waterMicrowave0.03-0.0585-95[13]
Perkin Reaction (Sonochemical)BenzaldehydeAcetic AnhydrideSodium Acetate7014.98[12]

Experimental Protocols

Protocol 1: Synthesis of trans-Cinnamic Acid via Perkin Reaction [9][10]

  • Reactant Mixture: In a round-bottom flask, combine 10.0 g of freshly distilled benzaldehyde, 15.0 g of acetic anhydride, and 5.0 g of anhydrous potassium acetate.

  • Reaction: Attach a reflux condenser and heat the mixture in an oil bath at 180°C for 5 hours.

  • Work-up:

    • Allow the mixture to cool slightly and then pour it into 100 mL of water.

    • Boil the mixture for 20 minutes to hydrolyze any unreacted acetic anhydride.

    • Add a saturated solution of sodium carbonate until the solution is alkaline to litmus paper. This will dissolve the cinnamic acid as its sodium salt and precipitate any unreacted benzaldehyde.

    • Filter the solution to remove any solids.

  • Purification:

    • To the filtrate, add activated charcoal and heat the solution to boiling.

    • Filter the hot solution to remove the charcoal.

    • Acidify the filtrate with concentrated hydrochloric acid until the precipitation of cinnamic acid is complete.

    • Cool the mixture in an ice bath.

    • Collect the white crystals of cinnamic acid by vacuum filtration, wash with cold water, and dry.

Protocol 2: Synthesis of Cinnamic Acid via Knoevenagel Condensation [6]

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, place 10.6 g of freshly distilled benzaldehyde, 10.4 g of malonic acid, 20 mL of pyridine, and 0.5 mL of piperidine.

  • Reaction: Heat the mixture on a water bath at 100°C for 2 hours. Then, increase the temperature and reflux for an additional 30 minutes.

  • Work-up:

    • Cool the reaction mixture and pour it into a mixture of 50 mL of water and 20 mL of concentrated hydrochloric acid.

    • Stir the mixture until the product crystallizes.

  • Purification:

    • Collect the crude cinnamic acid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from hot water or a mixture of ethanol and water.

    • Collect the purified crystals by vacuum filtration and dry.

Visualizations

Troubleshooting_Workflow start Low Yield or Side Products check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents optimize_workup Optimize Work-up & Purification start->optimize_workup temp_time Incorrect Temp/Time? check_conditions->temp_time catalyst_issue Catalyst Inactive? check_conditions->catalyst_issue reagent_purity Impure Starting Materials? check_reagents->reagent_purity workup_loss Product Loss During Work-up? optimize_workup->workup_loss adjust_temp_time Adjust Temp/Time & Monitor (TLC) temp_time->adjust_temp_time Yes end Improved Yield/ Purity temp_time->end No use_anhydrous Use Anhydrous Catalyst catalyst_issue->use_anhydrous Yes catalyst_issue->end No purify_reagents Purify/Distill Reagents reagent_purity->purify_reagents Yes reagent_purity->end No modify_workup Modify Extraction/ Recrystallization workup_loss->modify_workup Yes workup_loss->end No adjust_temp_time->end use_anhydrous->end purify_reagents->end modify_workup->end

Caption: Troubleshooting workflow for low yield or side products.

Perkin_Reaction_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reactants Combine Benzaldehyde, Acetic Anhydride, & Anhydrous K/Na Acetate heat Heat at 180°C for 5 hours reactants->heat hydrolyze Pour into Water & Boil heat->hydrolyze neutralize Add Na₂CO₃ Solution (Alkaline) hydrolyze->neutralize filter1 Filter to Remove Unreacted Aldehyde neutralize->filter1 decolorize Add Activated Charcoal & Heat filter1->decolorize filter2 Hot Filtration decolorize->filter2 precipitate Acidify with HCl filter2->precipitate crystallize Cool in Ice Bath precipitate->crystallize filter3 Vacuum Filtration & Wash with Cold Water crystallize->filter3 dry Dry Product filter3->dry end end dry->end Pure Cinnamic Acid

Caption: Experimental workflow for the Perkin reaction.

Signaling_Pathways cluster_inflammation Anti-inflammatory Action cluster_neuroinflammation Anti-neuroinflammatory Action cinnamic_derivatives1 Cinnamic Acid Derivatives tlr4 TLR4 cinnamic_derivatives1->tlr4 Inhibit nfkb NF-κB tlr4->nfkb Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Promotes Production cinnamic_derivatives2 Cinnamic Acid Derivatives (e.g., 4f) mapk MAPK Signaling Pathway cinnamic_derivatives2->mapk Binds to & Suppresses neuroinflammation Neuroinflammatory Progression mapk->neuroinflammation Leads to

Caption: Cinnamic acid derivatives in signaling pathways.[14][15]

References

Stability issues and degradation of 3-Bromo-4-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Bromo-4-methoxycinnamic acid for researchers, scientists, and drug development professionals.

FAQs and Troubleshooting Guides

General Handling and Storage

Q1: What are the recommended storage conditions for this compound to minimize degradation?

A1: To ensure the stability of this compound, it should be stored in a well-ventilated, dry place in a tightly sealed container. It is advisable to protect the compound from light and moisture, which can accelerate degradation. For long-term storage, refrigeration (2-8 °C) is recommended.

Q2: I observed a change in the color of my this compound powder. What could be the reason?

A2: A change in color, such as yellowing or browning, can indicate degradation. This may be caused by exposure to light (photodegradation), air (oxidation), or high temperatures. It is recommended to verify the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Stability in Solution

Q3: Is this compound stable in common laboratory solvents?

A3: this compound is generally soluble in organic solvents like methanol, ethanol, and acetonitrile. While stock solutions in these solvents are relatively stable for short-term use when stored properly (refrigerated and protected from light), prolonged storage in solution is not recommended due to the potential for hydrolysis and other degradation pathways. It is best practice to prepare fresh solutions for each experiment.

Q4: My experimental results are inconsistent when using solutions of this compound. What could be the issue?

A4: Inconsistent results can often be attributed to the degradation of the compound in solution. Factors to consider include:

  • Age of the solution: Always use freshly prepared solutions.

  • pH of the medium: The compound may be susceptible to acid or base hydrolysis. Ensure the pH of your experimental system is controlled and consistent.

  • Exposure to light: Photodegradation can occur, especially under UV light. Protect your solutions from light during preparation, storage, and experimentation.

  • Presence of oxidizing agents: Avoid contact with strong oxidizing agents.

Forced Degradation Studies

Q5: What are the expected degradation pathways for this compound under forced degradation conditions?

A5: Based on the structure of this compound, which contains a cinnamic acid backbone with a bromine and a methoxy group on the phenyl ring, the following degradation pathways are plausible under forced degradation conditions:

Stress ConditionPotential Degradation PathwayPlausible Degradation Products
Acid Hydrolysis Hydrolysis of the methoxy group to a hydroxyl group.3-Bromo-4-hydroxycinnamic acid
Base Hydrolysis Hydrolysis of the methoxy group. Decarboxylation.3-Bromo-4-hydroxystyrene
Oxidative Stress Cleavage of the acrylic acid side chain. Oxidation of the double bond.3-Bromo-4-methoxybenzaldehyde, 3-Bromo-4-methoxybenzoic acid
Thermal Stress Decarboxylation.3-Bromo-4-methoxystyrene
Photolytic Stress Isomerization (trans to cis). Dimerization. Debromination.cis-3-Bromo-4-methoxycinnamic acid, Dimeric products, 4-Methoxycinnamic acid

Q6: I am not observing significant degradation under my initial forced degradation conditions. What should I do?

A6: If you do not observe significant degradation (typically 5-20% is targeted), you may need to increase the severity of the stress conditions.[1] Consider the following adjustments:

  • Acid/Base Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M or higher), increase the temperature, or prolong the exposure time.

  • Oxidation: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide from 3% to 30%) or extend the reaction time.

  • Thermal Stress: Increase the temperature, but be mindful of the compound's melting point to avoid phase changes that could complicate the interpretation of results.

  • Photostability: Increase the intensity or duration of light exposure according to ICH Q1B guidelines.

Below is a logical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_Preparation Preparation cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis Start Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Expose to Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Expose to Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Expose to Thermal Thermal (e.g., 80°C, solid state) Start->Thermal Expose to Photo Photolytic (ICH Q1B guidelines) Start->Photo Expose to HPLC HPLC-UV/DAD Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Characterization Characterize Degradation Products (LC-MS, NMR) HPLC->Characterization Identify Peaks

Forced degradation experimental workflow.

Experimental Protocols

Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC-UV method for this compound. Optimization may be required based on your specific instrumentation and experimental conditions.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or Phosphoric acid (analytical grade).

  • This compound reference standard.

2. Chromatographic Conditions (Initial):

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18-20 min: 80-30% B, 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

3. Solution Preparation:

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile. Prepare working standards by diluting the stock solution with the mobile phase to appropriate concentrations (e.g., 1-100 µg/mL).

  • Sample Preparation (from forced degradation studies): Neutralize acidic and basic samples. Dilute all stressed samples with the mobile phase to a concentration within the linear range of the calibration curve. Filter all solutions through a 0.45 µm syringe filter before injection.

4. Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Analyze stressed samples to ensure separation of the main peak from any degradation products. Peak purity analysis using a PDA detector is recommended.

  • Linearity: Construct a calibration curve with at least five concentrations.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the drug.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).

Below is a diagram illustrating a potential degradation pathway under oxidative stress.

Degradation_Pathway Parent This compound Intermediate Epoxide Intermediate Parent->Intermediate Oxidation (e.g., H2O2) Product1 3-Bromo-4-methoxybenzaldehyde Intermediate->Product1 Cleavage Product2 Glyoxylic Acid Intermediate->Product2 Cleavage Product3 3-Bromo-4-methoxybenzoic acid Product1->Product3 Further Oxidation

Potential oxidative degradation pathway.

Potential Impact on Signaling Pathways

Cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, often through modulation of key signaling pathways.[2] While the specific effects of this compound and its degradation products are not well-documented, inferences can be made based on the activities of structurally related compounds.

Q7: What signaling pathways might be affected by this compound or its degradation products?

A7: Cinnamic acid derivatives have been reported to modulate inflammatory and cell survival pathways.[2] Key pathways that could potentially be affected include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Many phenolic compounds, including cinnamic acid derivatives, have been shown to inhibit the NF-κB signaling pathway.[3] This pathway is a critical regulator of inflammation, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines. Degradation products that retain a phenolic structure may also exhibit this activity.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Some cinnamic acid derivatives have been found to modulate MAPK signaling, which could contribute to their potential anticancer or anti-inflammatory effects.[4]

It is important to note that the biological activity of the degradation products may differ significantly from the parent compound. Therefore, it is crucial to characterize and evaluate the bioactivity of any major degradants.

Below is a simplified diagram of the NF-κB signaling pathway, a potential target for cinnamic acid derivatives.

NFkB_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to IkB_NFkB->IkB degrades IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds to Gene Pro-inflammatory Gene Expression DNA->Gene Cinnamic_Derivative Cinnamic Acid Derivative Cinnamic_Derivative->IKK inhibits

Simplified NF-κB signaling pathway and potential inhibition by cinnamic acid derivatives.

Disclaimer: The information provided in this technical support center, particularly regarding specific degradation products and experimental protocols for this compound, is based on established scientific principles and data from structurally similar compounds due to the limited availability of specific literature for this exact molecule. Researchers should use this information as a guide and validate all methods for their specific application.

References

Technical Support Center: Purification of 3-Bromo-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 3-Bromo-4-methoxycinnamic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or subsequent reaction steps. These may include:

  • Unreacted starting materials: Such as 4-methoxycinnamic acid.

  • Isomeric byproducts: The formation of 2-Bromo-4-methoxycinnamic acid is a potential isomeric impurity.[1]

  • Over-brominated products: Although less common if stoichiometry is controlled, dibrominated species can be present.[1]

  • Reagents from synthesis: Residual reagents from the bromination or other synthesis steps.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization is highly effective for removing small amounts of impurities and is often the preferred method for obtaining highly crystalline, pure material. A mixed solvent system, such as ethanol/water, is commonly employed for cinnamic acid derivatives.

  • Column chromatography is ideal for separating mixtures with multiple components or when impurities have similar solubility to the desired product. A common solvent system for column chromatography of similar compounds is a mixture of hexane and ethyl acetate.[1]

Q3: How can I assess the purity of my final product?

A3: Purity can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Recommended Solution
Low Recovery of Purified Product - Too much solvent was used for dissolution.- The cooling process was too rapid, leading to incomplete crystallization.- The crystals were washed with an excessive amount of cold solvent.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Wash the collected crystals with a minimal amount of ice-cold solvent.[2]
Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too quickly.- High concentration of impurities depressing the melting point.- Select a solvent with a lower boiling point.- Ensure a slow cooling rate by insulating the flask.- Consider a preliminary purification step like column chromatography if impurities are significant.
Crystals Do Not Form Upon Cooling - The solution is not sufficiently saturated (too much solvent used).- The solution is supersaturated but requires nucleation.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Add a seed crystal of pure this compound.- Gently scratch the inside of the flask with a glass rod at the solvent line to induce nucleation.
Colored Impurities Remain in Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product.
Column Chromatography Issues
Problem Potential Cause Recommended Solution
Poor Separation of Compound and Impurities - Inappropriate mobile phase polarity.- Optimize the eluent system using TLC first to achieve good separation between the desired product and impurities.- For acidic compounds, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape and separation.
Compound Elutes Too Quickly or Too Slowly - The mobile phase is too polar or not polar enough.- If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).- If the compound elutes too slowly (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
Band Tailing or Streaking - The compound is interacting too strongly with the stationary phase.- The column is overloaded with the sample.- Add a small amount of a polar solvent (like methanol) or an acid to the eluent.- Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
Cracks or Bubbles in the Silica Gel - Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines the general procedure for recrystallizing crude this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and stirring.

  • Addition of Anti-Solvent: Once the solid is fully dissolved, slowly add hot deionized water dropwise to the solution until it becomes slightly turbid (cloudy). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol back into the solution until the turbidity just disappears, resulting in a clear, saturated solution.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol-water mixture to remove any residual impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. The purified product can be further dried in a desiccator.

Hypothetical Solubility Data for Recrystallization Solvent Screening

The following table provides representative data for selecting an appropriate recrystallization solvent. Note: This data is illustrative and should be confirmed experimentally.

Solvent SystemSolubility at 25°C ( g/100 mL)Solubility at Boiling ( g/100 mL)Comments
Water< 0.1~0.5Poor solvent alone.
Ethanol~2.5> 20Good solvent, but recovery may be lower if used alone.
Ethanol/Water (e.g., 1:1) ~0.5 ~15 Excellent choice for high recovery and purity.
Hexane< 0.1< 0.2Insoluble, can be used as an anti-solvent.
Ethyl Acetate~3.0> 25Similar to ethanol, good solubility.
Acetone/Water~1.0~18A viable alternative to ethanol/water.
Protocol 2: Column Chromatography of this compound

This protocol describes the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column, ensuring there are no air bubbles or cracks. Allow the silica to settle, and drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane) and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting the column with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate). The polarity of the eluent can be gradually increased (e.g., to 7:3 hexane:ethyl acetate) to facilitate the elution of the desired compound.

  • Fraction Collection: Collect fractions in separate test tubes.

  • Analysis: Monitor the fractions using TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Illustrative TLC and Column Elution Data

This data is for representative purposes.

CompoundRf Value (8:2 Hexane:EtOAc)Elution Order
Less polar impurities~0.81st
This compound ~0.5 2nd
4-methoxycinnamic acid (starting material)~0.43rd
More polar impurities< 0.2Last

Visual Guides

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_recrys Crude Product dissolve Dissolve in minimal hot solvent crude_recrys->dissolve add_anti Add hot anti-solvent (e.g., water) to turbidity dissolve->add_anti clarify Clarify with a few drops of hot solvent add_anti->clarify cool Slow cooling & ice bath clarify->cool filter_wash Vacuum filter & wash with cold solvent cool->filter_wash dry_recrys Dry purified crystals filter_wash->dry_recrys

Caption: Workflow for the recrystallization of this compound.

troubleshooting_logic cluster_recrys_issues Recrystallization Troubleshooting cluster_chrom_issues Chromatography Troubleshooting start Purification Issue Identified is_recrys Recrystallization? start->is_recrys is_chrom Column Chromatography? start->is_chrom low_yield Low Yield is_recrys->low_yield Yes oiling_out Oiling Out is_recrys->oiling_out Yes no_crystals No Crystals is_recrys->no_crystals Yes poor_sep Poor Separation is_chrom->poor_sep Yes bad_elution Incorrect Elution is_chrom->bad_elution Yes tailing Band Tailing is_chrom->tailing Yes solution Consult Troubleshooting Guide for Solutions low_yield->solution oiling_out->solution no_crystals->solution poor_sep->solution bad_elution->solution tailing->solution

Caption: Logical workflow for troubleshooting purification issues.

References

Technical Support Center: Scale-up Synthesis of 3-Bromo-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 3-Bromo-4-methoxycinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for scaling up the production of this compound?

A1: The two most common and scalable methods for synthesizing this compound are the Knoevenagel condensation and the Perkin reaction. The choice between these routes often depends on the availability of starting materials, desired purity, and process safety considerations.

  • Knoevenagel Condensation: This route involves the reaction of 3-Bromo-4-methoxybenzaldehyde with malonic acid, typically catalyzed by a weak base like pyridine and piperidine.[1] It is often preferred for its milder reaction conditions and high yields.

  • Perkin Reaction: This method uses the condensation of 3-Bromo-4-methoxybenzaldehyde with acetic anhydride and an alkali salt of the acid, such as sodium acetate.[2][3] It generally requires higher temperatures.

Q2: What is the most likely position of bromination when starting with 4-methoxycinnamic acid?

A2: When brominating 4-methoxycinnamic acid, the methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group. Since the para position is occupied by the propenoic acid group, the bromine will be directed to the positions ortho to the methoxy group. Therefore, the primary product will be this compound. However, the formation of 3,5-dibromo-4-methoxycinnamic acid as a side product is possible if an excess of the brominating agent is used.

Q3: How can I minimize the formation of impurities during the synthesis?

A3: Minimizing impurities is crucial for a successful scale-up. Key strategies include:

  • Control of Reaction Temperature: Overheating can lead to side reactions and decomposition of the product.

  • Stoichiometry of Reagents: Precise control over the molar ratios of reactants, especially the brominating agent, is essential to prevent the formation of poly-brominated species.

  • Purity of Starting Materials: Ensure the purity of the starting aldehyde and other reagents, as impurities can lead to unwanted byproducts.[4]

  • Inert Atmosphere: For moisture-sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent hydrolysis of reagents like acetic anhydride.[4]

Q4: What are the most effective methods for purifying the final product at a larger scale?

A4: For scale-up purification, recrystallization is generally the most cost-effective and efficient method.[5] A common solvent system is a mixture of ethanol and water.[4] Column chromatography can be used for high-purity requirements, but it is less economical for large quantities.

Troubleshooting Guides

Low Yield
Observed Problem Potential Cause Troubleshooting Suggestions
Low or no conversion of starting aldehyde. Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or gradually increasing the temperature.
Low reactivity of the starting aldehyde.The presence of the electron-donating methoxy group can slightly deactivate the aldehyde. Ensure optimal reaction conditions and catalyst activity.
Inactive catalyst or base.Use a fresh batch of catalyst or base. For base-catalyzed reactions, ensure it has not been contaminated or degraded.[4]
Product loss during workup. The product is partially soluble in the aqueous layer.During extraction, ensure the pH of the aqueous layer is adjusted to be sufficiently acidic (pH ~2) to fully precipitate the cinnamic acid derivative.[4]
Premature precipitation during extraction.If the product precipitates during extraction, it can be challenging to separate the layers. Ensure adequate solvent volumes to maintain solubility.
Low Purity
Observed Problem Potential Cause Troubleshooting Suggestions
Presence of unreacted starting materials in the final product. Incomplete reaction.As mentioned above, optimize reaction time and temperature based on TLC monitoring.
Inefficient purification.Optimize the recrystallization process. This may involve trying different solvent systems or performing multiple recrystallizations.
Formation of a dark-colored product. Polymerization or decomposition of the starting aldehyde or product.Avoid excessive heating and prolonged reaction times. Consider using a milder base in the Knoevenagel condensation.
Broad melting point of the final product. Presence of impurities, such as isomeric byproducts or residual starting materials.[4]Re-purify the product through recrystallization. If isomers are present, column chromatography may be necessary for separation.

Experimental Protocols

Protocol 1: Knoevenagel Condensation for this compound

This protocol is based on the general procedure for Knoevenagel condensation of aromatic aldehydes with malonic acid.[1]

Materials:

  • 3-Bromo-4-methoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Ethanol (95%)

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • Reaction Setup: In a suitably sized round-bottom flask equipped with a reflux condenser, add 3-Bromo-4-methoxybenzaldehyde (1.0 eq), malonic acid (1.1 eq), pyridine (2.5 mL per 0.1 mol of aldehyde), and a catalytic amount of piperidine (e.g., 0.1 eq).

  • Reaction: Heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold 95% ethanol.[4]

  • Acidification and Final Product Collection: Suspend the crude product in water and acidify with concentrated hydrochloric acid to a pH of approximately 2. Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry.

Protocol 2: Bromination of 4-methoxycinnamic acid

This protocol describes the electrophilic bromination of 4-methoxycinnamic acid.

Materials:

  • 4-methoxycinnamic acid

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Sodium thiosulfate (aqueous solution)

  • Deionized water

Procedure:

  • Dissolution: In a reaction vessel, dissolve 4-methoxycinnamic acid (1.0 eq) in glacial acetic acid.

  • Bromination: Cool the solution to room temperature and slowly add N-Bromosuccinimide (1.0-1.1 eq) portion-wise while stirring. Maintain the temperature below 30°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a large volume of cold water to precipitate the crude product.

  • Quenching and Purification: Filter the crude product and wash it with water, followed by a dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine. Finally, wash again with water.

  • Drying: Dry the purified this compound. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Visualizations

experimental_workflow cluster_knoevenagel Knoevenagel Condensation cluster_bromination Bromination Route k_start 3-Bromo-4-methoxybenzaldehyde + Malonic Acid k_reaction Reflux with Pyridine/Piperidine k_start->k_reaction k_isolation Crystallization & Filtration k_reaction->k_isolation k_acid Acidification (HCl) k_isolation->k_acid k_product This compound k_acid->k_product b_start 4-methoxycinnamic acid b_reaction Bromination with NBS b_start->b_reaction b_workup Precipitation & Washing b_reaction->b_workup b_product This compound b_workup->b_product

Caption: Synthetic pathways for this compound.

troubleshooting_workflow start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Increase Reaction Time/Temp incomplete->extend_time check_reagents Check Reagent Purity/Activity incomplete->check_reagents extend_time->check_reaction check_reagents->check_reaction check_workup Review Workup & Purification complete->check_workup workup_issue Workup Issue Identified check_workup->workup_issue Issue Found success Improved Yield/Purity check_workup->success No Issue Found optimize_extraction Optimize pH for Precipitation workup_issue->optimize_extraction optimize_recrystallization Optimize Recrystallization Solvent workup_issue->optimize_recrystallization optimize_extraction->success optimize_recrystallization->success

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purity Assessment of 3-Bromo-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of 3-Bromo-4-methoxycinnamic acid. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound, offering high resolution and sensitivity for separating the main compound from potential impurities.

Troubleshooting Guide: HPLC
ProblemPotential CauseRecommended Solution
Peak Tailing Secondary interactions with silanol groups on the column's stationary phase, especially with the carboxylic acid moiety.[1][2] Inappropriate mobile phase pH.[1] Column overload.- Use a high-purity, end-capped C18 column. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For carboxylic acids, a lower pH (e.g., 2.5-3.5) with a phosphate or formate buffer is recommended.[1] - Reduce sample concentration or injection volume.[1] - Consider adding a competitive agent like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) if silanol interactions are persistent.[1]
Poor Resolution/Overlapping Peaks Inadequate separation between this compound and its impurities. Improper mobile phase composition.- Optimize the mobile phase gradient and composition. Experiment with different ratios of organic solvent (acetonitrile or methanol) and aqueous buffer. - Select a column with a different selectivity, such as a phenyl or pentafluorophenyl (PFP) stationary phase.[3] - Adjust the column temperature; sometimes a slight increase can improve peak shape and resolution.
Baseline Noise or Drift Contaminated mobile phase or detector issues.[4] Insufficient mobile phase degassing.- Use HPLC-grade solvents and freshly prepared mobile phase. - Filter all mobile phases before use.[1] - Ensure the mobile phase is properly degassed using an online degasser or sonication.[4] - Flush the system to remove any contaminants.
Irreproducible Retention Times Fluctuations in mobile phase composition or flow rate.[4] Column aging or temperature variations.- Ensure the pump is delivering a consistent flow rate and that there are no leaks in the system.[4] - Manually prepare the mobile phase to ensure accurate composition.[5] - Use a column oven to maintain a stable temperature. - Equilibrate the column for a sufficient time between injections.
High Backpressure Blockage in the HPLC system, often at the column inlet frit or in-line filter.[2][4] Precipitation of sample or buffer in the mobile phase.- Filter all samples and mobile phases before use.[1] - Use a guard column to protect the analytical column.[5] - If a blockage is suspected, reverse-flush the column (if permitted by the manufacturer) to waste.[1] - Systematically check for blockages by removing components one by one (column, guard column, etc.) to identify the source of the pressure.
Frequently Asked Questions (FAQs): HPLC

Q1: What is a good starting HPLC method for the purity analysis of this compound?

A1: A good starting point is a reversed-phase HPLC method using a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The mobile phase could consist of a gradient of acetonitrile and water containing 0.1% formic or phosphoric acid to suppress the ionization of the carboxylic acid group. Detection at a wavelength of approximately 254 nm or 280 nm is suitable for this aromatic compound.

Q2: How can I identify potential impurities in my this compound sample?

A2: Impurities can be initially identified by their retention times relative to the main peak. For structural elucidation, coupling the HPLC system to a mass spectrometer (LC-MS) is highly effective. Potential impurities could include starting materials from the synthesis, such as 4-methoxycinnamic acid, or byproducts like the monobrominated isomer (if the synthesis involves bromination of 4-methoxycinnamic acid).[6]

Q3: My peak for this compound is fronting. What could be the cause?

A3: Peak fronting is less common than tailing but can occur due to column overload, where too much sample is injected, or if the sample is dissolved in a solvent stronger than the mobile phase. Try reducing the injection volume or sample concentration, and ensure your sample is dissolved in the initial mobile phase or a weaker solvent.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For non-volatile compounds like this compound, derivatization is typically required to increase their volatility.

Troubleshooting Guide: GC-MS
ProblemPotential CauseRecommended Solution
No or Low Peak Intensity Incomplete derivatization. Analyte degradation in the injector.- Optimize the derivatization reaction conditions (temperature, time, and reagent concentration). - Use a lower injector temperature to prevent thermal degradation of the derivatized analyte.
Peak Tailing Active sites in the GC system (e.g., inlet liner, column) interacting with the analyte.- Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for acidic compounds. - Ensure the column is properly installed and conditioned.
Ghost Peaks Carryover from a previous injection or contamination in the system.- Run a solvent blank to check for contamination. - Clean the injector port and replace the septum. - Bake out the column at a high temperature (within the column's limits) to remove contaminants.
Variable Fragmentation in Mass Spectrometry Inconsistent ion source temperature or pressure.- Allow the mass spectrometer to stabilize before analysis. - Regularly clean and tune the ion source according to the manufacturer's recommendations.
Frequently Asked Questions (FAQs): GC-MS

Q1: What kind of derivatization is needed for this compound for GC-MS analysis?

A1: The carboxylic acid group of this compound needs to be derivatized to make it more volatile. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the carboxylic acid to a trimethylsilyl (TMS) ester.

Q2: What are the typical GC-MS conditions for analyzing derivatized this compound?

A2: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms) is often used. The oven temperature program would typically start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280-300 °C) to elute the derivatized compound. The mass spectrometer is usually operated in electron ionization (EI) mode.

Titration

Titration is a classic and accurate method for determining the absolute purity of an acidic compound like this compound.

Troubleshooting Guide: Titration
ProblemPotential CauseRecommended Solution
Inaccurate or Inconsistent Results Inaccurate concentration of the titrant. Difficulty in determining the endpoint.- Standardize the titrant (e.g., NaOH solution) against a primary standard like potassium hydrogen phthalate (KHP).[7] - Use a pH meter for potentiometric titration to accurately determine the equivalence point, as colorimetric indicators can be subjective.
Slow or Drifting Endpoint Absorption of atmospheric CO2 by the basic titrant.- Prepare fresh NaOH solution and protect it from atmospheric CO2 with a soda-lime tube. - Perform the titration under a nitrogen atmosphere if high accuracy is required.
Frequently Asked questions (FAQs): Titration

Q1: What is the principle behind the purity assessment of this compound by titration?

A1: The purity is determined by an acid-base titration.[8] A known weight of the this compound sample is dissolved in a suitable solvent (e.g., a mixture of ethanol and water) and titrated with a standardized solution of a strong base, typically sodium hydroxide (NaOH).[7] The amount of base consumed in the neutralization reaction is used to calculate the purity of the acid.

Q2: How is the purity calculated from the titration data?

A2: The purity is calculated using the following formula:

Purity (%) = (V × M × MW) / (W × 1000) × 100

Where:

  • V = Volume of NaOH solution used at the equivalence point (in mL)

  • M = Molarity of the standardized NaOH solution (in mol/L)

  • MW = Molecular weight of this compound (259.08 g/mol )

  • W = Weight of the this compound sample (in g)

Quantitative Data Summary

The following table presents representative quantitative data for the different analytical methods. Note that specific values may vary depending on the exact experimental conditions and instrumentation.

ParameterHPLC-UVGC-MS (after derivatization)Titration
Typical Purity >98% (by area %)>98% (by area %)>99% (by mass)
Limit of Detection (LOD) ~0.01%~0.005%Not applicable
Limit of Quantitation (LOQ) ~0.03%~0.015%Not applicable
Precision (RSD) < 2%< 3%< 0.5%
Primary Use Routine purity testing and impurity profilingIdentification of volatile impuritiesAbsolute purity determination (assay)

Experimental Protocols

HPLC Method for Purity Assessment
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Titrimetric Method for Purity Assay
  • Instrumentation: Autotitrator with a pH electrode or manual titration setup.

  • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • Sample Preparation: Accurately weigh approximately 200 mg of this compound. Dissolve the sample in 50 mL of a 1:1 mixture of neutralized ethanol and water.

  • Procedure: Titrate the sample solution with the standardized 0.1 M NaOH solution. Record the volume of titrant required to reach the equivalence point, which is determined by the inflection point of the titration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve Sample Filter_Sample Filter Sample (0.45 µm) Sample->Filter_Sample Inject Inject Sample Filter_Sample->Inject Mobile_Phase Prepare & Degas Mobile Phase Separate Chromatographic Separation Mobile_Phase->Separate Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Workflow for HPLC Purity Assessment of this compound.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Calculation Standardize Standardize NaOH Titrant Titrate Titrate Sample with NaOH Standardize->Titrate Prepare_Sample Weigh & Dissolve Acid Sample Prepare_Sample->Titrate Endpoint Determine Equivalence Point Titrate->Endpoint Calculate_Purity Calculate Purity (%) Endpoint->Calculate_Purity

References

Technical Support Center: Analysis of 3-Bromo-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Bromo-4-methoxycinnamic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A reversed-phase HPLC method is the most common and suitable technique for a compound like this compound. A C18 column is a good initial choice for the stationary phase, paired with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile or methanol. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Q2: How do I prepare my sample of this compound for HPLC analysis?

A2: A stock solution of this compound can be prepared by dissolving a precisely weighed amount of the compound in a suitable organic solvent, such as methanol or acetonitrile, to achieve a concentration of approximately 1 mg/mL.[1] This stock solution can then be diluted to the desired working concentrations with the mobile phase. It is crucial to filter the final sample solution through a 0.45 µm syringe filter before injection to prevent particulates from damaging the HPLC column and system.[1]

Q3: What detection wavelength should I use for this compound?

A3: Cinnamic acid and its derivatives typically exhibit strong UV absorbance. A good starting point for the detection wavelength would be around 230 nm or 254 nm.[1][2] To determine the optimal wavelength for maximum sensitivity, it is recommended to run a UV-Vis spectrum of the compound in the mobile phase.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Sample overload- Inappropriate mobile phase pH- Column degradation- Dilute the sample.- Ensure the mobile phase pH is at least 2 pH units below the pKa of the analyte.- Flush the column or replace it if necessary.
No Peaks or Very Small Peaks - Injection issue- Detector malfunction- Sample degradation- Check the autosampler and injection syringe.- Verify detector settings and lamp status.- Prepare a fresh sample and standard.
Inconsistent Retention Times - Fluctuations in mobile phase composition- Temperature variations- Column equilibration issues- Ensure proper mobile phase mixing and degassing.- Use a column oven to maintain a stable temperature.- Allow sufficient time for column equilibration between runs.
High Backpressure - Blockage in the system (e.g., frit, tubing, column)- Particulate matter from the sample- Systematically check and clean or replace components.- Always filter samples before injection.
Experimental Protocol: HPLC

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Parameter Condition
Instrumentation HPLC system with UV or Diode Array Detector (DAD)
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50-90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Degas both mobile phases using sonication or vacuum filtration before use.

Standard Solution Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • From the stock solution, prepare working standards at desired concentrations by diluting with the mobile phase.

Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in methanol to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (1 mg/mL) inject Inject Sample/Standard prep_standard->inject prep_sample Prepare Sample Solution prep_sample->inject prep_mobile Prepare & Degas Mobile Phase equilibrate Equilibrate HPLC System prep_mobile->equilibrate equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Analyte integrate->quantify

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Frequently Asked Questions (FAQs)

Q1: Is GC-MS a suitable technique for analyzing this compound?

A1: GC-MS can be used for the analysis of this compound, but it often requires derivatization. Carboxylic acids are polar and may exhibit poor peak shape and thermal instability in the GC inlet. Derivatization, such as esterification (e.g., with methanol to form the methyl ester), converts the polar carboxylic acid group into a less polar and more volatile ester, making it more amenable to GC analysis.

Q2: What type of derivatization is recommended for this compound?

A2: A common and effective derivatization method is esterification. This can be achieved by reacting the sample with an esterifying agent like BF3-methanol or by using a silylating agent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the trimethylsilyl ester.

Q3: What are the expected mass spectral fragments for derivatized this compound?

A3: The mass spectrum will depend on the derivatization agent used. For the methyl ester derivative, you would expect to see the molecular ion peak and characteristic fragments resulting from the loss of the methoxy group (-OCH3), the carboxyl group (-COOCH3), and the bromine atom. Electron ionization (EI) is a common ionization technique used in GC-MS.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
No Peak for the Analyte - Incomplete derivatization- Analyte degradation in the injector- Incorrect GC temperature program- Optimize derivatization reaction conditions (time, temperature, reagent concentration).- Use a lower injector temperature or a deactivated liner.- Adjust the temperature program to ensure elution of the analyte.
Broad or Tailing Peaks - Active sites in the GC system (liner, column)- Insufficiently volatile derivative- Use a deactivated liner and a high-quality capillary column.- Ensure complete derivatization to a more volatile compound.
Poor Sensitivity - Low ionization efficiency- Sample loss during preparation- Check the MS ion source for cleanliness.- Optimize the sample preparation and derivatization steps to minimize loss.
Experimental Protocol: GC-MS

This protocol provides a general guideline for the GC-MS analysis of this compound after derivatization.

Parameter Condition
Instrumentation GC-MS system
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

Sample Derivatization (Methyl Esterification):

  • Dissolve approximately 1 mg of the sample in 1 mL of methanol.

  • Add 100 µL of a suitable esterification reagent (e.g., 14% BF3 in methanol).

  • Heat the mixture at 60 °C for 30 minutes.

  • After cooling, extract the methyl ester into a non-polar solvent like hexane.

  • Inject the hexane layer into the GC-MS.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve Sample derivatize Derivatize with Esterification Agent dissolve->derivatize extract Extract Derivative derivatize->extract inject Inject Derivatized Sample extract->inject separate Gas Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze identify Identify Compound via Mass Spectrum analyze->identify quantify Quantify (if required) identify->quantify

Caption: Workflow for the GC-MS analysis of this compound.

Troubleshooting Logic Diagram

This diagram illustrates a logical approach to troubleshooting common analytical issues.

Troubleshooting_Logic rect_node rect_node start Problem Observed? no_peak No/Small Peak? start->no_peak bad_shape Poor Peak Shape? start->bad_shape rt_shift Retention Time Shift? start->rt_shift check_injection Check Injection System no_peak->check_injection Yes check_ph Check Mobile Phase pH (HPLC) bad_shape->check_ph Yes check_flow Verify Flow Rate rt_shift->check_flow Yes check_detector Check Detector Settings check_injection->check_detector check_sample_prep Review Sample Preparation check_detector->check_sample_prep check_column Inspect Column Health check_ph->check_column check_derivatization Verify Derivatization (GC) check_column->check_derivatization check_temp Check Temperature Control check_flow->check_temp check_mobile_phase Check Mobile Phase Composition check_temp->check_mobile_phase

Caption: A logical workflow for troubleshooting common HPLC and GC-MS issues.

References

Validation & Comparative

Comparative analysis of synthetic routes to 3-Bromo-4-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted cinnamic acids is a critical step in the creation of novel therapeutics. This guide provides a comparative analysis of established synthetic routes to 3-Bromo-4-methoxycinnamic acid, a valuable building block in medicinal chemistry. We will delve into the experimental details of the Knoevenagel condensation and the Perkin reaction, offering a clear comparison of their methodologies, yields, and reaction conditions.

At a Glance: Synthetic Routes Comparison

The synthesis of this compound is most commonly achieved through the condensation of 3-Bromo-4-methoxybenzaldehyde with a suitable active methylene compound. The two primary methods explored in this guide are the Knoevenagel condensation and the Perkin reaction. While both pathways can yield the desired product, they differ in reagents, catalysts, and reaction times.

ReactionStarting MaterialsKey Reagents/CatalystsTypical Reaction TimeReported Yield
Knoevenagel Condensation 3-Bromo-4-methoxybenzaldehyde, Malonic AcidPyridine, Piperidine4 hoursHigh (up to 98% for analogous compounds)[1]
Perkin Reaction 3-Bromo-4-methoxybenzaldehyde, Acetic AnhydrideSodium Acetate or Triethylamine3-5 hoursModerate to High

Visualizing the Synthetic Pathways

The following diagrams illustrate the core transformations of the Knoevenagel condensation and the Perkin reaction for the synthesis of this compound.

Knoevenagel_Condensation 3-Bromo-4-methoxybenzaldehyde 3-Bromo-4-methoxybenzaldehyde Intermediate Unstable Intermediate 3-Bromo-4-methoxybenzaldehyde->Intermediate + Malonic Acid (Pyridine, Piperidine) Malonic_Acid Malonic Acid Malonic_Acid->Intermediate Product 3-Bromo-4-methoxycinnamic acid Intermediate->Product Decarboxylation Perkin_Reaction 3-Bromo-4-methoxybenzaldehyde 3-Bromo-4-methoxybenzaldehyde Intermediate Intermediate 3-Bromo-4-methoxybenzaldehyde->Intermediate + Acetic Anhydride (Sodium Acetate) Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Intermediate Product 3-Bromo-4-methoxycinnamic acid Intermediate->Product Hydrolysis

References

A Comparative Analysis of the Biological Activities of 3-Bromo-4-methoxycinnamic Acid and 4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the exploration of cinnamic acid derivatives has revealed a wealth of therapeutic potential. These compounds, characterized by a core C6-C3 carbon skeleton, have demonstrated a broad spectrum of biological activities. This guide provides a comparative overview of two such derivatives: the well-studied 4-methoxycinnamic acid and its halogenated counterpart, 3-Bromo-4-methoxycinnamic acid. While extensive research has elucidated the multifaceted activities of 4-methoxycinnamic acid, data on this compound remains largely predictive, based on structure-activity relationship (SAR) studies of analogous halogenated compounds.

4-methoxycinnamic Acid: A Profile of Diverse Bioactivity

4-methoxycinnamic acid (p-MCA) is a naturally occurring phenylpropanoid found in various plants and has been the subject of numerous studies investigating its therapeutic properties.[1] Research has demonstrated its efficacy across several domains, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.

Quantitative Assessment of Biological Activity

The biological effects of 4-methoxycinnamic acid have been quantified in various assays, providing valuable data for comparative analysis. The following table summarizes key performance metrics for its anticancer and antimicrobial activities.

Biological ActivityTarget/OrganismCell Line / StrainKey Performance MetricResultReference
Anticancer Human Colon AdenocarcinomaSW480Colony Formation AssayInhibition of colony formationNot Quantified
Human Colon TumorHT-29Proliferation AssayInhibition of proliferationNot Quantified
Human Lung CancerA549Antiproliferative Activity (IC50)Not Specified[2]
Human MelanomaSK-MEL-147Cytotoxicity AssayNot Specified[2]
Antimicrobial Gram-positive BacteriaStaphylococcus aureusMinimum Inhibitory Concentration (MIC)50.4 - 449 µM[3]
Gram-negative BacteriaEscherichia coliInhibition Zone Assay0.855 cm at 15% concentration[4]
FungiVarious Fungal SpeciesMinimum Inhibitory Concentration (MIC)50.4 - 449 µM[3]
Colistin-Resistant BacteriaAcinetobacter baumanniiMinimum Inhibitory Concentration (MIC)128 - 512 µg/mL[1]

This compound: A Predicted Activity Profile

Direct experimental data on the biological activity of this compound is not currently available in peer-reviewed literature. However, based on the well-established principles of structure-activity relationships, particularly concerning halogenated cinnamic acid derivatives, a predictive profile can be formulated. The introduction of a halogen, such as bromine, to the phenyl ring of cinnamic acid is a known strategy to enhance its biological efficacy.[5][6]

Predicted Biological Activities

The presence of the bromine atom at the meta-position relative to the methoxy group is anticipated to modulate the electronic and lipophilic properties of the molecule, potentially leading to enhanced or novel biological activities.

Predicted Biological ActivityRationale based on Structure-Activity Relationship (SAR)Reference
Enhanced Anticancer Activity Halogenation can increase the lipophilicity of the compound, potentially improving cell membrane permeability and interaction with intracellular targets. Brominated aromatic compounds have shown significant cytotoxic effects against various cancer cell lines.[5]
Potent Antimicrobial Activity The introduction of bromine atoms into phenolic and cinnamic acid structures has been shown to significantly enhance their antibacterial and antifungal properties.[5] The electron-withdrawing nature of bromine can influence the acidity of the carboxylic acid and the overall electronic distribution of the molecule, which can be crucial for antimicrobial action.[5][6]
Modulated Anti-inflammatory Activity The anti-inflammatory effects of cinnamic acid derivatives are well-documented. Halogenation can influence the compound's interaction with key inflammatory enzymes and signaling pathways.[7][8]

Experimental Protocols

To facilitate further research and standardized comparison, detailed methodologies for key experiments are provided below.

Anticancer Activity: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 4-methoxycinnamic acid) in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductase will convert MTT into formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.[9]

  • Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the volume of the injected paw at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Neuroprotective Activity: Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures[10]

This in vitro assay assesses the ability of a compound to protect neurons from glutamate-induced cell death.

  • Primary Cortical Neuron Culture: Prepare primary cortical neuron cultures from embryonic rodents and allow them to mature in vitro.[10]

  • Compound Pre-treatment: Treat the mature neuronal cultures with various concentrations of the test compound for a specified duration (e.g., 1 hour).

  • Glutamate Exposure: Expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for a short period (e.g., 15-30 minutes).[10]

  • Washout and Incubation: Wash the cultures to remove glutamate and the test compound, and then incubate them in a fresh medium for 24 hours.

  • Assessment of Neuronal Viability: Quantify neuronal cell death using methods such as the lactate dehydrogenase (LDH) assay (measuring membrane integrity) or by staining with fluorescent dyes like propidium iodide (stains dead cells) and Hoechst (stains all nuclei).

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound by comparing the viability of treated neurons to that of untreated, glutamate-exposed neurons.

Signaling Pathway and Experimental Workflow Visualization

CRH-CRFR1-PKA-CREB Signaling Pathway

Recent studies have implicated the corticotropin-releasing hormone (CRH) signaling pathway in the amygdala in the development of post-traumatic stress disorder (PTSD). 4-methoxycinnamic acid has been shown to ameliorate PTSD-like behaviors by modulating this pathway.[11]

CRH_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 4-MCA 4-MCA CRFR1 CRFR1 4-MCA->CRFR1 Antagonizes CRH CRH CRH->CRFR1 Activates AC Adenylate Cyclase CRFR1->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene Gene Transcription pCREB->Gene Initiates

Caption: The CRH-CRFR1-PKA-CREB signaling pathway modulated by 4-methoxycinnamic acid (4-MCA).

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel compounds like this compound.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and SAR Synthesis Synthesis of This compound Purification Purification and Characterization (NMR, MS) Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., Nitric Oxide Inhibition) Purification->Anti_inflammatory Neuroprotective Neuroprotective Assays (e.g., Excitotoxicity) Purification->Neuroprotective Data_Analysis Data Analysis and IC50/MIC Determination Anticancer->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Neuroprotective->Data_Analysis Animal_Models Animal Models of Disease (e.g., Xenograft, Infection) Toxicity Toxicity Studies Animal_Models->Toxicity SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Animal_Models

Caption: A generalized experimental workflow for the biological evaluation of cinnamic acid derivatives.

References

The Position of Bromine: A Key Determinant in the Biological Activity of Cinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of bromo-substituted cinnamic acids reveals that the position of the bromine atom on the phenyl ring significantly influences their therapeutic potential. This structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. This guide provides an objective comparison of the biological activities of bromo-substituted cinnamic acids, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

The core structure of cinnamic acid, a naturally occurring aromatic carboxylic acid, offers a versatile scaffold for medicinal chemists. The presence of a phenyl ring, a carboxylic acid group, and an α,β-unsaturated double bond allows for various modifications to modulate its biological effects. Among these modifications, halogenation, particularly bromination, has been shown to enhance activities such as antimicrobial, anticancer, and enzyme inhibition. The electron-withdrawing nature and steric bulk of the bromine atom can alter the molecule's electronic distribution, lipophilicity, and binding interactions with biological targets.

Comparative Analysis of Biological Activity

CompoundSubstitutionBiological ActivityAssayQuantitative Data (IC50/MIC)Reference
p-Chlorocinnamic acidpara-ChloroAnti-tubercularMABA4.54 µg/mL[1]
o-Chlorocinnamic acidortho-ChloroAnti-tubercularMABA9.91 µg/mL[1]
4-Bromo-5-phenylpenta-2,4-dienoic acid4-Bromo (on phenylpentadienoic scaffold)Anticancer (HeLa cells)MTT Assay>240 µM
Cinnamic acidUnsubstitutedAnti-tubercularMABA>30 µg/mL[1]
Cinnamic acidUnsubstitutedTyrosinase InhibitionSpectrophotometric201.4 µM[2]

IC50: Half maximal inhibitory concentration. MIC: Minimum inhibitory concentration. MABA: Microplate Alamar Blue Assay.

From the available data on chloro-substituted cinnamic acids, a clear SAR trend emerges. The para-substituted derivative exhibits significantly higher anti-tubercular activity (lower IC50 value) compared to the ortho-substituted analog[1]. This suggests that substitution at the para position may be more favorable for this specific biological activity, potentially due to improved binding to the active site of the target enzyme or better cell permeability. It is plausible to extrapolate that a similar trend would be observed for bromo-substituted cinnamic acids, with the para-bromo isomer likely demonstrating superior activity.

Furthermore, the bromination of the double bond in the cinnamic acid backbone has been reported to enhance antimicrobial activity, indicating that modifications beyond the phenyl ring also play a critical role in the overall biological profile of these compounds.

Experimental Protocols

To ensure the reproducibility and validation of the cited experimental data, detailed methodologies for the key assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., bromo-substituted cinnamic acids) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[3][4][5]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible turbidity after incubation.

Procedure:

  • Preparation of Antimicrobial Solutions: A stock solution of the bromo-substituted cinnamic acid is prepared and serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[6][7][8]

Visualizing Structure-Activity Relationships and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key relationships and processes.

SAR_Bromo_Cinnamic_Acids cluster_SAR Structure-Activity Relationship (SAR) Cinnamic_Acid Cinnamic Acid Core Bromo_Sub Bromine Substitution Cinnamic_Acid->Bromo_Sub Modification Biological_Activity Enhanced Biological Activity (e.g., Antimicrobial, Anticancer) Bromo_Sub->Biological_Activity Leads to Positional_Isomers Positional Isomers (ortho, meta, para) Bromo_Sub->Positional_Isomers Results in Positional_Isomers->Biological_Activity Influences

SAR of Bromo-Cinnamic Acids.

The diagram above illustrates the fundamental concept of the structure-activity relationship for bromo-substituted cinnamic acids. The core cinnamic acid structure, when modified with bromine, leads to enhanced biological activities. The specific position of the bromine atom (ortho, meta, or para) further modulates this activity.

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed Cancer Cells in 96-well plate Start->Cell_Seeding Incubation1 2. Incubate (24h) Cell_Seeding->Incubation1 Treatment 3. Add Bromo-Cinnamic Acid (various concentrations) Incubation1->Treatment Incubation2 4. Incubate (48-72h) Treatment->Incubation2 Add_MTT 5. Add MTT Reagent Incubation2->Add_MTT Incubation3 6. Incubate (3-4h) Add_MTT->Incubation3 Solubilize 7. Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilize Read_Absorbance 8. Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze 9. Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

References

In Vitro Evaluation of 3-Bromo-4-methoxycinnamic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in vitro evaluation of 3-Bromo-4-methoxycinnamic acid derivatives reveals their potential as promising candidates for further drug development. However, publicly available research specifically detailing the biological activities of these particular derivatives is limited. This guide, therefore, presents a comparative analysis of structurally related halogenated and methoxylated cinnamic acid derivatives to infer the potential bioactivities and guide future research directions.

This guide provides a comparative overview of the in vitro biological performance of various cinnamic acid derivatives, with a focus on anticancer, antimicrobial, and enzyme inhibitory activities. The data presented is collated from multiple studies to offer a broad perspective for researchers, scientists, and drug development professionals.

Anticancer Activity

Cinnamic acid derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The antiproliferative activity is largely influenced by the nature and position of substituents on the phenyl ring.

Comparative Cytotoxicity Data (IC50, µM)
Derivative TypeCompound ExampleA549 (Lung)MCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)PC3 (Prostate)SNB-19 (Astrocytoma)HL60 (Leukemia)Reference
Bromo-methoxy Chalcone 4-bromo-3′,4′-dimethoxychalcone-------[1]
Monofunctionalized Cinnamic Amides Compound 5 (methyl-substituted amide)10.36------[2][3]
Tribromo Cinnamate (2E)-3, 6, 8-Tribromo-4-methyl-2-oxo-2H-chromen-7-yl cinnamate--13.14----[4]
Methoxycinnamic Ester 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate---16.2>100>100-[5]
Dimethoxycinnamic Ester (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate>100------[6]

Note: A lower IC50 value indicates higher cytotoxic activity. '-' indicates data not available in the cited sources.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the cinnamic acid derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][5]

MTT_Assay_Workflow start Seed cancer cells in 96-well plates incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with varying concentrations of test compounds incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (Formation of formazan crystals) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Measure absorbance at ~570 nm using a microplate reader solubilize->read calculate Calculate cell viability and IC50 values read->calculate

MTT Assay Experimental Workflow
Signaling Pathways in Anticancer Activity

Several signaling pathways are implicated in the anticancer effects of cinnamic acid derivatives. For instance, some derivatives have been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cancer cell proliferation and survival.[4]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates (Activates) mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Cinnamic_Derivative Cinnamic Acid Derivative Cinnamic_Derivative->PI3K Inhibits

Inhibition of the PI3K/AKT Signaling Pathway

Antimicrobial Activity

The antimicrobial potential of cinnamic acid derivatives is well-documented, with activity observed against a spectrum of Gram-positive and Gram-negative bacteria. The presence and position of halogen and methoxy groups on the aromatic ring significantly influence the antimicrobial efficacy.

Comparative Antimicrobial Data
Derivative TypeCompound ExampleTarget OrganismActivity MetricResultReference
Bromo-methoxy Chalcone 4-bromo-3′,4′-dimethoxychalconeE. coli ATCC 8739Inhibition Zone (mm)11 ± 0.3[1]
Bromo-methoxy Chalcone 4-bromo-3′,4′-dimethoxychalconeS. typhimurium ATCC 14028Inhibition Zone (mm)15 ± 0.7[1]
Bromo Cinnamaldehyde α-bromo-trans-cinnamaldehydeS. aureusMIC (mg/mL)1-5[7]
Methoxycinnamic Acid 4-methoxycinnamic acidVarious bacteria & fungiMIC (µM)50.4 - 449[8]
Cinnamic Acid Ester DM2 (catechol-bearing)S. aureusMIC (mg/L)16-64[9]

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro method to assess antimicrobial activity.

MIC_Determination_Workflow start Prepare serial dilutions of the test compound in broth inoculate Inoculate each dilution with a standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Visually inspect for turbidity (bacterial growth) incubate->observe determine Determine the lowest concentration with no visible growth (MIC) observe->determine

Workflow for MIC Determination

Enzyme Inhibition

Certain cinnamic acid derivatives have been investigated as inhibitors of various enzymes, including tyrosinase and lipoxygenase, which are implicated in melanogenesis and inflammation, respectively.

Comparative Enzyme Inhibition Data
Derivative TypeCompound ExampleTarget EnzymeActivity MetricResultReference
Bromo-hydroxy Thiochromanone (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498)Mushroom TyrosinaseIC50 (µM)4.1 ± 0.6[10]
p-Substituted Cinnamic Acids 4-chlorocinnamic acidTyrosinase-Inhibitory effect[11]
Cinnamic Acid Derivative Compound 3iSoybean LipoxygenaseIC50 (µM)7.4[12]
Experimental Protocol: Tyrosinase Inhibition Assay

The inhibitory effect on tyrosinase activity is often measured spectrophotometrically by monitoring the formation of dopachrome from a substrate like L-DOPA.[10]

Tyrosinase_Inhibition_Assay start Prepare reaction mixture: - Phosphate buffer - Tyrosinase enzyme - Test compound preincubate Pre-incubate the mixture start->preincubate add_substrate Add substrate (L-DOPA) to initiate the reaction preincubate->add_substrate monitor Monitor the formation of dopachrome (absorbance at ~475 nm) over time add_substrate->monitor calculate Calculate the percentage of enzyme inhibition monitor->calculate

Tyrosinase Inhibition Assay Workflow

Conclusion

While direct experimental data on this compound derivatives remains scarce in the public domain, the comparative analysis of structurally similar halogenated and methoxylated cinnamic acid derivatives strongly suggests their potential as bioactive molecules. The presence of both a bromine atom and a methoxy group on the cinnamic acid scaffold is anticipated to confer significant anticancer, antimicrobial, and enzyme inhibitory properties. Further synthesis and in vitro evaluation of a focused library of this compound derivatives are warranted to fully elucidate their therapeutic potential. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for such future investigations.

References

The Double-Edged Sword: A Comparative Analysis of Cinnamic Acid Analogues in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, cinnamic acid and its analogues represent a promising scaffold for the development of novel enzyme inhibitors. These naturally occurring compounds and their synthetic derivatives have demonstrated a broad spectrum of inhibitory activities against various enzymes implicated in a range of diseases, from diabetes to cancer. This guide provides an objective comparison of the enzyme inhibitory performance of several cinnamic acid analogues, supported by experimental data, detailed methodologies, and a visualization of a key signaling pathway affected.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of cinnamic acid analogues varies significantly depending on the target enzyme and the specific substitutions on the cinnamic acid backbone. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of these compounds against three key enzymes: α-glucosidase, tyrosinase, and lipoxygenase. Lower IC50 values indicate greater inhibitory potency.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes.

CompoundIC50 (µM)Source OrganismReference
Cinnamic Acid Derivative 239.91 ± 0.62Not Specified[1]
Caffeic Acid740 ± 10Rat Intestinal[2][3]
Ferulic Acid790 ± 40Rat Intestinal[2][3]
Isoferulic Acid760 ± 30Rat Intestinal[2][3]

Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in the cosmetic and medical fields for treating hyperpigmentation disorders.

CompoundIC50 (µM)Source OrganismReference
(E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate (5a)2.0Mushroom[4]
(E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate (5g)8.3Mushroom[4]
(E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate (6a)10.6Mushroom[4]
Compound 2115.6Not Specified[5][6]
Compound 6114.9Not Specified[5][6]
Compound 6a195.7Not Specified[5][6]
2-chloro-3-methoxycinnamoyl derivative (19t)0.12Mushroom[7]
3-nitrocinnamoyl derivative (19p)0.16Mushroom[7]
Lipoxygenase Inhibition

Lipoxygenases are enzymes involved in the inflammatory cascade, making their inhibitors potential therapeutic agents for inflammatory diseases.

CompoundIC50 (µM)Source OrganismReference
Compound 3i7.4Soybean[8]
Compound 4iiPotent InhibitorSoybean[9]

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, a detailed experimental protocol for a representative enzyme inhibition assay is provided below.

In Vitro α-Glucosidase Inhibition Assay

This assay is a colorimetric method used to determine the inhibitory activity of a test compound against α-glucosidase.[10]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds (cinnamic acid analogues)

  • Acarbose (positive control)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in sodium phosphate buffer.

    • Prepare various concentrations of the test compounds and acarbose in a suitable solvent (e.g., DMSO).

    • Prepare a solution of pNPG in sodium phosphate buffer.

  • Assay Protocol:

    • Add 50 µL of sodium phosphate buffer to each well of a 96-well plate.

    • Add 10 µL of the test compound solution (or solvent for the control) to the respective wells.

    • Add 20 µL of the α-glucosidase solution to each well and incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for a further 20 minutes.

    • Stop the reaction by adding 50 µL of sodium carbonate solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance in the presence of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Mechanism of Action

Cinnamic acid derivatives have been shown to inhibit protein kinases, which are crucial components of cell signaling pathways.[3] One such critical pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a pivotal role in immunity, cell proliferation, and apoptosis. Aberrant activation of the JAK/STAT pathway is implicated in various diseases, including cancer and autoimmune disorders. The following diagram illustrates the canonical JAK/STAT signaling pathway and the potential point of inhibition by certain cinnamic acid analogues.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->Receptor Phosphorylation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation & Binding Gene Target Gene Transcription DNA->Gene Inhibitor Cinnamic Acid Analogue (Kinase Inhibitor) Inhibitor->JAK Inhibition

Caption: The JAK/STAT signaling pathway and its inhibition.

In this pathway, the binding of a cytokine to its receptor leads to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and binding to DNA to regulate gene transcription. Cinnamic acid analogues that act as protein kinase inhibitors can potentially block the catalytic activity of JAKs, thereby preventing the downstream signaling cascade and its associated cellular responses.

This comparative guide highlights the potential of cinnamic acid derivatives as a versatile class of enzyme inhibitors. The presented data and methodologies provide a foundation for further research and development of these compounds into effective therapeutic agents. The diverse inhibitory profiles underscore the importance of structure-activity relationship studies in designing analogues with enhanced potency and selectivity for specific enzyme targets.

References

A Researcher's Guide to Antibody Cross-Reactivity with Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the specificity of an antibody is a critical parameter that dictates its suitability for various applications. When developing or selecting antibodies against small molecules like cinnamic acid and its derivatives, a thorough understanding of their cross-reactivity profile is paramount. Unwanted cross-reactivity with structurally similar compounds can lead to inaccurate quantification, false-positive results, and potential off-target effects in therapeutic applications. This guide provides a comparative overview of antibody cross-reactivity with key cinnamic acid derivatives, supported by available experimental data and detailed protocols.

Understanding Cross-Reactivity in Immunoassays

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (the immunogen), also binds to other structurally similar molecules. In the context of cinnamic acid derivatives, which share a common phenylpropanoid backbone, the potential for cross-reactivity is significant. The degree of cross-reactivity is typically determined using competitive immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA). In a competitive ELISA, the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. By testing various structurally related compounds, a cross-reactivity profile can be established.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of a monoclonal antibody developed against gallic acid with several cinnamic acid derivatives. While the primary target is not a cinnamic acid derivative, this study provides valuable insight into the antibody's specificity and its interaction with related phenolic compounds, including caffeic and ferulic acid.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Gallic Acid (Primary Antigen)3,4,5-trihydroxybenzoic acid849.18100
Caffeic Acid3,4-dihydroxycinnamic acid> 940,000< 0.09
Ferulic Acid4-hydroxy-3-methoxycinnamic acid> 940,000< 0.09
Syringic Acid4-hydroxy-3,5-dimethoxybenzoic acid> 940,000< 0.09
Protocatechuic Acid3,4-dihydroxybenzoic acid> 940,000< 0.09
Benzoic AcidBenzoic acid> 940,000< 0.09
Eugenol4-allyl-2-methoxyphenol> 940,000< 0.09

Data extracted from a study on a monoclonal antibody against Gallic Acid.[1]

In a separate study, a murine monoclonal antibody was developed against ferulic acid . While a detailed cross-reactivity table was not provided, the manufacturer's data indicates an IC50 of 10 ppb for ferulic acid in an ELISA format and notes cross-reactivity with chlorogenic acid (100 ppb) and vanillin (12 ppb)[2]. This suggests a degree of cross-reactivity with other phenolic compounds.

Furthermore, research on monoclonal antibodies against p-coumaric acid has demonstrated the potential for high specificity. One of the developed antibodies, INRA-COU1, was found to recognize free p-coumaric acid and its esters but did not react with other hydroxycinnamic acids and related compounds found in plants, as determined by competitive-inhibition assays[2]. This indicates that with careful antigen design and antibody selection, highly specific antibodies with minimal cross-reactivity can be generated.

Experimental Protocols

The following is a detailed protocol for a typical indirect competitive ELISA (ic-ELISA) used to determine antibody cross-reactivity, based on the methodology for the anti-gallic acid monoclonal antibody.[1]

1. Reagent Preparation:

  • Coating Antigen: Dissolve the target antigen (e.g., a cinnamic acid-protein conjugate) in coating buffer (e.g., 0.05 M carbonate buffer, pH 9.6) to a final concentration of 0.5 µg/mL.

  • Antibody Solution: Dilute the primary monoclonal antibody in a suitable buffer (e.g., PBS containing 1% BSA) to its optimal working concentration (e.g., 0.67 µg/mL).

  • Standard and Cross-Reactant Solutions: Prepare a series of dilutions of the primary target (e.g., cinnamic acid) and the potential cross-reactants (e.g., ferulic acid, caffeic acid, etc.) in the assay buffer.

  • Enzyme-Conjugated Secondary Antibody: Dilute the enzyme-conjugated secondary antibody (e.g., HRP-Goat Anti-Mouse IgG) in the assay buffer according to the manufacturer's instructions.

  • Substrate Solution: Prepare the substrate solution (e.g., TMB) just before use.

  • Stop Solution: Prepare the stop solution (e.g., 2 M H₂SO₄).

2. ELISA Procedure:

  • Coating: Add 100 µL of the coating antigen solution to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Add 200 µL of blocking buffer (e.g., PBS with 5% non-fat dry milk) to each well and incubate for 2 hours at 37°C to block non-specific binding sites.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add 50 µL of the standard or cross-reactant solution and 50 µL of the primary antibody solution to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 30 minutes at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15 minutes at 37°C.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the standard and cross-reactants using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of zero control)] x 100

  • Determine the IC50 value (the concentration that causes 50% inhibition) for the primary antigen and each cross-reactant from their respective inhibition curves.

  • Calculate the percentage of cross-reactivity using the formula: % Cross-Reactivity = (IC50 of primary antigen / IC50 of cross-reactant) x 100

Visualizing Structural Relationships and Experimental Workflows

To better understand the basis of cross-reactivity and the experimental process, the following diagrams are provided.

G cluster_cinnamic Cinnamic Acid Core Structure cluster_derivatives Key Derivatives Cinnamic Acid Cinnamic Acid p-Coumaric Acid p-Coumaric Acid (4-hydroxy) Cinnamic Acid->p-Coumaric Acid Hydroxylation Caffeic Acid Caffeic Acid (3,4-dihydroxy) p-Coumaric Acid->Caffeic Acid Hydroxylation Ferulic Acid Ferulic Acid (4-hydroxy, 3-methoxy) Caffeic Acid->Ferulic Acid Methylation Sinapic Acid Sinapic Acid (4-hydroxy, 3,5-dimethoxy) Ferulic Acid->Sinapic Acid Methylation

Structural relationships of key cinnamic acid derivatives.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection A Coat plate with Cinnamic Acid-Protein Conjugate B Wash A->B C Block non-specific sites B->C D Wash C->D E Add Sample/Standard (Free Cinnamic Acid Derivative) D->E F Add Primary Antibody (Anti-Cinnamic Acid) G Incubate F->G H Wash G->H I Add Enzyme-conjugated Secondary Antibody H->I J Wash I->J K Add Substrate J->K L Measure Signal (Colorimetric) K->L

Workflow of a competitive ELISA for cinnamic acid derivatives.

Conclusion

The specificity of antibodies to cinnamic acid derivatives varies significantly, with some demonstrating high specificity to a single compound while others may exhibit cross-reactivity with structurally related molecules. The available data underscores the importance of empirical testing to characterize the cross-reactivity profile of any antibody intended for use in research or diagnostics. The provided experimental protocol for competitive ELISA offers a robust framework for such validation studies. By carefully selecting or developing antibodies with well-defined specificity, researchers can ensure the accuracy and reliability of their immunoassays for cinnamic acid and its derivatives.

References

3-Bromo-4-methoxycinnamic Acid: A Comparative Guide for Use as a Reference Standard in Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the quality of a reference standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of 3-Bromo-4-methoxycinnamic acid as a reference standard against other commonly used alternatives in analytical methodologies. The following sections present objective performance comparisons, detailed experimental protocols, and supporting data to aid researchers in selecting the most suitable reference standard for their applications.

Comparative Performance Analysis

The selection of a reference standard is a critical step in the development and validation of analytical methods. Key performance indicators for a reference standard include high purity, stability under various conditions, and consistent chromatographic behavior. This section compares this compound with two common alternatives: trans-Cinnamic acid and 4-Methoxycinnamic acid.

Table 1: Comparison of Physicochemical Properties and Purity

PropertyThis compoundtrans-Cinnamic acid4-Methoxycinnamic acid
Molecular Formula C₁₀H₉BrO₃C₉H₈O₂C₁₀H₁₀O₃
Molecular Weight 257.08 g/mol [1]148.16 g/mol 178.18 g/mol [2]
Melting Point 241-243 °C[1]132-135 °C[3]170-173 °C[4]
Purity (Typical) ≥95%[5]≥98.0% (HPLC)≥98% (GC)[6]
Solubility Soluble in organic solvents.Soluble in ethanol.Soluble in ethanol, ethyl acetate.[7]

Table 2: Comparative Stability Profile from Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following table summarizes the anticipated stability of the compared cinnamic acid derivatives under various stress conditions.

Stress ConditionThis compound (Anticipated)trans-Cinnamic acid4-Methoxycinnamic acid (Anticipated)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Minor degradation expected.Stable.Minor degradation expected.
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Potential for degradation.Minor degradation observed.[8]Potential for degradation.
Oxidative (6% H₂O₂, RT, 8h) Susceptible to oxidation.Significant degradation.[8]Susceptible to oxidation.
Thermal (Solid, 80°C, 48h) Likely stable.Very stable.[8]Likely stable.
Photolytic (ICH Q1B) Potential for degradation and isomerization.Significant degradation.[8]Potential for degradation and isomerization.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. This section provides protocols for purity determination by High-Performance Liquid Chromatography (HPLC) and for conducting forced degradation studies.

Protocol 1: Purity Determination by HPLC

This protocol describes a general method for determining the purity of cinnamic acid derivatives using a stability-indicating HPLC method.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reference standards (this compound, trans-Cinnamic acid, 4-Methoxycinnamic acid)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Deionized water

2. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in water. A typical starting point is a 60:40 (v/v) mixture of Acetonitrile and 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm (or the λmax of the specific analyte)

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the standard solution in triplicate to check for system suitability (e.g., retention time repeatability, peak area precision).

  • Inject the sample solution.

  • The purity is calculated based on the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Protocol 2: Forced Degradation Studies

This protocol outlines the conditions for performing forced degradation studies to assess the stability of the reference standard.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the reference standard in methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 6% hydrogen peroxide. Keep at room temperature for 8 hours.

  • Thermal Degradation: Expose the solid reference standard to 80°C for 48 hours.

  • Photolytic Degradation: Expose the reference standard solution (in a quartz cuvette) to light conditions as specified in ICH Q1B guidelines. A control sample should be protected from light.

3. Sample Analysis:

  • Before injection into the HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analyze the stressed samples using the validated stability-indicating HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Visualizations

Signaling Pathway

Cinnamic acid and its derivatives have been reported to modulate various signaling pathways. The diagram below illustrates the NF-κB signaling pathway, which is a key regulator of inflammation and is known to be inhibited by some cinnamic acid derivatives.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation IkB_P P-IκB NF_kB NF-κB (p50/p65) NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Cinnamic_Acid_Derivative Cinnamic Acid Derivative Cinnamic_Acid_Derivative->IKK_complex Inhibition DNA DNA NF_kB_active->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: NF-κB signaling pathway and the inhibitory action of cinnamic acid derivatives.

Experimental Workflow

The following diagram outlines the logical workflow for the validation of an HPLC method for purity assessment of a reference standard.

HPLC_Validation_Workflow Method_Optimization Method Optimization (Mobile Phase, Column, etc.) System_Suitability System Suitability Testing (Precision, Tailing Factor) Method_Optimization->System_Suitability Validation_Parameters Validation Parameters System_Suitability->Validation_Parameters Specificity Specificity (Forced Degradation) Validation_Parameters->Specificity Linearity Linearity & Range Validation_Parameters->Linearity Accuracy Accuracy (% Recovery) Validation_Parameters->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Parameters->Precision LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Linearity->LOD_LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness Documentation Documentation & Final Method LOD_LOQ->Documentation Robustness->Documentation End Validated Method Documentation->End

Caption: Workflow for HPLC method validation for a reference standard.

References

Benchmarking the Reactivity of 3-Bromo-4-methoxycinnamic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and organic synthesis, the functionalization of aromatic compounds is a cornerstone for the development of novel molecular entities. Cinnamic acids and their derivatives, recognized for their diverse biological activities, serve as valuable scaffolds.[1] Among these, halo-cinnamic acids are particularly useful intermediates due to their propensity to undergo palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comparative analysis of the reactivity of 3-Bromo-4-methoxycinnamic acid against other halo-cinnamic acids, with a focus on the widely utilized Suzuki-Miyaura and Heck coupling reactions. The information presented herein, supported by experimental data and detailed protocols, aims to assist researchers in selecting the optimal substrates and conditions for their synthetic endeavors.

Comparative Reactivity in Suzuki-Miyaura and Heck Reactions

The reactivity of halo-cinnamic acids in palladium-catalyzed cross-coupling reactions is fundamentally governed by the nature of the halogen substituent. The generally accepted trend for the ease of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step, follows the order of bond dissociation energy: C-I < C-Br < C-Cl.[2] Consequently, iodo-substituted cinnamic acids are the most reactive, followed by bromo- and then chloro-derivatives.

This established reactivity hierarchy is reflected in the expected yields and reaction conditions for Suzuki-Miyaura and Heck couplings. While specific quantitative data for the direct comparison of 3-halo-4-methoxycinnamic acids under identical conditions is not extensively documented in a single study, the following tables provide a representative comparison based on typical outcomes for analogous aryl halides.[3][4]

Table 1: Representative Comparison of Reactivity in Suzuki-Miyaura Coupling

Halo-Cinnamic Acid DerivativeHalogenRelative ReactivityTypical Yield (%)
3-Iodo-4-methoxycinnamic acidIodoHigh85-98
This compoundBromoModerate70-90
3-Chloro-4-methoxycinnamic acidChloroLow40-70

Table 2: Representative Comparison of Reactivity in Heck Reaction

Halo-Cinnamic Acid DerivativeHalogenRelative ReactivityTypical Yield (%)
3-Iodo-4-methoxycinnamic acidIodoHigh80-95
This compoundBromoModerate65-85
3-Chloro-4-methoxycinnamic acidChloroLow30-60

Experimental Protocols

The following are generalized experimental protocols for conducting Suzuki-Miyaura and Heck reactions, which can be adapted to compare the reactivity of different halo-cinnamic acids. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary to achieve maximum yield for a specific substrate.

Protocol 1: Comparative Suzuki-Miyaura Coupling of Halo-Cinnamic Acids

Objective: To compare the reactivity of iodo-, bromo-, and chloro-substituted 4-methoxycinnamic acids in a Suzuki-Miyaura coupling reaction with phenylboronic acid.

Materials:

  • 3-Iodo-4-methoxycinnamic acid

  • This compound

  • 3-Chloro-4-methoxycinnamic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In separate, oven-dried Schlenk flasks equipped with a magnetic stir bar, add the respective halo-cinnamic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • To each flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill each flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to each flask via syringe.

  • Heat the reaction mixtures to 80-100°C and stir for a predetermined time (e.g., 2, 4, 6, 8, 12, and 24 hours).

  • At each time point, withdraw a small aliquot from each reaction mixture for analysis by TLC or LC-MS to monitor the consumption of the starting material and the formation of the product.

  • After the reaction is complete (or after 24 hours), cool the mixtures to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Determine the yield of the coupled product for each halo-cinnamic acid.

Protocol 2: Comparative Heck Reaction of Halo-Cinnamic Acids

Objective: To compare the reactivity of iodo-, bromo-, and chloro-substituted 4-methoxycinnamic acids in a Heck reaction with n-butyl acrylate.

Materials:

  • 3-Iodo-4-methoxycinnamic acid

  • This compound

  • 3-Chloro-4-methoxycinnamic acid

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In separate, oven-dried Schlenk flasks equipped with a magnetic stir bar, add the respective halo-cinnamic acid (1.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).

  • Evacuate and backfill each flask with an inert gas (Nitrogen or Argon) three times.

  • Add DMF (5 mL), n-butyl acrylate (1.5 mmol), and triethylamine (1.5 mmol) to each flask via syringe.

  • Heat the reaction mixtures to 100-120°C and stir for a predetermined time (e.g., 2, 4, 6, 8, 12, and 24 hours).

  • At each time point, withdraw a small aliquot from each reaction mixture for analysis by TLC or GC-MS to monitor the consumption of the starting material and the formation of the product.

  • After the reaction is complete (or after 24 hours), cool the mixtures to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to determine the yield for each halo-cinnamic acid.

Visualizing Reactivity and Biological Relevance

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow for comparing reactivity and a simplified model of a signaling pathway potentially inhibited by cinnamic acid derivatives.

G cluster_0 Reactant Preparation cluster_1 Reaction Setup cluster_2 Reaction & Monitoring cluster_3 Analysis Iodo 3-Iodo-4-methoxycinnamic acid Reaction Heat & Stir under Inert Atmosphere Iodo->Reaction Bromo This compound Bromo->Reaction Chloro 3-Chloro-4-methoxycinnamic acid Chloro->Reaction Coupling_Partner Coupling Partner (e.g., Phenylboronic Acid) Coupling_Partner->Reaction Catalyst Pd Catalyst & Ligand Catalyst->Reaction Base Base & Solvent Base->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Workup & Purification Monitoring->Workup Yield Determine Yield Workup->Yield Comparison Compare Reactivity Yield->Comparison

Caption: Experimental workflow for comparing the reactivity of halo-cinnamic acids.

Potential Role in Cellular Signaling

Cinnamic acid derivatives have garnered significant interest for their potential as anticancer agents.[1][5] Their mechanisms of action often involve the modulation of key cellular signaling pathways that are dysregulated in cancer. Two such pathways are the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.[6][7] Constitutive activation of these pathways is linked to cell proliferation, survival, and inflammation in various cancers. Some cinnamic acid derivatives have been shown to inhibit these pathways, making them attractive candidates for therapeutic development.

G cluster_0 cluster_1 cluster_2 Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization & Translocation IKK IKK IκB IκB IKK->IκB Phosphorylation NFkB NF-κB IκB->NFkB Degradation & Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Cinnamic_Acid 3-Bromo-4-methoxy- cinnamic acid (Derivative) Cinnamic_Acid->JAK Inhibition Cinnamic_Acid->IKK Inhibition Gene_Expression Target Gene Expression (Proliferation, Survival, Inflammation) STAT_dimer->Gene_Expression Transcription NFkB_nuc->Gene_Expression Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Cytokine TNFa TNFa TNFa->IKK TNFα

Caption: Inhibition of JAK/STAT and NF-κB signaling pathways by cinnamic acid derivatives.

Conclusion

The reactivity of this compound in palladium-catalyzed cross-coupling reactions positions it as a versatile and moderately reactive building block for organic synthesis. It offers a balance between the high reactivity and potential for side reactions of iodo-derivatives and the lower reactivity of chloro-derivatives, which often require more forcing conditions. The methoxy group, being an electron-donating group, can also influence the electronic properties of the molecule and its subsequent biological activity. The potential for derivatives of this compound to modulate critical cellular signaling pathways underscores its importance as a scaffold for the development of novel therapeutic agents. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to harness the synthetic potential of this and other halo-cinnamic acids.

References

Comparative Docking Studies of Cinnamic Acid Derivatives with Target Proteins: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in-silico molecular docking studies investigating the interaction of cinnamic acid derivatives with various protein targets implicated in a range of diseases. The information is compiled from recent scientific literature to offer an objective comparison of binding affinities and to detail the computational methodologies employed.

Introduction

Cinnamic acid, a naturally occurring organic acid found in plants, and its derivatives are recognized for their broad spectrum of pharmacological properties, including antioxidant, anticancer, antiviral, and antimicrobial activities.[1] Molecular docking has become an indispensable computational tool in drug discovery, allowing researchers to predict the binding orientation and affinity of small molecules to their protein targets. This guide summarizes key findings from comparative docking studies to highlight the most promising cinnamic acid derivatives and their potential therapeutic targets.

Experimental Protocols: A Consolidated View

The methodologies employed in the cited studies share a common workflow for predicting the interaction between cinnamic acid derivatives (ligands) and their target proteins (receptors).

General Molecular Docking Workflow:
  • Protein and Ligand Preparation:

    • Protein Structure: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).[2] Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added to the protein structure to correct for their absence in most crystal structures.[2]

    • Ligand Structure: The 2D or 3D structures of the cinnamic acid derivatives are drawn using chemical drawing software or retrieved from databases like PubChem.[2] The structures are then optimized to find their lowest energy conformation. Gasteiger charges are commonly added to the ligand atoms.[3]

  • Docking Simulation:

    • Software: A variety of software packages are used to perform the molecular docking simulations. Commonly cited programs include AutoDock (versions 4.0, 4.2, and Vina)[3][4][5][6] and Molecular Operating Environment (MOE).[7]

    • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.

    • Algorithm: The docking software employs algorithms to explore various possible conformations of the ligand within the defined active site and scores these poses based on a scoring function.

  • Analysis and Validation:

    • Binding Affinity: The primary quantitative output is the binding affinity, often expressed as the free energy of binding (ΔG) in kcal/mol.[5] A more negative value indicates a stronger binding affinity. The inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition, can be calculated from the binding energy.[5]

    • Interaction Analysis: The best-docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.[4][8]

    • Molecular Dynamics (MD) Simulation: To validate the stability of the predicted binding mode, MD simulations are often performed. These simulations assess the dynamic behavior of the protein-ligand complex over time (e.g., 10 to 50 nanoseconds).[1][5][9]

Comparative Docking Data

The following tables summarize the quantitative results from various studies, comparing the binding affinities of different cinnamic acid derivatives against several key protein targets.

Table 1: Cinnamic Acid Derivatives as Matrix Metalloproteinase-9 (MMP-9) Inhibitors

Matrix Metalloproteinase-9 (MMP-9) is an enzyme whose overexpression is linked to several disorders, including cancer and Alzheimer's disease.[5][9]

Cinnamic Acid DerivativeBinding Affinity (ΔG, kcal/mol)Inhibition Constant (Ki)Reference
Cynarin-14.6817.37 pM[9]
Chlorogenic Acid-12.62557.56 pM[9]
Rosmarinic Acid-11.85Not specified[9]
Table 2: Cinnamic Acid Derivatives as Glucosyltransferase (GTFase) Inhibitors

Glucosyltransferase (GTFase) from Streptococcus mutans is a key enzyme in the formation of dental plaque and caries.[4][8]

Cinnamic Acid DerivativeBinding Affinity (ΔG, kcal/mol)Inhibition Constant (Ki)Reference
Rosmarinic Acid-9.10212.34 nM[4]
CynarineNot specifiedNanomolar range[4]
Chlorogenic AcidNot specifiedNanomolar range[4]
Caffeic acid 3-glucosideNot specifiedNanomolar range[4]
N-p-coumaroyltyramineNot specifiedNanomolar range[4]
Table 3: Cinnamic Acid Derivatives Targeting Other Enzymes
Target ProteinCinnamic Acid DerivativeBinding Affinity (ΔG, kcal/mol)Reference
ATPaseKAD-7-7.1[1]
ENTPDaseKAD-7-7.4[1]
DENV-2 NS2B/NS3 ProteaseCompound 6b2Lowest Free Energy of Binding[3]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the molecular docking of cinnamic acid derivatives.

experimental_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure (from PDB) Prep_Protein Prepare Protein (Remove water, add H) PDB->Prep_Protein Ligand_DB Ligand Structures (from PubChem/Draw) Prep_Ligand Prepare Ligand (Optimize, add charges) Ligand_DB->Prep_Ligand Grid Define Grid Box (Active Site) Prep_Protein->Grid Prep_Ligand->Grid Docking Run Docking Simulation (e.g., AutoDock) Grid->Docking Analysis Analyze Results (Binding Affinity, Poses) Docking->Analysis MD_Sim Molecular Dynamics (Validation) Analysis->MD_Sim Final Identify Lead Compounds MD_Sim->Final

Caption: A typical workflow for a molecular docking study.

mmp9_pathway cluster_cell Cancer Cell cluster_ecm Extracellular Matrix (ECM) MMP9_Gene MMP-9 Gene Transcription MMP9_Protein Pro-MMP-9 Protein MMP9_Gene->MMP9_Protein Active_MMP9 Active MMP-9 (Secreted) MMP9_Protein->Active_MMP9 ECM_Degradation ECM Degradation Active_MMP9->ECM_Degradation cleaves collagen Tumor_Growth Tumor Growth & Angiogenesis ECM_Degradation->Tumor_Growth Metastasis Invasion & Metastasis ECM_Degradation->Metastasis Cinnamic_Derivative Cinnamic Acid Derivatives (e.g., Cynarin) Cinnamic_Derivative->Active_MMP9 Inhibits

Caption: Role of MMP-9 in cancer and its inhibition.

logical_relationship cluster_derivatives Cinnamic Acid Derivatives cluster_targets Protein Targets Cynarin Cynarin MMP9 MMP-9 Cynarin->MMP9 -14.68 kcal/mol (pM Ki) GTFase GTFase Cynarin->GTFase (nM Ki) Chlorogenic Chlorogenic Acid Chlorogenic->MMP9 -12.62 kcal/mol (pM Ki) Chlorogenic->GTFase (nM Ki) Rosmarinic Rosmarinic Acid Rosmarinic->MMP9 -11.85 kcal/mol Rosmarinic->GTFase -9.10 kcal/mol (nM Ki)

Caption: Potency of derivatives against key targets.

References

Unveiling the Anticancer Potential of 3-Bromo-4-methoxycinnamic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the efficacy of 3-Bromo-4-methoxycinnamic acid derivatives and related compounds across various cancer cell lines. This guide provides a meticulous overview of their cytotoxic and pro-apoptotic activities, supported by experimental data and detailed protocols to aid in future research and development. While direct data on a wide range of this compound derivatives remains an area for further exploration, this guide compiles and compares the available information on structurally similar methoxylated and halogenated cinnamic acid derivatives to provide valuable insights into their therapeutic potential.

Comparative Efficacy of Cinnamic Acid Derivatives: A Quantitative Overview

The anticancer activity of various cinnamic acid derivatives has been evaluated across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific chemical modifications of the cinnamic acid scaffold and the genetic makeup of the cancer cells. The following table summarizes the IC50 values for selected derivatives, highlighting their cytotoxic effects.

Derivative Name/IdentifierCore StructureCell LineCell TypeIC50 (µM)Reference
Amide S213,4,5-trimethoxycinnamic acidMCF7Breast Cancer0.079[1]
Amide S213,4,5-trimethoxycinnamic acidDU145Prostate Cancer0.095[1]
Amide S223,4,5-trimethoxycinnamic acidMCF7Breast Cancer0.056[1]
Amide S223,4,5-trimethoxycinnamic acidDU145Prostate Cancer0.060[1]
Amide S15Cinnamic acid derivativeMDA-MB-231Breast Cancer6.6[1]
Ester S53,4,5-trimethoxycinnamic acidA549Lung Cancer0.50[1]
Ester S53,4,5-trimethoxycinnamic acidMDA-MB-435sMelanoma5.33[1]
Ester S53,4,5-trimethoxycinnamic acidSGC-7901Gastric Cancer11.82[1]
Ester S53,4,5-trimethoxycinnamic acidPC-3Prostate Cancer17.22[1]
3-methoxybenzyl (E)‑3‑(4‑methoxyphenyl)acrylate (12)4-methoxycinnamic acidHCT-116Colon Cancer16.2[2][3]
(E)-4-bromobenzyl 3-(4-methoxyphenyl)acrylate4-methoxycinnamic acidA549Lung CancerNot specified[4]
(E)-4-bromobenzyl 3-(4-methoxyphenyl)acrylateSK-MEL-147MelanomaNot specified[4]
3BrQuin-SAHAQuinoxaline-Substituted Cinnamic AcidDU145Prostate Cancer~3-5[5]
3BrQuin-SAHAQuinoxaline-Substituted Cinnamic AcidHep-G2Liver Cancer~3-5[5]
3ClQuin-SAHAQuinoxaline-Substituted Cinnamic AcidDU145Prostate Cancer~3-5[5]
3ClQuin-SAHAQuinoxaline-Substituted Cinnamic AcidHep-G2Liver Cancer~3-5[5]
Alpha cyano-4-hydroxy-3-methoxycinnamic Acid (ACCA)4-hydroxy-3-methoxycinnamic acidMCF-7, T47D, MDA-231Breast CancerDose-dependent decrease in proliferation[6]

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed protocols for key experimental assays are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the cinnamic acid derivative and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[7]

Apoptosis Detection: Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (1 x 10^6 cells) in a T25 culture flask and treat with the desired concentrations of the cinnamic acid derivative for the specified time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8][9][10]

Signaling Pathway Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and assess the activation state of signaling pathways.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-ERK, ERK, p-Akt, Akt, p-FOXO3a, FOXO3a, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Protein Extraction: Treat cells with the cinnamic acid derivatives for the desired time, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL detection system.[11]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To better understand the mechanisms of action of these derivatives and the experimental processes, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy Assessment cluster_analysis Data Analysis cluster_results Results start Seed Cancer Cells treat Treat with Derivatives start->treat mtt MTT Assay (Cytotoxicity) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis) treat->apoptosis western Western Blot (Signaling Pathways) treat->western ic50 Calculate IC50 mtt->ic50 flow Flow Cytometry Analysis apoptosis->flow wb_analysis Protein Expression Analysis western->wb_analysis efficacy Determine Efficacy ic50->efficacy mechanism Elucidate Mechanism flow->mechanism wb_analysis->mechanism

Experimental workflow for assessing the efficacy of cinnamic acid derivatives.

Cinnamic acid derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, including the MAPK/ERK and PI3K/Akt pathways.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Derivative Cinnamic Acid Derivatives Derivative->ERK Akt_FOXO3a_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt FOXO3a_p p-FOXO3a (Inactive) Akt->FOXO3a_p | Phosphorylation & Inactivation FOXO3a FOXO3a (Active) Apoptosis_genes Pro-apoptotic Gene Expression (e.g., Bim, FasL) FOXO3a->Apoptosis_genes Apoptosis Apoptosis Apoptosis_genes->Apoptosis Derivative Cinnamic Acid Derivatives Derivative->Akt Inhibition

References

The Critical Role of Negative Controls in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A robust negative control is the cornerstone of reliable and reproducible biological assays. It establishes a baseline against which the effects of a test compound can be measured, ensuring that any observed activity is due to the compound itself and not extraneous factors. In the context of evaluating the biological activity of cinnamic acid derivatives, the choice of an appropriate negative control is paramount. This guide provides a comprehensive comparison of commonly used negative controls, with a focus on the ubiquitous vehicle control, Dimethyl Sulfoxide (DMSO), and the concept of a structurally related but inactive analog.

While the compound 3-Bromo-4-methoxycinnamic acid was initially considered for this guide as a potential negative control, our research indicates that its structural similarity to other biologically active brominated and methoxylated cinnamic acid derivatives suggests it may exhibit its own biological effects, making it unsuitable for this purpose. The primary focus of a negative control is to be inert in the experimental system.

Comparing Negative Control Strategies

In biological assays testing cinnamic acid derivatives, two main types of negative controls are predominantly used: the vehicle control and a structurally similar, inactive analog. The choice between these depends on the specific experimental question and the available resources.

1. The Vehicle Control: An Essential Baseline

The most common and critical negative control is the vehicle used to dissolve the test compound. Cinnamic acid derivatives are often hydrophobic and require an organic solvent, such as DMSO, for solubilization before being diluted in aqueous culture media.[1][2]

Advantages of using a vehicle control:

  • Accounts for Solvent Effects: DMSO, even at low concentrations, can have biological effects, including alterations in gene expression, cell differentiation, and membrane permeability.[1] A vehicle control, containing the same final concentration of DMSO as the experimental group, allows researchers to distinguish the effects of the test compound from those of the solvent.[1]

  • Simplicity and Consistency: Using the vehicle as the negative control is a straightforward and consistent method, as a stock solution of the vehicle can be easily diluted to match the concentrations used for the test compounds.

Considerations:

  • Concentration-Dependent Toxicity: The concentration of DMSO should be kept to a minimum, ideally at or below 0.5% (v/v), as higher concentrations can be cytotoxic.[1][3] It is crucial to perform a preliminary dose-response experiment to determine the maximum tolerable DMSO concentration for the specific cell line or microorganism being tested.[2]

2. The Inactive Analog: A Structurally Relevant Comparison

An alternative or complementary negative control is a cinnamic acid derivative that is structurally similar to the active compounds being tested but is known to be biologically inactive in the specific assay.

Advantages of using an inactive analog:

  • Controls for General Molecular Effects: This type of control can account for any non-specific effects that might arise from the general chemical structure of the cinnamic acid scaffold, independent of the specific functional groups that confer biological activity.

  • Strengthens Structure-Activity Relationship (SAR) Studies: By demonstrating that a closely related but inactive molecule does not produce the same effect, researchers can more confidently attribute the observed activity to the specific structural features of the active compounds.

Challenges:

  • Identification and Availability: Identifying a truly "inactive" analog can be challenging, as activity can be context-dependent (e.g., different cell lines or bacterial strains). Furthermore, synthesizing or purchasing a specific inactive analog may not always be feasible.

  • Potential for Unforeseen Activity: A compound that is inactive in one assay may have unexpected activity in another.

Experimental Data: Vehicle vs. Inactive Analogs

The following tables summarize quantitative data from representative biological assays, illustrating the importance of the vehicle control and the behavior of low-activity cinnamic acid derivatives.

Table 1: Cytotoxicity of Cinnamic Acid Derivatives against A-549 Lung Cancer Cells (MTT Assay)

CompoundConcentration (µM)Cell Viability (% of Vehicle Control)IC50 (µM)Reference
Vehicle Control (DMSO) 0.1%100-[4]
Compound 5 10~5010.36[4]
Compound 12 (Low Activity) 25>50>25[4]
Colchicine (Positive Control) 5~506.32[4]

This table demonstrates that while most tested derivatives showed significant cytotoxicity, compound 12 exhibited markedly lower activity, making it a potential candidate for a low-activity control in this specific assay.

Table 2: Antimicrobial Activity of Cinnamic Acid Derivatives against M. tuberculosis H37Ra

CompoundConcentration (µg/mL)Inhibition (%)IC50 (µg/mL)Reference
Vehicle Control (DMSO) -0-[5]
Cinnamic Acid 30>5025.3[5]
Compound 11 (Inactive) 30<50>30[5]
Compound 12 (Inactive) 30<50>30[5]
Compound 13 (Inactive) 30<50>30[5]

This table highlights that cinnamic acid derivatives with electron-donating groups at the para-position (compounds 11-13) were found to be inactive, showcasing their potential use as negative controls in this antimicrobial context.

Experimental Protocols

Detailed methodologies for two key assays are provided below to facilitate standardized and reproducible research.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan is proportional to the number of viable cells.[6]

Protocol:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the cinnamic acid derivative. Include untreated cells, a vehicle control (e.g., 0.1% DMSO), and a known cytotoxic agent as a positive control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add 15 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Measurement and Analysis: Measure the absorbance at 570 nm using a microplate reader. The absorbance of the vehicle control is typically set to 100% viability, and the viability of treated cells is calculated relative to this control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis plate_cells Plate Cells in 96-well Plate add_compounds Add Compounds to Cells plate_cells->add_compounds add_controls Add Vehicle & Positive Controls plate_cells->add_controls prepare_compounds Prepare Compound Dilutions prepare_compounds->add_compounds incubate_treatment Incubate (e.g., 24-72h) add_compounds->incubate_treatment add_controls->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

MTT Assay Workflow

Broth Microdilution Assay for Antimicrobial Susceptibility

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[8]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard) in a suitable broth, such as Mueller-Hinton Broth.[9]

  • Serial Dilutions: Prepare two-fold serial dilutions of the cinnamic acid derivative in a 96-well microtiter plate. Include a growth control (broth and inoculum only) and a sterility control (broth only). A vehicle control (broth, inoculum, and the highest concentration of DMSO used) is also essential.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions and controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[9]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.[10]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate_setup Plate Setup cluster_incubation Incubation cluster_analysis Analysis prepare_inoculum Prepare Standardized Inoculum inoculate_plate Inoculate Plate with Bacteria prepare_inoculum->inoculate_plate serial_dilutions Prepare Serial Dilutions of Compound add_dilutions Add Dilutions to 96-well Plate serial_dilutions->add_dilutions add_dilutions->inoculate_plate add_controls Add Growth, Sterility & Vehicle Controls add_controls->inoculate_plate incubate_plate Incubate Plate (e.g., 18-24h) inoculate_plate->incubate_plate read_turbidity Read Turbidity (Visually or OD600) incubate_plate->read_turbidity determine_mic Determine MIC read_turbidity->determine_mic

Broth Microdilution Workflow

Conclusion

References

Safety Operating Guide

Proper Disposal of 3-Bromo-4-methoxycinnamic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3-Bromo-4-methoxycinnamic acid and its containers must be disposed of through an approved hazardous waste disposal plant.[1][2][3][4] This compound is classified as a halogenated organic waste and should never be disposed of down the drain or mixed with non-halogenated waste streams.

This guide provides detailed procedures for the safe handling and disposal of this compound to ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Goggles (European standard - EN 166) or other approved safety glasses.[2]
Hand Protection Protective gloves.
Skin and Body Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
Respiratory Use only in a well-ventilated area.[1][2] For large quantities or in case of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.

1. Waste Segregation:

  • Solid Waste:

    • Collect pure this compound, contaminated weighing papers, and other solid consumables (e.g., gloves, wipes) in a dedicated, clearly labeled hazardous waste container.

    • The container should be designated for "Halogenated Organic Solids."

  • Liquid Waste (Solutions):

    • Solutions containing this compound should be collected in a separate, leak-proof container that is compatible with the solvent used.

    • This container must be clearly labeled as "Halogenated Organic Liquid Waste."

    • Crucially, do not mix halogenated organic waste with non-halogenated organic waste.

2. Temporary Storage:

  • Store waste containers in a cool, dry, and well-ventilated area.[2]

  • Keep containers tightly closed when not in use.[1][2]

  • Ensure that incompatible wastes are segregated to prevent dangerous reactions.

3. Spill Management:

In the event of a spill, follow these procedures:

  • Ventilate the Area: Ensure adequate ventilation. For larger spills, evacuate the immediate area.

  • Wear Appropriate PPE: At a minimum, wear the PPE outlined in the table above.

  • Containment:

    • For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1][2]

    • Clean the spill area with a damp cloth or paper towels.

    • All cleaning materials must be disposed of as halogenated hazardous waste.

4. Final Disposal:

  • The final disposal of this compound must be conducted by a licensed and certified hazardous waste management provider.

  • The recommended disposal method for halogenated organic compounds is high-temperature incineration.[5] These facilities are equipped to neutralize hazardous combustion byproducts.

Disposal Workflow Diagram

Figure 1. Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Temporary Storage cluster_2 Final Disposal cluster_3 Spill Response A Solid Waste (Pure compound, contaminated consumables) C Sealed & Labeled Solid Waste Container A->C Collect in container labeled: 'Halogenated Organic Solids' B Liquid Waste (Solutions containing the compound) D Sealed & Labeled Liquid Waste Container B->D Collect in container labeled: 'Halogenated Organic Liquids' E Store in Cool, Dry, Well-Ventilated Area C->E D->E F Arrange for Pickup by Licensed Hazardous Waste Provider E->F G High-Temperature Incineration at Approved Facility F->G H Spill Occurs I Evacuate & Ventilate H->I J Wear Full PPE I->J K Contain & Collect Spill Material J->K L Dispose of as Halogenated Waste K->L

Figure 1. Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Handling 3-Bromo-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 3-Bromo-4-methoxycinnamic acid. The information is compiled to ensure the safe handling of this chemical and to provide clear, step-by-step guidance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and structurally similar compounds are classified with specific hazards that necessitate a comprehensive personal protective equipment strategy to minimize exposure.

Hazard Summary:

Hazard CategoryHazard Statement
Acute Oral Toxicity H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation.[1][2][3]
Specific target organ toxicity (single exposure) H335: May cause respiratory irritation.[3]

Recommended Personal Protective Equipment (PPE):

PPE CategoryRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles and face shieldGoggles with indirect ventilation are essential to protect from splashes and fumes.[4] A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[5][6]
Skin Protection Nitrile or butyl rubber gloves and a chemical-resistant lab coatNitrile gloves offer good resistance to many acids and provide a secure grip.[4] Butyl rubber gloves are recommended for handling strong acids.[4] A fully buttoned lab coat prevents skin contact.[6]
Respiratory Protection N95 mask or a full-face respirator with acid gas cartridgesAn N95 mask is suitable for low-fume environments.[4] For situations with a higher potential for dust or vapor generation, a full-face respirator with appropriate cartridges is recommended.[4] All handling of the solid should ideally occur in a certified chemical fume hood.[6]

Operational and Disposal Plans

A strict adherence to the following operational and disposal protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.

Experimental Protocol: Safe Handling Procedure

  • Preparation and Engineering Controls :

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[6]

    • Ensure the chemical fume hood is functioning correctly and certified.

    • Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, before handling the chemical.[6]

    • Have appropriate waste containers ready and clearly labeled.[6]

  • Donning PPE :

    • Put on all required PPE as detailed in the table above, ensuring gloves are the correct size and free of defects.[6]

  • Handling the Compound :

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][3]

    • Wash hands and any exposed skin thoroughly after handling.[1][2][3]

    • Do not eat, drink, or smoke when using this product.[1]

    • Use only outdoors or in a well-ventilated area.[1][2][3]

    • Take off contaminated clothing and wash it before reuse.[1][2][3]

  • Post-Handling Procedures :

    • Decontaminate any contaminated surfaces and equipment with an appropriate solvent, followed by washing with soap and water.

    • Remove PPE in the correct order to avoid cross-contamination, starting with gloves, followed by the lab coat and eye protection.[6]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

Disposal Plan: Halogenated Organic Waste

As a brominated organic compound, this compound must be disposed of as halogenated organic waste.[7]

  • Waste Segregation and Collection :

    • Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container for halogenated organic solids.[6][7]

    • Liquid Waste : If the compound is dissolved in a solvent, it must be collected in a designated container for halogenated organic liquid waste.[7][8] Do not mix with non-halogenated waste to avoid higher disposal costs.[9][10]

    • Label the waste container with "Hazardous Waste" and list all chemical constituents and their approximate percentages.[7][9]

  • Storage of Waste :

    • Keep waste containers tightly closed in a dry, cool, and well-ventilated area.[9]

    • Store the waste container in a designated satellite accumulation area with the hazardous waste tag clearly visible.[9]

  • Final Disposal :

    • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office.[9]

    • The waste will likely be incinerated at a regulated hazardous waste facility.[7] Do not dispose of it down the drain.[10]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Gather Materials & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_compound Handle Compound in Fume Hood don_ppe->handle_compound avoid_exposure Avoid Inhalation, Ingestion & Skin Contact handle_compound->avoid_exposure segregate_waste Segregate as Halogenated Organic Waste handle_compound->segregate_waste decontaminate Decontaminate Surfaces & Equipment avoid_exposure->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands label_waste Label Waste Container segregate_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.